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  • Product: (S)-BoroLeu-(-)-Pinanediol-hydrochloride
  • CAS: 945606-99-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-BoroLeu-(-)-Pinanediol Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (S)-BoroLeu-(-)-Pinanediol hydrochloride, a critical chiral intermediate in modern pharmaceutical development. Designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (S)-BoroLeu-(-)-Pinanediol hydrochloride, a critical chiral intermediate in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, and application, with a focus on the underlying scientific principles and practical methodologies.

Introduction: The Significance of Chiral Boronic Esters in Drug Discovery

Boron-containing compounds have emerged from a niche area of chemistry to become a cornerstone of medicinal chemistry, largely due to the success of drugs like Bortezomib.[1] These compounds, particularly boronic acids and their derivatives, exhibit unique electronic properties that allow for potent and selective interactions with biological targets. (S)-BoroLeu-(-)-Pinanediol hydrochloride is a premier example of a chiral building block designed to introduce a stereochemically defined α-aminoboronic acid moiety into a target molecule. Its primary application lies in the synthesis of peptide boronic acid protease inhibitors, most notably the anti-cancer agent Bortezomib.[2]

The use of the (-)-pinanediol as a chiral auxiliary is a strategic choice rooted in its ability to confer a high degree of stereocontrol during synthesis. This guide will explore the rationale behind its use and provide detailed protocols for its application and subsequent removal.

Chemical Structure and Physicochemical Properties

(S)-BoroLeu-(-)-Pinanediol hydrochloride is the hydrochloride salt of a boronic ester formed between (S)-leucine boronic acid and (-)-pinanediol.[3]

Structural Analysis

The molecule can be deconstructed into three key components:

  • (S)-Leucine Moiety: This provides the amino acid side chain, which is crucial for molecular recognition by the target enzyme. The (S)-stereochemistry at the α-carbon is essential for biological activity in many applications.

  • Boronic Ester: The boron atom is protected as a cyclic ester with (-)-pinanediol. This not only stabilizes the boronic acid but also plays a crucial role in directing the stereochemistry of subsequent reactions.

  • (-)-Pinanediol Chiral Auxiliary: Derived from the natural product α-pinene, this rigid, bicyclic diol creates a sterically defined environment around the boron atom. This steric hindrance dictates the facial selectivity of reactions at the adjacent carbon, enabling the synthesis of a single enantiomer.

  • Hydrochloride Salt: The presence of the hydrochloride salt enhances the compound's stability and crystallinity, facilitating its purification and handling as a solid.[4]

Below is a diagram illustrating the chemical structure of (S)-BoroLeu-(-)-Pinanediol hydrochloride.

G cluster_main (S)-BoroLeu-(-)-Pinanediol Hydrochloride B B O1 O B->O1 O2 O B->O2 C_alpha C B->C_alpha C1_pinane C O1->C1_pinane C7_pinane C O2->C7_pinane H_alpha H C_alpha->H_alpha N NH3+ C_alpha->N R CH2CH(CH3)2 C_alpha->R Cl Cl- C2_pinane C C1_pinane->C2_pinane C8_pinane C C1_pinane->C8_pinane C9_pinane CH3 C1_pinane->C9_pinane C3_pinane C C2_pinane->C3_pinane C6_pinane C C2_pinane->C6_pinane C4_pinane C C3_pinane->C4_pinane C5_pinane C C4_pinane->C5_pinane C11_pinane CH3 C4_pinane->C11_pinane C5_pinane->C6_pinane C6_pinane->C7_pinane C7_pinane->C8_pinane C10_pinane CH3 C7_pinane->C10_pinane G cluster_synthesis Synthetic Workflow start Isobutylboronic acid + (-)-Pinanediol ester Formation of (-)-Pinanediol isobutylboronate start->ester homologation Matteson Homologation (e.g., with LiCHCl2) ester->homologation chloro_intermediate Formation of α-chloro boronic ester homologation->chloro_intermediate amination Amination (e.g., with LiN(TMS)2) chloro_intermediate->amination amino_ester (S)-BoroLeu-(-)-Pinanediol amination->amino_ester salt_formation Salt Formation (HCl in ether) amino_ester->salt_formation product (S)-BoroLeu-(-)-Pinanediol-HCl salt_formation->product

Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established methodologies for the synthesis of α-aminoboronic esters.

Step 1: Formation of (-)-Pinanediol Isobutylboronate

  • To a solution of isobutylboronic acid in a suitable aprotic solvent (e.g., diethyl ether), add an equimolar amount of (-)-pinanediol.

  • Stir the mixture at room temperature. Water is removed azeotropically or with a drying agent to drive the reaction to completion.

  • Remove the solvent under reduced pressure to yield the crude boronic ester, which can be used in the next step without further purification.

Step 2: Matteson Homologation to form the α-Chloro Boronic Ester

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at low temperature (e.g., -78°C).

  • To the LDA solution, add dichloromethane dropwise to generate dichloromethyllithium.

  • Add the (-)-pinanediol isobutylboronate from Step 1 to the reaction mixture.

  • Allow the reaction to proceed at low temperature, followed by the addition of a Lewis acid such as zinc chloride to facilitate the rearrangement.

  • Work up the reaction to isolate the α-chloro boronic ester.

Step 3: Amination

  • Dissolve the α-chloro boronic ester in an aprotic solvent (e.g., THF) and cool to -78°C.

  • Add a solution of lithium hexamethyldisilazide (LiHMDS) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform an extractive work-up to isolate the N-silylated amino boronic ester.

  • Deprotect the silyl group under acidic conditions to yield the free amine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude (S)-BoroLeu-(-)-Pinanediol in a suitable solvent such as diethyl ether.

  • Add a solution of HCl in ether dropwise until precipitation is complete.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain (S)-BoroLeu-(-)-Pinanediol hydrochloride.

Application in Pharmaceutical Synthesis: The Case of Bortezomib

(S)-BoroLeu-(-)-Pinanediol hydrochloride is a key starting material in the synthesis of Bortezomib, a dipeptide boronic acid that functions as a proteasome inhibitor. [1]

Role as a Chiral Precursor

The compound serves as the source of the C-terminal (S)-boroleucine residue of Bortezomib. The use of this pre-formed, stereochemically defined building block simplifies the overall synthesis and ensures the correct stereochemistry in the final drug substance.

Coupling and Deprotection Workflow

The general workflow for incorporating (S)-BoroLeu-(-)-Pinanediol hydrochloride into the Bortezomib synthesis is as follows:

  • Peptide Coupling: The free amine of (S)-BoroLeu-(-)-Pinanediol is coupled with an N-protected L-phenylalanine derivative using standard peptide coupling reagents (e.g., TBTU, HATU).

  • Deprotection of the N-terminus: The protecting group on the phenylalanine residue is removed.

  • Second Peptide Coupling: The newly formed free amine is coupled with pyrazine-2-carboxylic acid.

  • Deprotection of the Boronic Acid: The pinanediol group is removed to yield the free boronic acid of Bortezomib.

The diagram below outlines this process.

G cluster_bortezomib Bortezomib Synthesis Workflow start (S)-BoroLeu-(-)-Pinanediol-HCl coupling1 Peptide Coupling with N-protected L-Phenylalanine start->coupling1 deprotection1 N-terminal Deprotection coupling1->deprotection1 coupling2 Peptide Coupling with Pyrazine-2-carboxylic acid deprotection1->coupling2 deprotection2 Boronic Acid Deprotection (transesterification) coupling2->deprotection2 product Bortezomib deprotection2->product

Caption: Workflow for the use of the title compound in Bortezomib synthesis.

Protocol for Boronic Acid Deprotection

The removal of the pinanediol protecting group is a critical final step. A common and effective method is transesterification.

  • Dissolve the pinanediol-protected Bortezomib precursor in a biphasic solvent system, such as methanol/hexane.

  • Add an excess of a scavenger boronic acid, typically isobutylboronic acid, and an aqueous acid (e.g., HCl).

  • Stir the mixture vigorously at room temperature. The isobutylboronic acid exchanges with the pinanediol, forming the volatile isobutylboronic acid pinanediol ester, which partitions into the organic phase.

  • The desired free boronic acid (Bortezomib) remains in the aqueous methanol phase.

  • Separate the layers and isolate the product from the aqueous phase.

Quality Control and Analysis

Ensuring the chemical and stereochemical purity of (S)-BoroLeu-(-)-Pinanediol hydrochloride is paramount for its use in pharmaceutical synthesis.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine chemical purity and quantify impurities. Reversed-phase HPLC with a suitable column (e.g., C18) is commonly employed. [5]
Chiral HPLC To determine the enantiomeric excess (e.e.) and ensure the correct stereochemistry. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess purity. ¹H and ¹³C NMR are standard.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Karl Fischer Titration To determine the water content.

Handling, Storage, and Safety

  • Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8°C. [6]The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Safety: (S)-BoroLeu-(-)-Pinanediol hydrochloride is an irritant. Avoid contact with skin, eyes, and respiratory tract. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

(S)-BoroLeu-(-)-Pinanediol hydrochloride is a sophisticated and highly valuable chiral intermediate that has played a significant role in the successful development of boronic acid-based therapeutics. Its synthesis, which leverages the power of the Matteson homologation and the stereodirecting ability of the pinanediol auxiliary, provides a reliable route to enantiomerically pure α-aminoboronic acids. A thorough understanding of its chemical properties, synthesis, and application is essential for any researcher or professional working in the field of medicinal chemistry and drug development.

References

  • Synthesis of biologically active boron-containing compounds. PMC. [Link]

  • (S)-BoroLeu-(-)-Pinanediol-CF3COOH. PubChem. [Link]

  • Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. PMC. [Link]

  • CN103421033A - Method for preparing (1R)-(S)-pinanediol-1-amino-3-methylbutane-1-borate ester and salt thereof.
  • Synthesis of α-aminoboronic acids. Chemical Society Reviews. [Link]

  • Synthesis and properties of pinanediol .alpha.-amido boronic esters. ACS Publications. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. MDPI. [Link]

  • Synthesis of biologically active boron-containing compounds. PMC. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

  • (R)-BoroLeu-(+)-Pinanediol-CF3CO2H. ChemBK. [Link]

Sources

Exploratory

The Chiral Architecture of Proteasome Inhibitors: A Technical Guide to (S)-BoroLeu-(-)-Pinanediol-hydrochloride

Executive Summary The transition from early-stage peptide discovery to clinically viable targeted therapies requires exquisite stereochemical control. In the realm of oncology, the 26S proteasome inhibitor Bortezomib (PS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from early-stage peptide discovery to clinically viable targeted therapies requires exquisite stereochemical control. In the realm of oncology, the 26S proteasome inhibitor Bortezomib (PS-341) stands as a landmark achievement in treating multiple myeloma and mantle cell lymphoma[1]. The synthesis of such peptide boronic acids relies entirely on the integrity of their chiral building blocks.

(S)-BoroLeu-(-)-Pinanediol-hydrochloride (CAS: 945606-99-5) is the definitive, stereochemically locked intermediate required for the synthesis of Bortezomib. By utilizing (-)-pinanediol as a chiral auxiliary, chemists can successfully navigate the Matteson homologation to establish the critical (S)-configuration at the α-carbon of the boronic acid. This whitepaper details the physicochemical properties, mechanistic causality, and field-proven synthetic protocols for utilizing this critical intermediate.

Physicochemical Profiling

Understanding the physical and chemical boundaries of (S)-BoroLeu-(-)-Pinanediol-hydrochloride is the first step in designing a robust synthetic workflow. The hydrochloride salt form ensures the stability of the primary amine, preventing premature cyclization or degradation prior to peptide coupling.

Table 1: Quantitative Chemical and Physical Data
PropertyValue / Description
Chemical Name (S)-Boroleucine-(-)-pinanediol hydrochloride
CAS Registry Number 945606-99-5[2]
Molecular Formula C15H29BClNO2[3]
Molecular Weight 301.66 g/mol
Physical Form White to off-white solid
Stereochemistry (S)-configuration at the boron-adjacent α-carbon
InChI Key XIWVZUJBIPFACB-GBKFEQMESA-N
Storage Conditions Desiccated, protected from moisture and elevated temperatures

Structural Biology & Mechanistic Causality

The design of (S)-BoroLeu-(-)-Pinanediol-hydrochloride is not arbitrary; it is dictated by the biological target. The 20S core of the 26S proteasome contains a catalytic N-terminal threonine (Thr1) residue[4]. For an inhibitor to effectively bind this nucleophile, the boronic acid "warhead" must be presented in a specific spatial orientation.

The (S)-leucine side chain mimics the natural protein substrates of the proteasome, guiding the molecule into the hydrophobic binding pocket[5]. The pinanediol moiety serves a dual purpose during synthesis:

  • Stereodirection: It forces the incoming nucleophiles during homologation to attack from a single face, ensuring >99% diastereomeric excess (d.e.) of the (S)-enantiomer[6].

  • Protection: It shields the highly reactive empty p-orbital of the boron atom from unwanted side reactions during subsequent peptide coupling steps.

G A Bortezomib (Active API) B 26S Proteasome (β5 Subunit) A->B Boronic Acid binds Thr1 C Accumulation of Ubiquitinated Proteins B->C Proteolysis Blocked D NF-κB Pathway Inhibition C->D E Apoptosis in Malignant Cells D->E

Fig 1: Mechanistic pathway of proteasome inhibition triggered by the (S)-BoroLeu warhead.

Synthetic Workflows and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The conversion of (S)-BoroLeu-(-)-Pinanediol-hydrochloride into a final active pharmaceutical ingredient (API) involves two critical phases: Amide Coupling and Biphasic Transesterification.

Protocol A: Stereoretentive Peptide Coupling

Objective: Couple the intermediate with N-(2-pyrazinecarbonyl)-L-phenylalanine without racemizing the delicate α-stereocenter.

  • In Situ Free-Basing: Suspend 1.0 eq of (S)-BoroLeu-(-)-Pinanediol-HCl in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) at 0°C. Add 2.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The low temperature and strictly stoichiometric base prevent base-catalyzed epimerization of the α-carbon.

  • Activation: In a separate vessel, activate N-(2-pyrazinecarbonyl)-L-phenylalanine (1.0 eq) using HATU (1.05 eq) and DIPEA (1.0 eq) in DMF for 15 minutes.

  • Coupling: Transfer the activated ester to the free-based boronic ester solution. Stir for 2 hours at room temperature.

  • Validation (Self-Validating Step): The reaction progress is monitored by HPLC. The bulky pinanediol group inherently suppresses the formation of diastereomers, ensuring the crude purity of the protected dipeptide remains >98%.

Protocol B: Biphasic Transesterification (Deprotection)

Objective: Remove the pinanediol protecting group to yield the free boronic acid (Bortezomib). Challenge: Direct aqueous hydrolysis of pinanediol boronic esters is thermodynamically unfavorable due to the extreme stability of the bicyclic ester[7].

  • Solvent System Setup: Dissolve the protected dipeptide in a biphasic mixture of Methanol/Heptane (or Acetonitrile/Hexane)[6][7].

  • Sacrificial Reagent Addition: Add 3.0 eq of Isobutylboronic acid (or Phenylboronic acid) and an equal volume of 2N aqueous HCl[6][7].

  • Vigorous Agitation: Stir vigorously for 2-3 hours at room temperature.

    • Causality: The excess sacrificial boronic acid undergoes transesterification with the pinanediol. The resulting pinanediol-isobutylboronate is highly lipophilic and partitions exclusively into the Heptane/Hexane layer.

  • Phase Separation (Self-Validating Step): The free Bortezomib partitions into the aqueous/methanol layer. By discarding the organic layer and washing the aqueous layer with fresh Heptane, the equilibrium is continuously driven to 100% completion[6]. The physical separation of phases validates the chemical conversion.

  • Isolation: Neutralize the aqueous layer and extract with Ethyl Acetate to isolate the final API.

W S1 (S)-BoroLeu-(-)-Pinanediol-HCl (CAS: 945606-99-5) S2 In Situ Neutralization (DIPEA in DMF/DCM) S1->S2 S3 Peptide Coupling (+ Pyz-Phe-OH, HATU) S2->S3 S4 Protected Dipeptide Boronate S3->S4 Amide Bond Formation S5 Biphasic Transesterification (Isobutylboronic acid, HCl, Heptane) S4->S5 Pinanediol Cleavage S6 Bortezomib (Free Boronic Acid) S5->S6 Phase Separation

Fig 2: Synthetic workflow from (S)-BoroLeu-(-)-Pinanediol-HCl to free Bortezomib.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized intermediate and the final API, rigorous analytical standards must be applied:

  • Chiral HPLC: Essential for confirming the (S)-configuration. Even a 1% impurity of the (R)-enantiomer drastically reduces the binding affinity to the proteasome.

  • 1H NMR Spectroscopy: The complete removal of the pinanediol group during Protocol B must be verified by the absence of the characteristic pinanyl methyl singlets (typically around δ 0.8, 1.2, and 1.4 ppm in CDCl3)[6].

By adhering to these causally-driven methodologies, researchers can leverage (S)-BoroLeu-(-)-Pinanediol-hydrochloride to consistently generate high-purity proteasome inhibitors for advanced oncological applications.

References

  • PS-341 (MG-341) Proteasome 27715-1 - BPS Bioscience Source: bpsbioscience.com URL:[Link]

  • Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System - PMC Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)
  • Specifications of (S)-BoroLeu-(-)-Pinanediol-hydrochloride Source: capotchem.cn URL:[Link]

  • Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors - PMC Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)

Sources

Foundational

The Role of Chiral Boronic Acid Esters in Peptide Synthesis: A Technical Guide

Executive Summary The synthesis of complex peptides and non-proteinogenic amino acids is undergoing a paradigm shift. Historically, Solid-Phase Peptide Synthesis (SPPS) has relied heavily on stoichiometric coupling reage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptides and non-proteinogenic amino acids is undergoing a paradigm shift. Historically, Solid-Phase Peptide Synthesis (SPPS) has relied heavily on stoichiometric coupling reagents (e.g., HATU, EDC), which generate significant chemical waste and carry inherent risks of epimerization[1]. Chiral boronic acid esters have emerged as a transformative solution to these challenges, functioning in two distinct, highly impactful roles:

  • As Chiral Scaffolds: Enabling the stereoselective construction of unusual amino acids and therapeutic "boro-peptides" via the Matteson homologation[2].

  • As Green Catalysts: Acting as mild, highly selective Lewis acids for direct dehydrative peptide bond formation[3].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging chiral boronic acid esters in advanced peptide synthesis.

Mechanistic Paradigm 1: The Matteson Homologation for Chiral Scaffolding

The Matteson homologation is a premier synthetic tool for the asymmetric synthesis of α-amino boronic acids and complex polyketide-peptide hybrids[4]. By utilizing a chiral auxiliary—most commonly (+)- or (-)-pinanediol—the reaction allows for the iterative, stereoselective insertion of a carbon atom into a carbon-boron bond[5].

Causality of the Reaction Design

The stereocontrol of the Matteson homologation is governed by the rigid bicyclic structure of the pinanediol ester. When treated with a carbenoid like dichloromethyllithium (LiCHCl₂), the nucleophile attacks the empty p-orbital of the boron atom to form a negatively charged boronate complex. The chiral environment dictates the facial selectivity of this attack. Subsequently, a 1,2-metallate shift occurs, migrating the alkyl group from the boron to the carbon atom.

Crucially, the addition of a Lewis acid such as ZnCl₂ is not merely an accelerant; it coordinates with one of the chloride leaving groups, significantly lowering the activation energy for the migration and ensuring absolute inversion of configuration at the newly formed stereocenter[2].

Matteson A Chiral Boronic Ester (e.g., (+)-pinanediol ester) B Boronate Complex Formation A->B + LiCHCl2 (-100°C) C 1,2-Metallate Shift (Stereoselective) B->C ZnCl2 catalysis D α-Chloro Boronic Ester C->D Rearrangement E Nucleophilic Substitution (LiHMDS) D->E Amination (-78°C) F α-Amino Boronic Ester E->F TMS Deprotection

Workflow of Matteson homologation for α-amino boronic ester synthesis.

Protocol 1: Stereoselective Synthesis of α-Aminoboronic Esters

Self-Validating System: This protocol relies on low-temperature kinetic control. The success of the chiral induction can be immediately validated post-reaction via ¹¹B and ¹H NMR, where the diastereomeric shift of the α-proton is highly diagnostic.

Step-by-Step Methodology:

  • Carbenoid Generation: In a flame-dried flask under Argon, dissolve CH₂Cl₂ (1.2 equiv) in anhydrous THF and cool to -100°C using a liquid nitrogen/ethanol bath. Add n-BuLi (1.1 equiv) dropwise to generate LiCHCl₂ in situ.

  • Boronate Complexation: Slowly add the chiral pinanediol boronic ester (1.0 equiv) dissolved in THF. Maintain at -100°C for 30 minutes to ensure complete complexation.

  • 1,2-Metallate Shift: Add anhydrous ZnCl₂ (0.5 to 1.0 equiv) as a THF solution. Gradually warm the reaction to -50°C over 2 hours. The ZnCl₂ facilitates the stereospecific chloride displacement.

  • Amination: Cool the resulting α-chloro boronic ester back to -78°C. Add a solution of LiHMDS (1.2 equiv) in THF dropwise. Allow the reaction to slowly warm to room temperature overnight to perform the Sₙ2 displacement.

  • Deprotection: Quench the reaction with methanolic HCl (3M) at 0°C to cleave the trimethylsilyl (TMS) groups, yielding the α-aminoboronic ester hydrochloride salt as a stable, isolable solid[4].

Mechanistic Paradigm 2: Boro-Peptides as Therapeutics

The integration of α-amino boronic acids into peptide sequences has yielded a highly potent class of therapeutics known as "boro-peptides." The most prominent example is Bortezomib (Velcade), a dipeptide boronic acid used to treat multiple myeloma[6].

Unlike standard peptides, the C-terminal boronic acid in Bortezomib acts as a reversible covalent electrophile. It specifically targets the catalytic N-terminal threonine residue of the 26S proteasome[7]. The synthesis of Bortezomib relies entirely on the Matteson homologation protocol described above to establish the critical (1R) stereocenter of its 1-amino-3-methylbutylboronic acid moiety, proving the industrial scalability of chiral boronic ester chemistry[8].

Mechanistic Paradigm 3: Organoboron Catalysis for Direct Amidation

Beyond acting as structural building blocks, boronic acids are revolutionizing how the peptide bonds themselves are formed. The direct dehydrative condensation of carboxylic acids and amines is the "holy grail" of green peptide synthesis, as it produces only water as a byproduct[9].

Causality of Boron-Mediated Catalysis

Traditional direct amidation requires extreme temperatures (>160°C) that destroy chiral centers. Organoboron catalysts (such as gem-diboronic acids or chiral borinic acids) solve this by acting as highly tunable Lewis acids. The catalyst reversibly binds the carboxylic acid, forming a reactive mono- or di-acyl borate intermediate. This coordination draws electron density away from the carbonyl carbon, drastically lowering the activation energy required for nucleophilic attack by the amine[1].

Recent breakthroughs using gem-diboronic acids feature an "anion-binding" mechanism that stabilizes the transition state and actively suppresses the epimerization of the α-chiral center—a critical requirement for synthesizing biologically active peptides[3].

OrganoboronCatalysis Cat Organoboron Catalyst (e.g., gem-Diboronic Acid) Act Acyl Borate Intermediate (Activated Carbonyl) Cat->Act + Carboxylic Acid - H2O Nuc Amine Nucleophilic Attack Act->Nuc + Amine Prod Peptide Bond Formation (+ H2O Byproduct) Nuc->Prod Condensation Prod->Cat Catalyst Regeneration

Catalytic cycle of organoboron-mediated direct dehydrative peptide bond formation.

Quantitative Data: Comparison of Peptide Coupling Methods

The following table summarizes the efficiency and stereoretention of various peptide coupling strategies, highlighting the superiority of advanced organoboron catalysts.

Catalyst / ReagentReaction Temp (°C)ByproductsEpimerization RateYield (%)
HATU / DIPEA (Stoichiometric)25Ureas, saltsModerate (2-5%)>90
Phenylboronic Acid (Catalytic)110H₂OHigh (>10%)40-60
gem-Diboronic Acid (Catalytic)25-50H₂O< 2%85-95
Chiral Borinic Acid (Catalytic)25H₂O< 1%>90
Protocol 2: Direct Catalytic Dehydrative Peptide Synthesis

Self-Validating System: The continuous removal of water is the thermodynamic driver of this protocol. The integrity of the system is validated via Chiral HPLC analysis of the crude mixture to quantify the L,L vs. D,L epimer ratio, confirming stereoretention.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with freshly activated 5Å molecular sieves (50 mg/mmol), combine the N-protected amino acid (1.0 equiv) and the C-protected amino acid amine salt (1.1 equiv) in a non-polar, high-boiling solvent such as fluorobenzene or cyclopentyl methyl ether (CPME).

  • Catalyst Addition: Add the gem-diboronic acid catalyst (10 mol%) and a mild base such as N-methylmorpholine (1.1 equiv) to liberate the free amine from its salt form.

  • Condensation: Cap the vial and stir the mixture at 50°C for 24 hours. Causality: The molecular sieves continuously sequester the water byproduct generated by the catalytic cycle. This Le Chatelier shift drives the equilibrium toward the peptide product and prevents the hydrolytic poisoning of the boron catalyst[3].

  • Isolation: Dilute the mixture with ethyl acetate, filter off the molecular sieves, and concentrate under reduced pressure. Purify the peptide via standard silica gel flash chromatography.

  • Validation: Subject an aliquot of the purified peptide to Chiral HPLC to verify that the epimerization rate remains below the 2% threshold acceptable for pharmaceutical intermediates.

Conclusion

Chiral boronic acid esters have evolved from niche reagents into foundational pillars of modern peptide synthesis. Whether deployed as chiral auxiliaries in the Matteson homologation to synthesize blockbuster drugs like Bortezomib, or engineered into highly efficient Lewis acid catalysts for green, dehydrative peptide bond formation, boron chemistry offers unparalleled precision. As the pharmaceutical industry continues to prioritize sustainability and complex peptide modalities, the integration of organoboron methodologies will become increasingly indispensable.

Sources

Exploratory

Stereochemistry and Synthetic Utility of (S)-BoroLeu-(-)-Pinanediol-HCl Derivatives in Proteasome Inhibitor Development

Executive Summary The development of targeted cancer therapies, particularly proteasome inhibitors like Bortezomib (Velcade), relies heavily on the precise stereochemical construction of α-aminoboronic acids[1]. At the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted cancer therapies, particularly proteasome inhibitors like Bortezomib (Velcade), relies heavily on the precise stereochemical construction of α-aminoboronic acids[1]. At the heart of this synthetic challenge is (S)-BoroLeu-(-)-Pinanediol-hydrochloride (and its trifluoroacetate analogs), a chiral building block that dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API)[2]. This technical guide explores the mechanistic causality of the Matteson homologation used to synthesize this intermediate, provides self-validating experimental protocols, and details the thermodynamic challenges associated with auxiliary cleavage.

The Stereochemical Imperative in Proteasome Inhibition

Bortezomib functions by forming a reversible tetrahedral adduct between its electron-deficient boron atom and the catalytic N-terminal threonine residue of the 26S proteasome[1]. The binding affinity is exquisitely sensitive to the stereochemistry at the α-carbon of the leucine boronic acid moiety.

While natural L-leucine possesses an (S) configuration, the replacement of the carboxylate group with a boronic acid alters the Cahn-Ingold-Prelog (CIP) priorities (Carbon > Boron). Consequently, the biologically active enantiomer of the free α-aminoboronic acid is designated as (R). However, when complexed with the chiral auxiliary (-)-pinanediol, the stereocenter is established with absolute fidelity to yield the (S)-BoroLeu-(-)-pinanediol intermediate[2]. Achieving this requires a highly controlled, substrate-directed asymmetric synthesis.

Mechanistic Foundations: The Matteson Homologation

The synthesis of (S)-BoroLeu-(-)-Pinanediol-HCl is driven by the Matteson Homologation , a reaction that leverages a chiral diol auxiliary to direct the stereoselective 1,2-metallate rearrangement of a boron "ate" complex[3].

Causality of the Reaction Sequence
  • Ate-Complex Formation : The reaction begins with the nucleophilic attack of (dichloromethyl)lithium (LiCHCl₂) on the empty p-orbital of the isobutylboronic pinanediol ester. This forms a negatively charged tetrahedral boronate complex.

  • Stereoselective 1,2-Migration : The rigid, bicyclic architecture of the pinanediol auxiliary creates a sterically differentiated environment[4]. The addition of Zinc Chloride (ZnCl₂) is not merely catalytic; it is mechanistically obligatory. ZnCl₂ acts as a Lewis acid, coordinating to one of the chloride leaving groups. This lowers the activation energy for the migration and locks the transition state conformation, forcing the isobutyl group to migrate to the carbon face opposite the leaving chloride, establishing the α-chiral center with >98% diastereomeric excess (d.e.)[3].

  • Nucleophilic Amination : The resulting α-chloroboronic ester is treated with lithium hexamethyldisilazide (LiHMDS). This proceeds via a classic S_N2 mechanism, inverting the stereocenter to yield the protected α-aminoboronic ester.

MattesonMechanism A Isobutyl Boronic Ester (Pinanediol) B Tetrahedral 'Ate' Complex A->B + LiCHCl2 (-100 °C) C 1,2-Metallate Rearrangement B->C + ZnCl2 (Lewis Acid) D α-Chloroboronic Ester C->D Stereoselective Migration E Nucleophilic Displacement (SN2) D->E + LiHMDS (Inversion) F (S)-BoroLeu-(-)-Pinanediol Hydrochloride E->F + HCl (g) Desilylation

Mechanistic pathway of the Matteson homologation yielding (S)-BoroLeu-(-)-Pinanediol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to prevent the propagation of stereochemical errors.

Protocol A: Homologation and Amination Workflow
  • Step 1: Carbenoid Generation & Ate-Complex Formation

    • Procedure : Cool a solution of dichloromethane (1.2 eq) and isobutylboronic acid (-)-pinanediol ester (1.0 eq) in anhydrous THF to exactly -100 °C using a liquid nitrogen/ethanol bath. Dropwise add n-BuLi (1.1 eq).

    • Causality : The ultra-low temperature is critical. Carbenoids (LiCHCl₂) are highly unstable and undergo α-elimination to form carbenes at temperatures above -80 °C. Operating at -100 °C ensures nucleophilic attack outpaces decomposition.

  • Step 2: Zinc-Catalyzed Rearrangement

    • Procedure : Add anhydrous ZnCl₂ (1.5 eq) dissolved in THF. Allow the reaction to slowly warm to room temperature over 12 hours.

    • Validation Checkpoint : Isolate a crude aliquot and analyze via ¹H NMR. The pinanediol methyl groups act as internal stereochemical probes. A single set of methyl singlets confirms >98% d.r. Split peaks indicate a temperature spike during Step 1, and the batch must be rejected.

  • Step 3: Amination and Salt Formation

    • Procedure : Cool the validated α-chloroboronic ester to -78 °C. Add LiHMDS (1.2 eq) in THF. Warm to room temperature, stir for 4 hours, then quench. Extract the organic layer, dry, and treat with anhydrous HCl in diethyl ether to precipitate (S)-BoroLeu-(-)-Pinanediol-HCl[2].

Protocol B: Auxiliary Cleavage via Transesterification

A major bottleneck in utilizing pinanediol is its extreme thermodynamic stability. Unlike pinacol esters, pinanediol cannot be removed via simple aqueous hydrolysis without degrading the peptide backbone[5].

  • Procedure : Suspend the final coupled peptide-boronic ester in a biphasic mixture of methanol and hexane. Add an excess (3-5 eq) of a sacrificial boronic acid (e.g., isobutylboronic acid or 2-methylpropylboronic acid) and 1N aqueous HCl[5].

  • Causality : The reaction relies on Le Chatelier's principle. The highly non-polar pinanediol selectively partitions into the hexane layer as it is liberated, driving the transesterification equilibrium forward. The free Bortezomib API remains in the aqueous/methanol phase.

Workflow Step1 Step 1: Substrate Prep Isobutylboronic Acid + Pinanediol Step2 Step 2: Homologation LiCHCl2 / ZnCl2 Catalysis Step1->Step2 Step3 Step 3: Amination LiHMDS / HCl Etherate Step2->Step3 Step4 Step 4: Peptide Coupling Pyz-Phe-OH + Coupling Reagents Step3->Step4 Step5 Step 5: Auxiliary Cleavage Transesterification (Excess Boronic Acid) Step4->Step5 Step6 Step 6: Isolation & Crystallization Bortezomib API Step5->Step6

Experimental workflow from chiral auxiliary attachment to Bortezomib API isolation.

Quantitative Data: Auxiliary Comparison

The selection of (-)-pinanediol over other chiral or achiral auxiliaries is a calculated trade-off between stereochemical fidelity and downstream cleavage difficulty[4].

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Stability to NucleophilesCleavage DifficultyIndustrial Viability for APIs
(-)-Pinanediol > 98:2 Excellent High (Requires Transesterification) High (Standard for Bortezomib)
DICHED ~ 95:5GoodModerateLow
Pinacol (Achiral)N/A (Requires chiral cat.)ExcellentLow (Mild Hydrolysis)Moderate (Requires expensive catalysts)

Table 1: Comparative analysis of boronic ester auxiliaries in homologation workflows.

Conclusion

The stereochemistry of (S)-BoroLeu-(-)-Pinanediol-hydrochloride derivatives is the linchpin in the synthesis of boronic acid-based proteasome inhibitors[6]. By strictly controlling the temperature kinetics during carbenoid insertion and leveraging the rigid steric bulk of the pinanediol auxiliary, chemists can achieve near-perfect stereocontrol. While the subsequent removal of the pinanediol group presents a thermodynamic hurdle, biphasic transesterification protocols provide a reliable, scalable solution to yield high-purity APIs.

Sources

Foundational

The Strategic Role of Pinanediol Boronic Esters in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of Boron in Medicinal Chemistry The incorporation of boron into small molecules has marked a significant turning point in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boron in Medicinal Chemistry

The incorporation of boron into small molecules has marked a significant turning point in drug discovery, transitioning organoboron compounds from niche synthetic intermediates to key components of approved therapeutics.[1] Boronic acids and their corresponding esters have emerged as exceptionally versatile moieties, primarily due to the unique electronic properties of the boron atom. With its vacant p-orbital, boron can act as a Lewis acid, enabling reversible covalent interactions with biological nucleophiles, a feature that has been masterfully exploited in the design of potent enzyme inhibitors.[2] Among the various forms of boronic acid derivatives, pinanediol boronic esters have carved out a crucial niche, offering a unique combination of stability, stereochemical control, and synthetic versatility that makes them invaluable assets in the medicinal chemist's toolbox. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of pinanediol boronic esters in the multifaceted world of drug discovery.

The Pinanediol Advantage: Stability and Stereocontrol

The choice of a diol to protect a boronic acid is a critical decision in any synthetic campaign, directly impacting the stability, handling, and reactivity of the resulting ester. While pinacol esters are widely used, pinanediol esters often present a superior profile for demanding multi-step syntheses.

Enhanced Hydrolytic Stability

Pinanediol boronic esters are notably more resistant to hydrolysis compared to their pinacol counterparts.[3] This increased stability is attributed to the sterically demanding bicyclic pinane backbone, which shields the Lewis acidic boron center from attack by water. This robustness allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature cleavage of the boronic ester. While quantitative kinetic data for a wide range of pinanediol boronic esters under varying pH conditions is not extensively compiled in a single source, comparative studies consistently demonstrate their superior stability, a critical factor for the integrity of intermediates during purification and storage.[3]

A Powerful Chiral Auxiliary

Derived from naturally abundant (+)- or (-)-α-pinene, pinanediol is a chiral diol that serves as an exceptional chiral auxiliary. When reacted with a prochiral boronic acid or during the stereoselective synthesis of α-chiral boronic esters, the pinanediol moiety directs the stereochemical outcome with a high degree of fidelity, often achieving diastereomeric excesses greater than 98%.[4] This has been particularly impactful in the synthesis of chiral α-amino boronic acids, which are key building blocks for peptide-based drugs.[2] The ability to dictate stereochemistry at the carbon-boron bond is a cornerstone of modern asymmetric synthesis.

Synthetic Methodologies: Crafting the Pinanediol Boronic Ester

The preparation of pinanediol boronic esters can be broadly categorized into two main strategies: the formation of the ester from a pre-existing boronic acid or the direct synthesis of the ester through borylation reactions.

From Boronic Acids: Esterification

The most straightforward method for preparing a pinanediol boronic ester is the direct esterification of a boronic acid with pinanediol. This is typically achieved by heating a mixture of the two components in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the ester product.

The Miyaura Borylation: A Gateway to Aryl and Vinyl Pinanediol Boronates

The palladium-catalyzed Miyaura borylation is a powerful and widely used method for the synthesis of aryl and vinyl boronic esters from the corresponding halides or triflates.[5][6] While bis(pinacolato)diboron (B₂pin₂) is the most common boron source in this reaction, bis(pinanediolato)diboron (B₂pin₂) can also be employed to directly generate the pinanediol ester. Alternatively, a two-step, one-pot procedure can be performed where the initially formed pinacol ester is transesterified in situ with pinanediol.

Diagram: Catalytic Cycle of the Miyaura Borylation

Miyaura_Borylation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base) Ar-Pd(II)-OR'(L_n)->Pd(0)L_n Reductive Elimination Ar-B(pin)₂ Ar-B(pin)₂ Ar-Pd(II)-OR'(L_n)->Ar-B(pin)₂ Transmetalation (B₂(pin)₂)

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation for the Synthesis of an Aryl Pinanediol Boronate (General Procedure)

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or triflate (1.0 equiv), bis(pinanediolato)diboron (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and a base (e.g., potassium acetate, 3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl pinanediol boronate.

The Matteson Homologation: Asymmetric Synthesis of α-Chiral Boronic Esters

The Matteson homologation is a cornerstone of asymmetric synthesis, enabling the stereoselective one-carbon extension of a boronic ester.[2] When a chiral pinanediol boronic ester is used, this reaction proceeds with exceptional diastereoselectivity, providing a powerful route to enantioenriched α-amino acids and other valuable chiral building blocks.[2] The reaction involves the treatment of the pinanediol boronic ester with dichloromethyllithium, followed by the addition of an organometallic reagent (e.g., a Grignard reagent) which displaces one of the chloride ions in a stereospecific manner.

Diagram: The Matteson Homologation Workflow

Matteson_Homologation Start R-B(O₂pin) Step1 1. LiCHCl₂ 2. ZnCl₂ Start->Step1 Intermediate R-CH(Cl)-B(O₂pin) Step1->Intermediate Step2 Nu⁻ (e.g., RMgX) Intermediate->Step2 Product R-CH(Nu)-B(O₂pin) Step2->Product

Caption: General workflow of the Matteson homologation reaction.

Experimental Protocol: Asymmetric Matteson Homologation (General Procedure)

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the starting pinanediol boronic ester (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C.

  • Carbenoid Generation: In a separate flask, generate dichloromethyllithium by the slow addition of n-butyllithium to a solution of dichloromethane in THF at -100 °C.

  • Homologation: Transfer the cold dichloromethyllithium solution to the boronic ester solution via a cannula, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Nucleophilic Displacement: Add the desired Grignard reagent (or other nucleophile) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the combined organic layers, concentrate, and purify the product by flash chromatography.

Applications in Drug Discovery: From Intermediate to API

Pinanediol boronic esters are workhorses in the synthesis of complex molecules, including numerous active pharmaceutical ingredients (APIs). Their utility spans from serving as stable, chiral building blocks in multi-step syntheses to being key components in late-stage diversification strategies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used carbon-carbon bond-forming reactions in drug discovery, and pinanediol boronic esters are excellent coupling partners.[7] Their stability allows for their isolation and purification, ensuring high-quality starting materials for this crucial transformation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

  • Reaction Setup: In a reaction vessel, combine the pinanediol boronic ester (1.0-1.2 equiv), the aryl or vinyl halide/triflate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF/water).

  • Reaction Execution: Heat the mixture under an inert atmosphere to the required temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.

Case Study: The Synthesis of Bortezomib (Velcade®)

A prominent example showcasing the pivotal role of pinanediol boronic esters is the synthesis of Bortezomib, a first-in-class proteasome inhibitor for the treatment of multiple myeloma.[8] The synthesis of the key L-boronoleucine intermediate relies on the Matteson homologation of a pinanediol boronate, which establishes the critical stereocenter of the final drug molecule.[8][9] The pinanediol ester serves as a stable, chiral precursor that is carried through several synthetic steps before being deprotected in the final stages of the synthesis.[8]

Diagram: Retrosynthetic Analysis of Bortezomib

Bortezomib_Retro Bortezomib Bortezomib Intermediate1 Dipeptide Boronic Ester Bortezomib->Intermediate1 Deprotection Intermediate2 L-boronoleucine Pinanediol Ester Intermediate1->Intermediate2 Peptide Coupling Intermediate3 Isobutyl Pinanediol Boronate Intermediate2->Intermediate3 Matteson Homologation

Caption: Simplified retrosynthesis of Bortezomib highlighting the key pinanediol boronic ester intermediate.

Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application, pinanediol boronic esters can also participate in other cross-coupling reactions, such as the Chan-Lam amination for the formation of C-N bonds. However, the conditions for these reactions often require careful optimization, as the increased stability of the pinanediol ester can sometimes translate to lower reactivity compared to the corresponding boronic acid or pinacol ester.

The Final Step: Deprotection Strategies

The removal of the pinanediol protecting group is the final and often challenging step to unmask the free boronic acid. The high stability of the pinanediol ester necessitates more forcing conditions for its cleavage compared to other boronic esters.

Transesterification with Phenylboronic Acid

A common and effective method for the deprotection of pinanediol boronic esters is transesterification with an excess of a more volatile or easily removed boronic acid, such as phenylboronic acid or isobutylboronic acid.[8] The reaction is typically performed in a biphasic system (e.g., an organic solvent and an aqueous acid) to drive the equilibrium towards the formation of the desired free boronic acid and the new boronic ester of the scavenger.

Experimental Protocol: Deprotection via Transesterification

  • Reaction Setup: Dissolve the pinanediol boronic ester (1.0 equiv) in a suitable organic solvent (e.g., diethyl ether or hexane).

  • Reagent Addition: Add an aqueous solution of a scavenger boronic acid (e.g., phenylboronic acid, 2-5 equiv).

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for several hours to overnight.

  • Work-up: Separate the aqueous layer containing the desired boronic acid. Wash the organic layer with water to back-extract any remaining product. The combined aqueous layers can then be lyophilized or used directly in the next step.

Acidic Hydrolysis

Direct hydrolysis of pinanediol boronic esters can be achieved under strongly acidic conditions, often at elevated temperatures.[2] However, this method is not suitable for substrates with acid-labile functional groups.

Conversion to Trifluoroborates

An alternative deprotection strategy involves the conversion of the pinanediol boronic ester to the corresponding potassium trifluoroborate salt using potassium hydrogen fluoride (KHF₂).[10] The trifluoroborate is typically a stable, crystalline solid that can be easily purified. The free boronic acid can then be liberated from the trifluoroborate salt under mild acidic conditions (e.g., using TMSCl).[10]

Conclusion: An Enduring Tool for Innovation

Pinanediol boronic esters represent a mature and highly refined technology in the field of drug discovery. Their unique combination of enhanced stability and the ability to impart exquisite stereochemical control has solidified their position as indispensable synthetic intermediates. From the asymmetric synthesis of chiral building blocks via the Matteson homologation to their reliable performance in late-stage Suzuki-Miyaura cross-couplings, pinanediol boronic esters have proven their worth in the synthesis of complex, biologically active molecules, including the life-saving drug Bortezomib. As medicinal chemists continue to push the boundaries of molecular complexity in the quest for novel therapeutics, the strategic application of pinanediol boronic esters will undoubtedly remain a cornerstone of innovative drug design and development.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis.
  • Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 633-638.
  • Lombard, C., & Woznica, M. (2009).
  • Organic Chemistry Portal. (n.d.).
  • Wang, X., et al. (2009). Pharmacophore Modeling, Docking Studies, and Synthesis of Novel Dipeptide Proteasome Inhibitors Containing Boron Atoms. Journal of Medicinal Chemistry, 52(17), 5486-5496.
  • Sikorski, J. A., et al. (2013). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Acta Poloniae Pharmaceutica, 70(3), 421-428.
  • Alfa Chemistry. (2025, January 13).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Millennium Pharmaceuticals, Inc. (2014, March 5). BORTEZOMIB, PS 341. New Drug Approvals.
  • Millennium Pharmaceuticals, Inc. (2011, October 19). Synthesis of Bortezomib. EP2377868A1.
  • Silva, F., et al. (2020).
  • Inglis, S. R., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468-471.
  • Vshyvenko, S., et al. (2020). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(14), 2716-2726.
  • Yang, W. (2010).
  • Štefane, B., & Požgan, F. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(14), 2716-2726.
  • Wang, L., & Liu, Y. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process.
  • Krajnc, A., et al. (2019). Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases. Journal of Medicinal Chemistry, 62(18), 8544-8556.
  • Wang, L., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
  • Zhang, X., et al. (2021). Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones.
  • Horn, M., & Kazmaier, U. (2025).
  • Horn, M., & Kazmaier, U. (2025).
  • Millennium Pharmaceuticals, Inc. (2012, April 19).
  • Hecker, S. J., et al. (2017). Synthesis of vaborbactam (formerly RPX-7009).
  • Kettner, C. A., & Shenvi, A. B. (1994).
  • Coutts, S. J. (2009).
  • Coutts, S. J., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Durvasula, V., et al. (n.d.). Syntheisis of α-amino pinanediol boronic ester (5).
  • Inglis, S. R., et al. (n.d.).
  • Thieme. (2020).
  • Millennium Pharmaceuticals, Inc. (2005, October 27). Synthesis of boronic ester and acid compounds.
  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates.
  • Inglis, S. R., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.
  • Yang, W., et al. (2011).
  • Yang, W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • Aggarwal, V. K., & O'Brien, P. (2009).
  • Li, W., et al. (2015). Synthesis of biologically active boron-containing compounds. PMC.
  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (S)-BoroLeu-(-)-Pinanediol-hydrochloride

Executive Summary & Strategic Context (S)-BoroLeu-(-)-Pinanediol-hydrochloride (CAS: 945606-99-5) is a critical chiral building block in the development of peptide boronic acid therapeutics, most notably acting as the en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

(S)-BoroLeu-(-)-Pinanediol-hydrochloride (CAS: 945606-99-5) is a critical chiral building block in the development of peptide boronic acid therapeutics, most notably acting as the enantiomeric scaffold or intermediate analog for proteasome inhibitors like Bortezomib[1]. The synthesis of this compound relies on the highly stereoselective Matteson homologation , a powerful methodology for constructing chiral α-aminoboronic acids[2].

Unlike standard peptide synthesis, boronic acid chemistry requires precise control over the empty p-orbital of the boron atom. This protocol leverages (-)-pinanediol as a chiral auxiliary to direct the stereochemical outcome of a 1,2-metallate rearrangement, ensuring the strict formation of the (S)-enantiomer[3]. By detailing the mechanistic causality behind temperature controls, nucleophile selection, and anhydrous deprotection, this guide provides a self-validating system for synthesizing high-purity (S)-BoroLeu-(-)-Pinanediol-hydrochloride[4].

Mechanistic Causality & Reaction Design

To achieve >99% enantiomeric excess, the synthetic pathway is divided into four highly controlled stages. Understanding the why behind each reagent is critical for reproducibility[2].

  • Chiral Auxiliary Shielding : Isobutylboronic acid is esterified with (-)-pinanediol. The bulky pinanyl backbone creates a steric shield over one face of the boron atom, dictating the trajectory of subsequent nucleophilic attacks.

  • Matteson Homologation (Stereocenter Generation) : Dichloromethyllithium ( LiCHCl2​ ) attacks the boronic ester to form an "ate" complex. The addition of ZnCl2​ acts as a Lewis acid, coordinating with the chloride leaving group and triggering a 1,2-metallate migration. Because of the (-)-pinanediol shielding, this migration is highly diastereoselective, yielding the (R)-α-chloroboronic ester[4].

  • Nucleophilic Inversion : The (R)-α-chloro intermediate is subjected to an SN​2 displacement using Lithium hexamethyldisilazide (LiHMDS). The extreme steric bulk of LiHMDS prevents over-alkylation (a common failure point with ammonia) and ensures complete stereochemical inversion to the (S)-α-HMDS configuration[2].

  • Anhydrous Deprotection : Aqueous acids would hydrolyze the delicate B-O bonds of the pinanediol ester. Therefore, anhydrous HCl in dioxane is used to selectively cleave the N-Si bonds, precipitating the final product as a stable hydrochloride salt[2].

SynthesisWorkflow Node1 Isobutylboronic Acid + (-)-Pinanediol Node2 (-)-Pinanediol Isobutylboronate Node1->Node2 Esterification (DCM, RT, 12h) Node3 (R)-α-Chloro Boronic Ester Node2->Node3 LiCHCl2, ZnCl2 (-100 °C to RT) Node4 (S)-α-HMDS Boronic Ester Node3->Node4 LiHMDS (-78 °C to RT) Node5 (S)-BoroLeu-(-)-Pinanediol Hydrochloride Node4->Node5 Anhydrous HCl (0 °C to RT)

Figure 1: Four-step synthesis workflow of (S)-BoroLeu-(-)-Pinanediol-hydrochloride.

Required Materials & Quantitative Specifications

Reagents and Solvents
Reagent / SolventFunctionPurity Requirement
Isobutylboronic acidStarting Material> 98%
(-)-PinanediolChiral Auxiliary> 99% e.e.
Dichloromethane (DCM)Reagent ( LiCHCl2​ precursor) / SolventAnhydrous, < 50 ppm H2​O
n-Butyllithium (n-BuLi)Base for carbenoid generation2.5 M in Hexanes
Zinc Chloride ( ZnCl2​ )Lewis Acid Catalyst1.0 M in Ether (Strictly Anhydrous)
LiHMDSBulky Nucleophile1.0 M in THF
Hydrogen Chloride (HCl)Deprotecting Agent4.0 M in Dioxane (Anhydrous)
Expected Quantitative Outcomes

The following table summarizes the expected yields and purity metrics for a validated run[3],[2].

Synthesis StepTarget Intermediate / ProductExpected Yield (%)Stereochemical PurityPhysical State
Step 1 (-)-Pinanediol Isobutylboronate92 - 96%N/A (Chiral Auxiliary)Colorless Oil
Step 2 (R)-α-Chloro Boronic Ester82 - 88%> 98% d.e.Pale Yellow Oil
Step 3 (S)-α-HMDS Boronic Ester88 - 92%> 98% d.e.Colorless Oil
Step 4 (S)-BoroLeu-(-)-Pinanediol HCl80 - 85%> 99% e.e.White Crystalline Powder

Step-by-Step Experimental Protocol

Step 1: Synthesis of (-)-Pinanediol Isobutylboronate

Objective: Protect the boronic acid and install the chiral directing group.

  • Reaction Setup : In a flame-dried, argon-purged round-bottom flask, dissolve isobutylboronic acid (1.0 eq) and (-)-pinanediol (1.0 eq) in anhydrous DCM (0.5 M concentration).

  • Water Scavenging : Add anhydrous MgSO4​ (2.0 eq) to the mixture to drive the condensation reaction forward by absorbing the generated water.

  • Incubation : Stir the suspension vigorously at room temperature (20-25 °C) for 12 hours.

  • Validation (IPC) : Monitor via TLC (Hexane/EtOAc 9:1). The boronic acid spot should completely disappear.

  • Workup : Filter the mixture through a Celite pad to remove MgSO4​ . Concentrate the filtrate under reduced pressure to yield a colorless oil. Use directly in Step 2 without further purification.

Step 2: Matteson Homologation to (R)-α-Chloro Boronic Ester

Objective: Generate the stereocenter via a low-temperature carbenoid insertion.

  • Carbenoid Generation : In a flame-dried Schlenk flask under argon, dissolve anhydrous DCM (3.0 eq) in anhydrous THF. Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

    • Critical Causality: Temperatures above -90 °C will cause the LiCHCl2​ intermediate to decompose into a highly reactive, non-selective carbene[4].

  • Lithiation : Add n-BuLi (1.2 eq) dropwise over 30 minutes. Stir for 20 minutes at -100 °C.

  • Ate Complex Formation : Dissolve the (-)-pinanediol isobutylboronate (from Step 1) in a minimal amount of THF and add it dropwise to the reaction mixture. Stir for 15 minutes.

  • Metallate Migration : Add ZnCl2​ (1.0 M in ether, 1.5 eq) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 12 hours.

  • Workup : Quench with saturated aqueous NH4​Cl . Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (silica, Hexane/EtOAc) to isolate the (R)-α-chloro boronic ester.

MattesonMechanism A (-)-Pinanediol Isobutylboronate B Boronate 'Ate' Complex (Sterically Guided) A->B LiCHCl2 (-100°C) C 1,2-Metallate Migration (ZnCl2) B->C Stereoselective Rearrangement D (R)-α-Chloro Boronic Ester C->D - LiCl

Figure 2: Mechanistic pathway of the stereoselective Matteson homologation.

Step 3: Amination via LiHMDS

Objective: Stereospecific inversion to the (S)-amine derivative.

  • Reaction Setup : Dissolve the (R)-α-chloro boronic ester (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Nucleophilic Attack : Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise.

    • Critical Causality: The bulky bis(trimethylsilyl)amide anion attacks strictly via SN​2 , enforcing a complete inversion of configuration from (R) to (S) without the risk of secondary amine formation[2].

  • Incubation : Allow the reaction mixture to warm slowly to room temperature and stir for an additional 12 hours.

  • Workup : Evaporate the THF under reduced pressure. Extract the residue with hexanes to precipitate inorganic lithium salts. Filter through a pad of Celite and concentrate the filtrate to yield the (S)-α-HMDS boronic ester as a clear oil.

Step 4: Deprotection to (S)-BoroLeu-(-)-Pinanediol-hydrochloride

Objective: Cleave the TMS groups to reveal the primary amine salt.

  • Reaction Setup : Dissolve the (S)-α-HMDS boronic ester in anhydrous diethyl ether or hexanes. Cool to 0 °C.

  • Acidic Cleavage : Add anhydrous HCl (4.0 M in dioxane, 3.0 eq) dropwise.

    • Critical Causality: The absence of water is mandatory. Aqueous HCl would rapidly transesterify or hydrolyze the pinanediol protecting group[2].

  • Precipitation : Stir the mixture at room temperature for 3 hours. A white precipitate will begin to form as the hydrochloride salt is insoluble in ether/hexanes.

  • Isolation : Filter the white crystalline powder under an argon blanket (the salt can be hygroscopic). Wash thoroughly with cold anhydrous diethyl ether (3x) to remove cleaved TMS-Cl byproducts.

  • Drying : Dry the product in vacuo to afford pure (S)-BoroLeu-(-)-Pinanediol-hydrochloride[1].

References

  • NIH PMC . Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors. Retrieved from:[Link]

  • ACS Publications . Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Retrieved from:[Link]

  • NIH PMC . Synthesis of biologically active boron-containing compounds. Retrieved from:[Link]

Sources

Application

Application and Protocol Guide: Strategies for the Cleavage of Pinanediol Esters from (S)-BoroLeucine Intermediates

Authored by: A Senior Application Scientist Introduction: The Critical Role of (S)-BoroLeucine and the Pinanediol Protecting Group (S)-BoroLeucine ((S)-2-amino-4-methylpentaneboronic acid) and its derivatives are pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of (S)-BoroLeucine and the Pinanediol Protecting Group

(S)-BoroLeucine ((S)-2-amino-4-methylpentaneboronic acid) and its derivatives are pivotal intermediates in the synthesis of a class of potent therapeutic agents known as proteasome inhibitors. The boronic acid moiety is crucial for their biological activity, enabling them to reversibly bind to the active site of the proteasome. A prime example of their therapeutic importance is the drug Bortezomib (Velcade®), a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma[1].

The synthesis of enantiomerically pure α-amino boronic acids like (S)-BoroLeucine presents a significant challenge. The pinanediol protecting group, derived from either (+)- or (-)-pinanediol, has become an indispensable tool in this context. It serves a dual purpose: not only does it protect the reactive boronic acid moiety during multi-step syntheses, but it also acts as a chiral auxiliary, enabling the stereoselective formation of the desired (S)-enantiomer[2][3]. The resulting pinanediol ester of (S)-BoroLeucine is a stable, crystalline solid, amenable to purification and further chemical transformations[4][5].

However, the very stability that makes the pinanediol ester an excellent protecting group also renders its removal a non-trivial synthetic step. The final, and often critical, step in the synthesis of the active pharmaceutical ingredient (API) is the efficient and clean cleavage of this pinanediol group to unveil the free boronic acid. This application note provides a detailed overview of the common strategies for the deprotection of (S)-BoroLeu pinanediol esters, offering insights into the underlying chemical principles and providing detailed protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations for Pinanediol Ester Cleavage

The cleavage of the pinanediol boronic ester is fundamentally an equilibrium-driven process. The goal is to shift the equilibrium from the stable pinanediol ester towards the free (S)-BoroLeucine boronic acid. Several strategies have been developed to achieve this, each with its own advantages and limitations. The choice of method often depends on the scale of the reaction, the stability of the substrate to the reaction conditions, and the desired purity of the final product.

The primary methods for cleaving pinanediol esters from (S)-BoroLeu intermediates include:

  • Transesterification with a Boronic Acid Scavenger: This is a widely used and often mild method that involves the exchange of the pinanediol group with another, more reactive diol or boronic acid.

  • Formation and Hydrolysis of Fluorinated Intermediates: This two-step approach involves the conversion of the boronate ester to a trifluoroborate salt or a difluoroborane, which is then hydrolyzed to the free boronic acid.

  • Direct Acidic Hydrolysis: While seemingly straightforward, this method is often less efficient and can require harsh conditions.

This guide will focus on the first two, more prevalent and generally more efficient, methods.

Protocol 1: Transesterification with Isobutylboronic Acid in a Biphasic System

This protocol is based on the principle of transesterification, where an excess of a "scavenger" boronic acid is used to drive the equilibrium towards the formation of the scavenger's pinanediol ester, liberating the desired (S)-BoroLeucine. The use of a biphasic solvent system (e.g., an organic solvent and water) is key to the success of this method. (S)-BoroLeucine, being an amino acid, has higher solubility in the aqueous phase, while the scavenger boronic acid and its pinanediol ester are more soluble in the organic phase. This partitioning effect helps to drive the reaction to completion.

Rationale for Reagent Selection:
  • (S)-BoroLeu Pinanediol Ester: The starting material, often as a trifluoroacetate salt[4][6][7][8].

  • Isobutylboronic Acid: A common and effective scavenger. It is relatively inexpensive and its pinanediol ester is highly soluble in common organic solvents. Other boronic acids like phenylboronic acid can also be used[2].

  • Organic Solvent (e.g., Diethyl Ether, Toluene, or Heptane): A water-immiscible solvent to dissolve the starting material and the scavenger's pinanediol ester.

  • Aqueous Acid (e.g., dilute HCl or H2SO4): To protonate the amino group of (S)-BoroLeucine, enhancing its solubility in the aqueous phase and aiding in the removal of the pinanediol. The pH of the aqueous phase is a critical parameter to control.

Experimental Workflow Diagram:

transesterification_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve (S)-BoroLeu Pinanediol Ester and Isobutylboronic Acid in Organic Solvent react Add Aqueous Acid and Stir Vigorously start->react Biphasic Mixture separate Separate Aqueous and Organic Layers react->separate Equilibrium Shift wash Wash Aqueous Layer with Fresh Organic Solvent separate->wash Remove Impurities isolate Isolate (S)-BoroLeucine (e.g., Lyophilization or Crystallization) wash->isolate Purified Product

Caption: Biphasic Transesterification Workflow for Pinanediol Cleavage.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the (S)-BoroLeu pinanediol ester (1.0 equivalent) and isobutylboronic acid (2.0-3.0 equivalents) in a suitable organic solvent (e.g., diethyl ether or heptane, approximately 10-20 mL per gram of starting material).

  • Addition of Aqueous Acid: To the stirred solution, add an equal volume of dilute aqueous acid (e.g., 0.5 M HCl).

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or HPLC by analyzing the aqueous layer for the presence of the product and the organic layer for the disappearance of the starting material.

  • Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Collect the aqueous layer. Wash the organic layer with a small portion of fresh dilute aqueous acid and combine the aqueous layers.

  • Removal of Residual Organics: Wash the combined aqueous layers with fresh organic solvent (e.g., diethyl ether) to remove any remaining isobutylboronic acid and its pinanediol ester.

  • Product Isolation: The aqueous solution containing the (S)-BoroLeucine can be concentrated under reduced pressure. The product can then be isolated by lyophilization to yield the hydrochloride salt or by adjusting the pH to the isoelectric point to precipitate the free amino acid.

Data Summary Table:
ParameterRecommended Value/RangeRationale
Scavenger Isobutylboronic AcidGood solubility of its pinanediol ester in organic solvents.
Equivalents of Scavenger 2.0 - 3.0To drive the equilibrium towards product formation.
Solvent System Diethyl Ether / Water or Heptane / WaterEffective biphasic system for partitioning.
Aqueous Phase pH 1 - 2To ensure the amino acid is protonated and water-soluble.
Reaction Time 4 - 12 hoursDependent on substrate and reaction scale.
Temperature Room TemperatureMild conditions to prevent side reactions.

Protocol 2: Cleavage via Formation of a Trifluoroborate (KHF2) Intermediate

This method offers an alternative to transesterification and can be particularly useful for substrates that are sensitive to acidic conditions or when the transesterification is sluggish. The reaction proceeds by treating the pinanediol ester with potassium hydrogen difluoride (KHF2) to form a stable potassium trifluoroborate salt. This salt is typically insoluble in organic solvents and can be isolated by filtration. Subsequent hydrolysis of the trifluoroborate salt yields the free boronic acid[9][10][11].

Rationale for Reagent Selection:
  • (S)-BoroLeu Pinanediol Ester: The starting material.

  • Potassium Hydrogen Difluoride (KHF2): The source of fluoride ions to form the trifluoroborate intermediate. It is a readily available and easy-to-handle reagent.

  • Solvent System (e.g., Methanol/Water or Acetone/Water): A solvent system that allows for the reaction to occur and facilitates the precipitation of the potassium trifluoroborate salt.

  • Acid (e.g., HCl or H2SO4) for Hydrolysis: To hydrolyze the trifluoroborate salt to the free boronic acid.

Experimental Workflow Diagram:

KHF2_workflow cluster_formation Trifluoroborate Formation cluster_hydrolysis Hydrolysis cluster_isolation Isolation start Dissolve (S)-BoroLeu Pinanediol Ester in Solvent react_khf2 Add Aqueous KHF2 Solution and Stir start->react_khf2 precipitate Precipitation and Filtration of Trifluoroborate Salt react_khf2->precipitate Formation of Insoluble Salt hydrolyze Treat Trifluoroborate Salt with Aqueous Acid precipitate->hydrolyze isolate Isolate (S)-BoroLeucine hydrolyze->isolate Final Product

Sources

Method

Application Note: Utilizing (S)-BoroLeu-(-)-Pinanediol-hydrochloride in Bortezomib Synthesis and Impurity Profiling

Executive Summary Bortezomib is a first-in-class, highly potent proteasome inhibitor utilized primarily in the treatment of multiple myeloma and mantle cell lymphoma[1]. The drug’s mechanism of action relies on the rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bortezomib is a first-in-class, highly potent proteasome inhibitor utilized primarily in the treatment of multiple myeloma and mantle cell lymphoma[1]. The drug’s mechanism of action relies on the reversible, covalent binding of its boronic acid moiety to the catalytic threonine (Thr1) residue of the 26S proteasome[2]. Because biological targets are highly stereoselective, the efficacy of bortezomib is entirely dependent on the precise stereochemistry of its dipeptide boronic acid structure.

While commercial manufacturing utilizes the (R)-BoroLeu-(+)-Pinanediol intermediate to produce the active API, (S)-BoroLeu-(-)-Pinanediol-hydrochloride (CAS: 945606-99-5) plays an indispensable role in pharmaceutical development. It is utilized both as a critical analytical standard for tracking Bortezomib Impurity 37 [3] and as a foundational building block for Structure-Activity Relationship (SAR) studies aimed at developing next-generation proteasome inhibitors with modified binding affinities[2].

Stereochemical Causality & Mechanistic Role

To understand the utility of the (S)-BoroLeu intermediate, one must first understand the stereochemical nomenclature of boronic acid peptides. Bortezomib is designed to mimic the natural L-leucine spatial arrangement. However, due to Cahn-Ingold-Prelog (CIP) priority rules, the stereocenter designation flips. In standard L-leucine, the carboxyl group (C attached to O) outranks the isobutyl side chain. In a boronic acid, the carbon of the isobutyl group (atomic number 6) outranks the boron atom (atomic number 5). Therefore, the 3D spatial arrangement corresponding to natural L-leucine is formally designated as the (R)-configuration .

Consequently, the (S)-BoroLeu isomer—synthesized via the asymmetric induction of the (-)-pinanediol chiral auxiliary—represents the unnatural D-leucine spatial configuration.

Why use Pinanediol?

Direct synthesis of alpha-aminoboronic acids is highly susceptible to racemization. The bulky, rigid bicyclic structure of pinanediol acts as a chiral directing group during the Matteson homologation. It provides immense steric hindrance that dictates the stereoselective insertion of the dichloromethyl group, ensuring that the subsequent nucleophilic displacement by LHMDS yields the desired (S)-amine with >99% diastereomeric excess. Furthermore, the pinanediol ester protects the sensitive boronic acid from oxidation and epimerization during downstream peptide coupling steps[2].

Comparative Data: Chiral Auxiliaries in Bortezomib Pathways

The following table summarizes the divergent properties and applications of the two primary BoroLeu enantiomeric intermediates used in drug development:

Property(R)-BoroLeu-(+)-Pinanediol-HCl(S)-BoroLeu-(-)-Pinanediol-HCl
CAS Registry Number 179324-87-9945606-99-5
Stereochemical Designation (R)-boroleucine, (+)-pinanediol(S)-boroleucine, (-)-pinanediol
Spatial Mimicry L-Leucine analogD-Leucine analog
Primary Application Main API Intermediate (Bortezomib)Impurity Standard / SAR Analog Building Block[2][3]
Proteasome Affinity (IC50) High (< 10 nM)Significantly Reduced (Used for off-target profiling)

Synthetic Workflow

G A Isobutylboronic Acid + (-)-Pinanediol B Matteson Homologation (Asymmetric Induction) A->B Esterification & Homologation C (S)-BoroLeu-(-)-Pinanediol-HCl (CAS: 945606-99-5) B->C LHMDS, then HCl D Coupling with Pyz-Phe-OH C->D TBTU, DIPEA E (S)-Bortezomib-Pinanediol (Diastereomer) D->E Peptide Bond Formation F Deprotection (Isobutylboronic acid / HCl) E->F Transesterification G (S)-Bortezomib (Impurity Standard / SAR Analog) F->G Final Cleavage

Workflow for the synthesis of (S)-Bortezomib analogs using the (S)-BoroLeu-(-)-Pinanediol auxiliary.

Validated Experimental Protocols

The following protocols detail the synthesis of the (S)-diastereomer of bortezomib for use as an analytical standard (Impurity 37) or SAR testing compound.

Protocol A: Peptide Coupling of (S)-BoroLeu-(-)-Pinanediol-HCl

Objective: Form the dipeptide bond without inducing racemization at the phenylalanine alpha-carbon.

Reagents:

  • (S)-BoroLeu-(-)-Pinanediol-HCl: 3.01 g (10.0 mmol)

  • N-(2-Pyrazinylcarbonyl)-L-phenylalanine (Pyz-Phe-OH): 2.71 g (10.0 mmol)

  • TBTU (Coupling Agent): 3.21 g (10.0 mmol)

  • DIPEA (Base): 3.87 g (30.0 mmol)

  • Anhydrous DMF: 50 mL

Step-by-Step Methodology:

  • Pre-activation: Dissolve Pyz-Phe-OH and TBTU in 50 mL of anhydrous DMF in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA dropwise over 5 minutes. Stir the mixture at 0 °C for 15 minutes. Causality: TBTU is preferred over standard carbodiimides (like DCC) because it forms a highly reactive, yet stable OBt-ester that minimizes the risk of oxazolone-mediated racemization of the phenylalanine residue.

  • Amine Liberation: Introduce the (S)-BoroLeu-(-)-Pinanediol-HCl powder to the reaction. The excess DIPEA serves to neutralize the hydrochloride salt, liberating the free amine for nucleophilic attack.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 4 hours under an inert nitrogen atmosphere.

  • Workup (Self-Validating Purification): Quench the reaction with 100 mL of deionized water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1% H3PO4 (to remove unreacted amine and DIPEA), 5% NaHCO3 (to remove unreacted Pyz-Phe-OH), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected (S)-Bortezomib-Pinanediol intermediate.

Protocol B: Pinanediol Cleavage via Biphasic Transesterification

Objective: Liberate the free boronic acid without subjecting the molecule to alkaline degradation.

Reagents:

  • Protected (S)-Bortezomib-Pinanediol intermediate: ~2.5 g (5.0 mmol)

  • Isobutylboronic acid (Sacrificial Boronic Acid): 1.53 g (15.0 mmol)

  • 1N HCl: 20 mL

  • Methanol: 20 mL

  • Hexane: 20 mL

Step-by-Step Methodology:

  • Solvent System: Dissolve the protected intermediate in a mixture of 20 mL Methanol and 20 mL Hexane in a separatory funnel or vigorous stirring vessel.

  • Acidic Transesterification: Add the isobutylboronic acid and 20 mL of 1N HCl to the mixture. Stir vigorously at room temperature for 12 hours.

    • Causality: Direct alkaline hydrolysis of pinanediol esters requires harsh conditions (e.g., NaOH) which have been shown to cause severe decomposition of the bortezomib structure[1]. This protocol utilizes a biphasic acidic transesterification relying on Le Chatelier's principle. The excess isobutylboronic acid acts as a sacrificial acceptor for the pinanediol.

  • Phase Separation: Stop stirring and allow the phases to separate. The highly non-polar byproduct (pinanediol-isobutylboronate) partitions exclusively into the upper hexane layer[1][4].

  • Equilibrium Driving: Drain the lower aqueous/methanol layer and wash it with fresh hexane (2 x 20 mL). Causality: Continuous removal of the byproduct into the hexane phase irreversibly drives the deprotection reaction to completion.

  • Final Isolation: Evaporate the methanol from the aqueous layer under reduced pressure. Adjust the pH of the remaining aqueous solution to ~5.5 using dilute NaOH (carefully, to avoid localized high pH), and extract the liberated (S)-Bortezomib with dichloromethane. Concentrate to yield the final analytical standard.

References

  • WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture Source: Google Patents URL
  • Bortezomib synthesis Source: ChemicalBook URL
  • Bortezomib Congeners Induce Apoptosis of Hepatocellular Carcinoma via CIP2A Inhibition Source: MDPI URL
  • Cas 945606-99-5, (S)-BoroLeu-(-)

Sources

Application

Application Note: Strategies and Protocols for Peptide Coupling of (S)-BoroLeu-(-)-Pinanediol-hydrochloride

Abstract The integration of α-aminoboronic acids into peptide chains is a cornerstone of modern medicinal chemistry, yielding potent protease inhibitors like Bortezomib. (S)-BoroLeu-(-)-Pinanediol-hydrochloride is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The integration of α-aminoboronic acids into peptide chains is a cornerstone of modern medicinal chemistry, yielding potent protease inhibitors like Bortezomib. (S)-BoroLeu-(-)-Pinanediol-hydrochloride is a critical chiral building block for this class of compounds. However, its successful incorporation via peptide coupling presents unique challenges, including steric hindrance from the pinanediol protecting group and the need for careful neutralization of its hydrochloride salt. This guide provides a detailed examination of the underlying chemical principles and offers two robust, field-proven protocols for the efficient coupling of this substrate, ensuring high yield and stereochemical fidelity. Methodologies utilizing both uronium salt (HATU) and carbodiimide (EDC) activators are presented, complete with step-by-step instructions, mechanistic insights, and comparative data to guide researchers in selecting the optimal conditions for their specific synthetic goals.

Introduction: The Significance of Peptide Boronic Acids

Peptide boronic acids (PBAs) have emerged as a privileged class of therapeutic agents, primarily due to the unique ability of the boronic acid moiety to form a stable, reversible covalent bond with the catalytic serine residue of proteases.[1][2] This mechanism of action has led to the development of powerful inhibitors for targets such as the proteasome. The synthesis of these complex molecules requires the strategic use of protecting groups to manage the reactive boronic acid. The pinanediol ester of (S)-BoroLeucine serves a dual purpose: it protects the boronic acid from undesirable side reactions (e.g., dehydration to form boroxines) and acts as a chiral auxiliary, guiding the stereochemistry of synthetic transformations.[3][4]

The coupling of the amine terminus of (S)-BoroLeu-(-)-Pinanediol-hydrochloride to the C-terminus of an N-protected amino acid or peptide is a critical step in the synthesis of these inhibitors. This guide addresses the specific considerations required for this transformation, providing researchers with the tools to navigate its complexities effectively.

Analysis of the Coupling Substrate

Before detailing experimental protocols, it is crucial to understand the roles of each component of the title compound, (S)-BoroLeu-(-)-Pinanediol-hydrochloride.

  • (S)-BoroLeucine Core: The aminoboronic acid analog of Leucine, which provides the primary sequence identity and the nucleophilic α-amino group for the coupling reaction.

  • (-)-Pinanediol Protecting Group: A chiral diol that forms a boronic ester. It is noted for being more stable than simpler pinacol esters, a property that allows for more conventional aqueous work-up procedures post-coupling.[3] Its bulky, bicyclic structure introduces significant steric hindrance around the reaction center, which must be overcome by highly efficient coupling reagents.

  • Hydrochloride Salt: The α-amino group is supplied as a hydrochloride salt to improve the compound's stability and handling characteristics. This necessitates the use of a non-nucleophilic organic base in the reaction mixture to liberate the free amine, which is the active nucleophile in the coupling reaction.

Core Principles of Amide Bond Formation

All peptide coupling reactions proceed through a two-step mechanism: (1) Activation of the carboxylic acid component and (2) Nucleophilic attack by the amine component.[5]

  • Activation: A coupling reagent converts the C-terminal carboxylic acid of the N-protected amino acid into a highly reactive intermediate (e.g., an active ester, symmetrical anhydride, or acylphosphonium/acyluronium species).

  • Coupling: The liberated α-amino group of the BoroLeu building block attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the desired amide bond and release the activated leaving group.

The choice of coupling reagent and reaction conditions is paramount to maximize yield, minimize reaction time, and, most importantly, suppress racemization of the chiral centers.[6]

cluster_workflow General Peptide Coupling Workflow reagents 1. Prepare Reactants - N-Protected Amino Acid (Carboxyl) - BoroLeu-Pinanediol-HCl (Amine) - Base (e.g., DIEA) activation 2. Carboxyl Activation (Add Coupling Reagent) reagents->activation Coupling Reagent coupling 3. Nucleophilic Attack (Add Amine Component) activation->coupling Activated Intermediate workup 4. Reaction Quench & Work-up (Aqueous Extraction) coupling->workup Crude Product purification 5. Purification (Chromatography) workup->purification

Caption: General workflow for a peptide coupling reaction.

Recommended Experimental Protocols

The following protocols describe two highly effective methods for coupling an N-protected amino acid to (S)-BoroLeu-(-)-Pinanediol-hydrochloride. The choice between them may depend on the steric hindrance of the coupling partners, cost considerations, and available instrumentation.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/guanidinium coupling reagent renowned for its high efficiency and low rates of racemization, making it ideal for sterically demanding couplings.[7] It reacts with the carboxylic acid to form a highly reactive OAt-active ester.

Caption: HATU-mediated coupling of an N-protected amino acid.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Activator Addition: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (3.0 eq). Note: Two equivalents of base are required to neutralize the BoroLeu-HCl salt and the liberated HOAt, and one equivalent is for the activation of HATU itself.

  • Pre-Activation: Stir the mixture at 0 °C for 5-10 minutes. The solution may change in appearance as the active ester is formed.

  • Amine Addition: Add (S)-BoroLeu-(-)-Pinanediol-hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

This classic method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid.[8] The addition of HOBt (1-Hydroxybenzotriazole) is critical; it acts as a scavenger for the reactive O-acylisourea intermediate to form an HOBt-active ester, which minimizes racemization and improves coupling efficiency.[9]

Step-by-Step Methodology:

  • Preparation (Acid): In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous CH₂Cl₂ or DMF (approx. 0.1 M). Cool the solution to 0 °C.

  • Activation: Add EDC·HCl (1.2 eq) to the solution and stir at 0 °C for 20-30 minutes for pre-activation.

  • Preparation (Amine): In a separate flask, dissolve (S)-BoroLeu-(-)-Pinanediol-hydrochloride (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ or DMF. Add DIEA (1.1 eq) to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.

  • Coupling: Add the neutralized amine solution from step 3 to the activated acid solution from step 2.

  • Reaction: Allow the combined mixture to warm to room temperature and stir overnight (8-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with CH₂Cl₂ or ethyl acetate. Wash successively with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. The water-soluble nature of EDC and its urea byproduct simplifies this process.[8][9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by silica gel column chromatography.

Data Summary and Method Comparison

The selection of a coupling protocol often involves a trade-off between speed, cost, and efficiency for challenging substrates.

ParameterProtocol 1: HATU / DIEAProtocol 2: EDC·HCl / HOBt / DIEA
Reagent Equivalents Acid (1.0), Amine·HCl (1.2), HATU (1.1), DIEA (3.0)Acid (1.0), Amine·HCl (1.1), EDC·HCl (1.2), HOBt (1.2), DIEA (1.1)
Reaction Time 2 - 6 hours8 - 16 hours
Relative Cost HigherLower
Efficiency Excellent, especially for sterically hindered amino acids.[7]Good to very good for most substrates; may be slower for hindered cases.
Work-up Byproducts Tetramethylurea (water-soluble)EDC-urea (water-soluble).[9]
Racemization Risk Very low due to HOAt-based mechanism.[7]Low when HOBt is used as an additive.[9]
Primary Application Difficult couplings, rapid synthesis, acid-sensitive substrates.Standard peptide synthesis, large-scale reactions, cost-sensitive projects.

Post-Coupling Considerations

Pinanediol Group Stability and Removal: The pinanediol protecting group is robust and stable throughout the coupling and standard aqueous work-up procedures.[3] If the final target molecule requires the free boronic acid, the pinanediol ester can be cleaved. A common method is transesterification using an excess of a volatile boronic acid, such as isobutyl boronic acid, in a biphasic solvent system (e.g., hexane/ethyl acetate and aqueous acid), followed by extraction of the desired free peptide boronic acid.[3]

Safety Precautions: Peptide coupling reagents, particularly uronium salts like HATU, are potent sensitizers and can cause severe allergic reactions upon repeated exposure.[10] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Kettner, C. A., & Shenvi, A. B. (1993). Synthesis of C-Terminal-Modified Peptides. Methods in Enzymology, 222, 277-284.
  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. (2020). Chemical Science. [Link]

  • Klein, C. (2021). Diversity-Oriented Synthesis of Peptide-Boronic Acids by a Versatile Building-Block Approach. Synfacts, 17(01), A21.
  • Al-Tamimi, M., & El-Faham, A. (2020). Strategies for the synthesis of peptide-boronic acids.
  • Demydchuk, Y., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Semantic Scholar.
  • Nardone, B., & El-Faham, A. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. ACS Publications. [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Loffet, A., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. [Link]

  • Ogba, O. M., et al. (2018). Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins. PMC. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Boric Acid Catalyzed Amidation. (2012). Organic Syntheses Procedure.
  • What is the correct order of addition for EDCI and HOBt? (2025). Reddit. [Link]

  • Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). MDPI. [Link]

  • Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins. (2026).
  • Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.. [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. (2018). ResearchGate. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2021).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • dl-Selective Pinacol-Type Coupling Using Zinc, Chlorosilane, and Catalytic Amounts of Vanadium(III) Chloride. (2012). Organic Syntheses Procedure.
  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]

  • A Technical Guide to (+)-Pinanediol: Properties, Synthesis, and Applications in Drug Development. (2025). Benchchem.
  • Manufacturing method for Bortezomib and new intermediate thereof. (2015).

Sources

Method

Application Note: Deprotection of Pinanediol Boronic Esters via Biphasic Phenylboronic Acid Transesterification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol Executive Summary The use of (+)- or (–)-pinanediol as a chiral auxiliary is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol

Executive Summary

The use of (+)- or (–)-pinanediol as a chiral auxiliary is a cornerstone of asymmetric organoboron chemistry, most notably in Matteson homologations. However, the rigid bicyclic framework that provides exceptional stereocontrol also imparts extreme thermodynamic stability to the resulting pinanediol boronic esters. Standard hydrolytic deprotection methods often fail or require harsh conditions that degrade sensitive functional groups, such as those found in peptide-based proteasome inhibitors (e.g., bortezomib analogs).

This application note details the biphasic transesterification method using phenylboronic acid , a highly effective, mild, and scalable strategy for cleaving pinanediol boronic esters. By leveraging phase-partitioning thermodynamics, this method achieves high-yielding deprotection without the need for harsh oxidants or strong acids.

Mechanistic Rationale: Causality of the Biphasic System

The difficulty in cleaving pinanediol boronic esters stems from the highly favorable entropy and enthalpy of the rigid dioxaborolane ring[1]. To overcome this thermodynamic hurdle, the biphasic phenylboronic acid protocol employs two synergistic physicochemical principles[2]:

  • The Thermodynamic Sink: Phenylboronic acid ( PhB(OH)2​ ) is introduced in excess. It reacts with the liberated pinanediol to form pinanediol phenylboronate. Because of the favorable electronics of the aryl ring conjugated with the empty p-orbital of boron, this new ester is exceptionally stable, acting as a thermodynamic sink that prevents the reverse reaction[3].

  • Phase-Driven Equilibrium (Le Chatelier’s Principle): The reaction is conducted in a biphasic solvent system (typically Methyl tert-butyl ether (MTBE) and water). The newly formed pinanediol phenylboronate is highly lipophilic and partitions exclusively into the organic phase. Conversely, the liberated free boronic acid (often a polar amino or peptide boronic acid) partitions into the aqueous phase[4]. This physical separation continuously drives the transesterification equilibrium forward to completion.

Reaction Pathway & Phase Partitioning

The following diagram illustrates the phase-transfer dynamics and chemical equilibrium that make this deprotection strategy successful.

G cluster_org Organic Phase (e.g., MTBE / Ether) cluster_aq Aqueous Phase (Water) Substrate Pinanediol Boronic Ester (Starting Material) Transesterification Biphasic Interface Transesterification Substrate->Transesterification PhBOH Phenylboronic Acid (Excess Reagent) PhBOH->Transesterification PinPhB Pinanediol Phenylboronate (Thermodynamic Sink) FreeBA Free Boronic Acid (Target Product) Transesterification->PinPhB Lipophilic Partitioning Transesterification->FreeBA Hydrophilic Partitioning

Figure 1: Biphasic transesterification mechanism driven by phase partitioning and thermodynamic sinks.

Comparative Analysis of Deprotection Strategies

To contextualize experimental choices, the table below summarizes quantitative and qualitative data across standard boronic ester deprotection methodologies[5][6].

Deprotection MethodReagentsMildness / TolerabilityTypical YieldBest Suited For
Biphasic Transesterification PhB(OH)₂, MTBE/H₂OHigh (Neutral pH, room temp)85–95%Polar/peptide boronic acids
Fluoride Hydrolysis KHF₂, then TMSCl/H₂OModerate (Generates HF in situ)70–90%Alkyl boronic acids[1]
Oxidative Cleavage NaIO₄, NH₄OAc, Acetone/H₂OLow (Oxidizing environment)60–80%Oxidation-resistant substrates
Diethanolamine (DEA) DEA, then aqueous HClModerate (Requires acidic workup)75–95%Pinacol esters (fails for pinanediol)
Lewis Acid Cleavage BCl₃, DCM, -78 °CVery Low (Highly corrosive)VariableSimple, robust alkyl chains

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific analytical checkpoints to ensure the reaction is proceeding correctly before moving to subsequent steps.

Materials & Reagents
  • Substrate: Pinanediol boronic ester (1.0 eq)

  • Reagent: Phenylboronic acid (3.0 – 5.0 eq)

  • Solvents: Methyl tert-butyl ether (MTBE) or Diethyl Ether, Deionized Water (HPLC grade)

  • Equipment: Vigorous magnetic stirrer, separatory funnel, lyophilizer.

Step-by-Step Methodology

Step 1: Biphasic Setup

  • Dissolve the pinanediol boronic ester (1.0 mmol) and phenylboronic acid (3.0 to 5.0 mmol) in 10 mL of MTBE.

  • Add 10 mL of deionized water to create a 1:1 biphasic mixture.

  • Stir the mixture vigorously at room temperature (20–25 °C). High-speed stirring is critical to maximize the interfacial surface area between the organic and aqueous layers[3].

Step 2: Reaction Monitoring (Validation Checkpoint 1)

  • Allow the reaction to stir for 2 to 4 hours.

  • Stop stirring to let the phases separate.

  • Validation: Sample the upper organic layer and perform Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in Hexanes).

    • Expected Observation: The starting material spot should diminish/disappear. A new, highly non-polar spot corresponding to pinanediol phenylboronate (often running near the solvent front) will appear. Excess phenylboronic acid will also be visible.

Step 3: Phase Separation & Extraction

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Extract the aqueous layer with fresh MTBE (3 × 10 mL) to ensure complete removal of pinanediol phenylboronate and unreacted phenylboronic acid.

  • Wash the combined organic layers with a small volume of water (1 × 5 mL) and combine this with the main aqueous layer.

Step 4: Product Isolation (Validation Checkpoint 2)

  • The target free boronic acid resides in the aqueous phase. Lyophilize (freeze-dry) the aqueous phase to yield the crude boronic acid as a fluffy white powder. Note: Avoid rotary evaporation with heat, as free boronic acids can form anhydrides (boroxines) upon dehydration.

  • Validation: Analyze the crude solid via Nuclear Magnetic Resonance (NMR)[3].

    • ¹H NMR (D₂O or CD₃OD): Confirm the complete disappearance of the characteristic pinanediol methyl singlets (typically at δ 0.8–1.4 ppm).

    • ¹¹B NMR: Observe a chemical shift transition from 30 ppm (characteristic of the trigonal boronic ester) to 18–20 ppm (characteristic of the free boronic acid).

Troubleshooting & Optimization

  • Issue: Poor Aqueous Partitioning of the Product

    • Cause: If the target free boronic acid is highly lipophilic (e.g., a long-chain alkyl boronic acid), it may co-partition into the MTBE layer alongside the pinanediol phenylboronate.

    • Solution: Switch to a non-polar hydrocarbon solvent (e.g., pentane or hexane) instead of MTBE. Alternatively, abandon the biphasic method and utilize the KHF2​ / TMSCl fluorinated intermediate protocol, which forces the product into an aqueous-soluble trifluoroborate salt intermediate[1].

  • Issue: Emulsion Formation

    • Cause: Peptide boronic acids can act as surfactants, stabilizing emulsions between MTBE and water.

    • Solution: Add a small amount of brine (NaCl) to the aqueous layer to increase ionic strength and force phase separation, or filter the biphasic mixture through a thin pad of Celite.

  • Issue: Incomplete Conversion

    • Cause: Insufficient interfacial mixing or low equivalents of phenylboronic acid.

    • Solution: Increase stirring speed, ensure a strict 1:1 solvent ratio to maintain phase volume balance, and increase phenylboronic acid to 5.0 equivalents.

References

  • Synthesis and Application of Boronic Acid Derivatives Source: VTechWorks (Virginia Tech) URL:[Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US Patent 5384410A - Removal of boronic acid protecting groups by transesterification Source: Google Patents URL
  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Introduction: The Significance of (S)-BoroLeu-(-)-Pinanediol-hydrochloride

An Application Guide to the Comprehensive NMR Characterization of (S)-BoroLeu-(-)-Pinanediol-hydrochloride (S)-BoroLeu-(-)-Pinanediol-hydrochloride is a chiral organoboron compound of significant interest in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Comprehensive NMR Characterization of (S)-BoroLeu-(-)-Pinanediol-hydrochloride

(S)-BoroLeu-(-)-Pinanediol-hydrochloride is a chiral organoboron compound of significant interest in pharmaceutical development and organic synthesis.[1] It serves as a crucial chiral building block, particularly as an intermediate in the synthesis of proteasome inhibitors like Bortezomib, which leverage the unique reactivity of the boronic acid functional group.[2] The pinanediol moiety acts as a chiral auxiliary, protecting the boronic acid and directing stereochemistry during synthesis.[2][3]

Given its role as a key pharmaceutical intermediate, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose. This guide provides a comprehensive, in-depth protocol for the complete NMR characterization of (S)-BoroLeu-(-)-Pinanediol-hydrochloride, covering ¹H, ¹³C, and ¹¹B NMR, along with two-dimensional techniques for unambiguous signal assignment. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for validating the structure, stereochemistry, and purity of this critical reagent.

Pillar 1: The "Why" - Core Principles of NMR for Boronic Esters

A multi-nuclear NMR approach is essential for the complete characterization of this molecule. Each nucleus provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is the workhorse experiment for organic structure elucidation. It provides information on the number of different types of protons, their electronic environment, and their spatial proximity to one another through spin-spin coupling. For (S)-BoroLeu-(-)-Pinanediol-hydrochloride, ¹H NMR is used to confirm the presence and connectivity of the leucine and pinanediol fragments.

  • ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, ¹³C NMR provides a direct view of the carbon skeleton.[4] It reveals the number of non-equivalent carbons and their hybridization state (sp³, sp², sp). This is crucial for confirming the integrity of the bicyclic pinane framework and the leucine side chain.

  • ¹¹B NMR (Boron NMR): This is arguably the most critical experiment for this specific compound class. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, I=3/2) and ¹ºB (19.9%, I=3), with ¹¹B being the nucleus of choice due to its higher natural abundance and smaller quadrupole moment.[5] The ¹¹B chemical shift is highly sensitive to the coordination environment of the boron atom.[6] A trigonal planar (sp² hybridized) boron, as found in a simple boronic ester, will have a distinctly different chemical shift from a tetrahedral (sp³ hybridized) boronate complex.[7][8] This allows for direct confirmation of the boronic ester linkage and can be used to study its stability and reactivity.[5][9] The expected chemical shift for a boronic ester of this type is typically in the range of 27-31 ppm.[7][10]

  • 2D NMR (COSY & HSQC): For a molecule with numerous overlapping signals, particularly in the aliphatic region of the ¹H spectrum, 1D experiments alone may not be sufficient for complete assignment.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of spin systems through the molecular framework.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a powerful and unambiguous method for assigning both ¹H and ¹³C resonances.

Pillar 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for sample preparation and data acquisition. The workflow is designed to ensure high-quality, reproducible data.

Visualized Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation A 1. Weigh ~10-15 mg of Sample B 2. Dissolve in 0.7 mL Deuterated Solvent A->B C 3. Filter into NMR Tube B->C D 1D ¹H Spectrum C->D Acquire Data E 1D ¹³C{¹H} Spectrum C->E Acquire Data F 1D ¹¹B Spectrum C->F Acquire Data G 2D ¹H-¹H COSY D->G H 2D ¹H-¹³C HSQC D->H I Process & Reference Spectra D->I E->H E->I F->I G->I H->I J Assign Resonances I->J K Confirm Connectivity & Structure J->K

Caption: Workflow for the NMR Characterization of (S)-BoroLeu-(-)-Pinanediol-HCl.

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation. Boronic acids and their esters can be susceptible to hydrolysis and oligomerization.[11]

Causality Behind Choices:

  • Solvent Selection: Deuterated methanol (CD₃OD) is highly recommended. Boronic acids can form trimeric anhydrides (boroxines), which leads to complex and often uninterpretable NMR spectra.[11] The alcohol solvent effectively breaks up these oligomers, ensuring the monomeric species is observed.[11] While CDCl₃ can be used, solubility may be lower, and it won't resolve oligomerization issues as effectively. Using CD₃OD means the acidic B-OH proton signal (if any hydrolysis occurs) and the amine N-H protons will exchange with the solvent and will likely not be observed.

  • Concentration: A concentration of 10-25 mg in 0.6-0.7 mL of solvent is optimal.[12][13] This provides excellent signal-to-noise for ¹H and ¹¹B experiments in a short time and is sufficient for a ¹³C spectrum acquired overnight.

  • Filtration: It is critical to filter the sample solution into the NMR tube to remove any particulate matter.[12][14] Solids can severely degrade the magnetic field homogeneity (shimming), leading to broad peaks and poor resolution.[12]

Step-by-Step Method:

  • Weigh approximately 10-15 mg of (S)-BoroLeu-(-)-Pinanediol-hydrochloride into a clean, dry vial.

  • Add ~0.7 mL of deuterated methanol (CD₃OD) to the vial.

  • Gently vortex or swirl the vial until the sample is fully dissolved.[12]

  • Prepare a Pasteur pipette by tightly packing a small piece of cotton or glass wool into the narrow tip.[14]

  • Using the prepared pipette, transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube.[14] Ensure the liquid height in the tube is at least 4.5 cm.[14]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

These parameters are for a standard 400 or 500 MHz spectrometer.

  • ¹H NMR:

    • Experiment: Standard 1D proton spectrum.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16.

    • Rationale: This provides a high-resolution spectrum with excellent signal-to-noise in just a few minutes.

  • ¹³C{¹H} NMR:

    • Experiment: Proton-decoupled carbon spectrum.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 (may require several hours).

    • Rationale: ¹³C has low natural abundance and sensitivity, requiring more scans. Proton decoupling simplifies the spectrum to singlets for each unique carbon.

  • ¹¹B NMR:

    • Experiment: Standard 1D boron spectrum (proton-decoupled or non-decoupled).

    • Acquisition Time: ~0.1-0.2 seconds.

    • Relaxation Delay (d1): 0.5 seconds.

    • Number of Scans (ns): 128-512.

    • Rationale: ¹¹B is a quadrupolar nucleus, leading to broader lines, but it is highly receptive. A short acquisition with a fast recycle delay is efficient. A broad spectral width (~200 ppm) should be used.

  • 2D Experiments (COSY & HSQC):

    • Experiment: Use standard, gradient-selected (gCOSY, gHSQC) pulse programs.

    • Parameters: Accept the default parameter sets provided by the spectrometer software, as they are generally optimized for routine analysis.

    • Acquisition Time: COSY may take 30-60 minutes, while HSQC may take 1-3 hours, depending on the sample concentration.

Pillar 3: Data Interpretation and Expected Results

The final step is the analysis and assignment of the acquired spectra to confirm the structure.

Expected Chemical Shifts

The following table summarizes the anticipated chemical shift ranges for the key nuclei in (S)-BoroLeu-(-)-Pinanediol-hydrochloride in CD₃OD. Exact values can vary based on concentration and specific instrument calibration.

MoietyAtom Number (see structure)NucleusExpected Chemical Shift (δ, ppm)Multiplicity / Notes
Leucine 1¹H~3.0 - 3.3m
2, 2'¹H~1.6 - 1.8m
3¹H~1.8 - 2.0m
4, 4'¹H~0.9 - 1.0d
1¹³C~45 - 50CH, attached to Boron
2¹³C~40 - 43CH₂
3¹³C~25 - 28CH
4, 4'¹³C~21 - 24CH₃
Pinanediol 5¹H~4.3 - 4.5d
6¹H~2.0 - 2.2m
7, 7'¹H~1.8 - 2.4m
8¹H~0.8 - 0.9s
9¹H~1.2 - 1.3s
10¹H~1.3 - 1.4s
5¹³C~85 - 88CH-O
11¹³C~78 - 81C-O
Other C¹³C~24 - 52Aliphatic carbons
Boron B¹¹B~28 - 32br s

Structure for Atom Numbering: (A simplified 2D representation for clarity)

Spectral Analysis Walkthrough
  • ¹¹B Spectrum: The first spectrum to check. Look for a single, relatively broad signal between 28-32 ppm.[7][10] Its presence confirms the trigonal sp² boronic ester. The absence of significant signals around 5-10 ppm (indicative of tetrahedral boronate) confirms the stability of the ester under the chosen conditions.[5]

  • ¹H Spectrum:

    • Identify the three sharp singlets for the pinanediol methyl groups (atoms 8, 9, 10) between 0.8-1.4 ppm.

    • Locate the characteristic doublet for the diastereotopic methyl groups of the leucine moiety (atoms 4, 4') around 0.9-1.0 ppm.

    • The proton on the oxygen-bearing carbon of the pinanediol (atom 5) should appear as a distinct downfield doublet around 4.3-4.5 ppm.

    • The remaining CH and CH₂ protons of both fragments will appear in the complex, overlapping region between 1.6-2.4 ppm.

  • ¹³C Spectrum:

    • Identify the two downfield signals corresponding to the carbons attached to oxygen in the pinanediol ester (C5 and C11) between 78-88 ppm.

    • The remaining aliphatic carbons will appear between 21-52 ppm. The total count of signals should match the number of unique carbons in the structure.

  • 2D Spectra (Assignment):

    • Use the HSQC spectrum to definitively link each proton signal to its attached carbon. Start with the well-resolved signals (e.g., H5/C5, methyl groups).

    • Use the COSY spectrum to walk through the spin systems. For example, starting from the proton at C1, you should see a correlation to the protons at C2. The protons at C2 should correlate to the proton at C3, which in turn correlates to the methyl protons at C4/C4'. This confirms the entire leucine fragment's connectivity.

References

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. [Link]

  • T. D. James, S. Shinkai, "Boronic acids in sensor design," Top. Curr. Chem., 218, 159-200, 2002. [Link]

  • Soundararajan, S. et al., "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," NSF Publications, 2022. [Link]

  • Wulff, G., "Molecular imprinting in cross-linked materials with the aid of molecular templates—a way towards artificial antibodies," Angew. Chem. Int. Ed. Engl., 34, 1812-1832, 1995. [Link]

  • Kliegel, W. et al., "Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters," Org. Biomol. Chem., 11, 4165-4175, 2013. [Link]

  • University of Leicester, "How to make an NMR sample," University of Leicester Website. [Link]

  • Harris, R. K., "NMR and the Periodic Table," Academic Press, 1978. [Link]

  • Wiench, J. W. et al., "A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters," J. Phys. Chem. A, 114, 21, 5971–5981, 2010. [Link]

  • Smith, G. A. et al., "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," J. Chem. Educ., 99, 11, 3865–3872, 2022. [Link]

  • Lin, Y.-H. et al., "A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers," Polymers, 14, 23, 5328, 2022. [Link]

  • Lin, Y.-H. et al., "A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers," PMC - NCBI, 2022. [Link]

  • Reddit discussion on r/chemistry, "Recording NMR spectra for aryl boronic acids - overcoming oligomerization," Reddit, 2017. [Link]

  • Iowa State University, "NMR Sample Preparation," Chemical Instrumentation Facility Handout. [Link]

  • Organomation, "NMR Sample Preparation: The Complete Guide," Organomation Blog. [Link]

Sources

Method

Application Note &amp; Protocols: Transesterification Methods for (S)-α-Amino Boronic Acid Pinanediol Esters

Abstract (S)-α-Amino boronic acids protected as their (-)-pinanediol esters are critical chiral building blocks in medicinal chemistry, most notably in the synthesis of proteasome inhibitors like Bortezomib.[1][2] The pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-α-Amino boronic acids protected as their (-)-pinanediol esters are critical chiral building blocks in medicinal chemistry, most notably in the synthesis of proteasome inhibitors like Bortezomib.[1][2] The pinanediol moiety serves as an excellent chiral auxiliary, enabling the stereoselective synthesis of the desired α-amino boronic acid stereoisomer.[3] However, the removal of this sterically hindered and stable protecting group is a crucial and often challenging final step to yield the biologically active free boronic acid. This document provides an in-depth guide to the most effective transesterification methods for the deprotection of (S)-BoroLeu-(-)-Pinanediol hydrochloride and related substrates. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for two primary methods: biphasic transesterification with a boronic acid acceptor and a two-step deprotection via a diethanolamine adduct. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing α-amino boronic acids.

Principles and Mechanistic Insights

The Role of the Pinanediol Protecting Group

Boronic acids are Lewis acidic and can be unstable, often forming cyclic trimeric anhydrides known as boroxines.[2] To facilitate synthesis, purification, and handling, the boronic acid moiety is protected as a boronic ester. The use of a chiral diol, such as (-)-pinanediol, not only enhances stability but also acts as a chiral auxiliary, directing stereochemistry during key synthetic steps like Matteson homologation.[3] The resulting pinanediol esters are significantly more stable towards hydrolysis compared to simpler diol esters (e.g., ethylene glycol) or acyclic esters, an attribute that is beneficial during multi-step synthesis but complicates the final deprotection.[4][5]

The Chemistry of Transesterification

The conversion of a boronic ester to a free boronic acid is a reversible equilibrium reaction.[4][6] The core challenge in deprotecting a pinanediol ester is to effectively shift this equilibrium toward the products.

Figure 1: General equilibrium of boronic ester transesterification.

Strategies to drive the reaction forward include:

  • Using a Scavenger: Employing an excess of a simple "acceptor" boronic acid, such as isobutylboronic acid or phenylboronic acid.[3][7] This consumes the liberated pinanediol, forming a new boronic ester that can be easily separated.

  • Phase Separation: Conducting the reaction in a biphasic system where the desired free boronic acid is soluble in the aqueous phase, while the newly formed pinanediol-acceptor ester is sequestered into the organic phase.[2][8] This physically removes a product from the equilibrium, preventing the reverse reaction.

  • Formation of a Stable Adduct: Converting the target boronic acid into a thermodynamically more stable intermediate, such as a diethanolamine (DEA) adduct, which can be isolated before being hydrolyzed under different conditions.[9][10]

Pre-Analytical Considerations & Material Preparation

  • Starting Material: Ensure the (S)-BoroLeu-(-)-Pinanediol hydrochloride starting material is of high purity. The presence of diastereomers or other impurities can complicate the purification of the final product. Characterize the starting material by ¹H NMR, LC-MS, and optical rotation.

  • Reagents & Solvents: Use high-purity solvents. For reactions sensitive to water, anhydrous solvents may be required. All boronic acids should be handled with care, as they can be irritants.

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Mineral acids and boronic acids are corrosive and/or irritants.

Detailed Experimental Protocols

Protocol 1: Biphasic Transesterification with Isobutylboronic Acid

This method is widely cited in the synthesis of Bortezomib and is highly effective due to the efficient sequestration of the pinanediol by-product into the organic phase.[2][8][11] The strong acidic conditions also facilitate the reaction.

Workflow_Biphasic start Start dissolve Dissolve Pinanediol Ester in Biphasic System (Hexane/Methanol) start->dissolve acidify Acidify Mixture (e.g., 2N HCl) dissolve->acidify add_acceptor Add Isobutylboronic Acid acidify->add_acceptor react Stir Vigorously at Room Temperature (Monitor by HPLC/TLC) add_acceptor->react separate Separate Aqueous and Organic Layers react->separate wash Wash Aqueous Layer with Organic Solvent (e.g., Hexane or Ether) separate->wash isolate Isolate Product from Aqueous Layer (e.g., Lyophilization) wash->isolate end End isolate->end

Figure 2: Workflow for the biphasic transesterification protocol.

Materials & Reagents

ReagentMolar Eq.Purpose
(S)-BoroLeu-(-)-Pinanediol hydrochloride1.0Starting Material
Isobutylboronic acid1.5 - 3.0Pinanediol Acceptor/Scavenger
n-Hexane-Organic Phase Solvent
Methanol-Aqueous Phase Co-Solvent
2N Hydrochloric Acid (HCl)-Acid Catalyst / Aqueous Phase

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-BoroLeu-(-)-Pinanediol hydrochloride (1.0 eq).

  • Solvent Addition: Add n-hexane and methanol in a 1:1 v/v ratio to create a biphasic mixture. A typical concentration is ~0.1 M.

  • Acidification: Add 2N aqueous HCl. The volume should be sufficient to fully dissolve the starting material in the aqueous/methanolic layer and ensure acidic conditions (pH < 2).

  • Acceptor Addition: Add isobutylboronic acid (1.5 eq) to the vigorously stirring mixture.

    • Causality Insight: Isobutylboronic acid is chosen for its good solubility in the organic phase once it has esterified with the hydrophobic pinanediol, effectively pulling the pinanediol out of the reaction equilibrium.[2][11]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 3-6 hours. The efficiency of the mass transfer between phases is critical, so rapid stirring is essential.

  • Monitoring: Monitor the reaction progress by withdrawing a small aliquot from the aqueous layer, neutralizing it, and analyzing by HPLC or TLC. The disappearance of the starting material indicates completion.

  • Work-up & Isolation: a. Transfer the reaction mixture to a separatory funnel and allow the layers to separate. b. Collect the lower aqueous phase, which contains the product as its hydrochloride salt. c. Wash the aqueous phase 2-3 times with n-hexane or diethyl ether to remove the pinanediol-isobutylboronate ester and any unreacted isobutylboronic acid.[7] d. The resulting aqueous solution contains the purified (S)-BoroLeucine hydrochloride. The product can be isolated by lyophilization (freeze-drying) to yield a white solid.[7]

Protocol 2: Two-Step Deprotection via Diethanolamine (DEA) Adduct

This method offers a milder alternative, avoiding strongly acidic conditions in the primary deprotection step, which can be beneficial for substrates with acid-sensitive functional groups.[9][10] It proceeds via a stable, easily isolable tetracoordinate boron adduct.

Workflow_DEA start Start step1_title Step 1: Adduct Formation dissolve Dissolve Pinanediol Ester in an Organic Solvent (e.g., Diethyl Ether) step1_title->dissolve add_dea Add Diethanolamine (DEA) dissolve->add_dea react_dea Stir at Room Temperature to Precipitate Adduct add_dea->react_dea isolate_adduct Isolate DEA Adduct by Filtration react_dea->isolate_adduct step2_title Step 2: Hydrolysis suspend Suspend DEA Adduct in Biphasic System (e.g., Hexane/Water) step2_title->suspend hydrolyze Add Dilute Acid (e.g., 0.1M HCl) and Stir suspend->hydrolyze separate Separate Aqueous and Organic Layers hydrolyze->separate isolate_product Isolate Product from Aqueous Layer separate->isolate_product end End isolate_product->end

Figure 3: Workflow for the two-step deprotection via DEA adduct.

Materials & Reagents

ReagentMolar Eq.Purpose
(S)-BoroLeu-(-)-Pinanediol hydrochloride1.0Starting Material
Diethanolamine (DEA)1.1 - 1.5Adduct Forming Agent
Diethyl Ether or THF-Anhydrous reaction solvent
0.1 - 1.0 M Hydrochloric Acid (HCl)-Hydrolysis Agent

Step-by-Step Methodology

Part A: Formation of the DEA Adduct

  • Reaction Setup: Add (S)-BoroLeu-(-)-Pinanediol hydrochloride (1.0 eq) to a flask. Note: The free base may be required. If starting with the HCl salt, neutralize with a non-nucleophilic base (e.g., DIPEA) and extract the free base into an organic solvent first.

  • Solvent & Reagent Addition: Dissolve the starting material in anhydrous diethyl ether or THF. Add diethanolamine (1.1 eq) dropwise while stirring.

    • Causality Insight: DEA is a bidentate ligand that chelates to the boron atom, forming a thermodynamically stable, tetracoordinate sp³-hybridized boron complex.[9][12] This adduct is often insoluble in nonpolar organic solvents, causing it to precipitate and driving the reaction to completion.

  • Reaction & Isolation: Stir the mixture at room temperature for 1-3 hours. The white, solid DEA adduct will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold diethyl ether to remove the soluble pinanediol by-product.

Part B: Hydrolysis of the DEA Adduct

  • Setup: Suspend the isolated DEA adduct in a biphasic mixture of hexane and water.

  • Hydrolysis: Add dilute aqueous HCl (e.g., 0.1 M to 1.0 M) and stir for 20-30 minutes.[10] The acid protonates the DEA, breaking the B-N dative bond and releasing the free boronic acid into the aqueous phase.

  • Work-up & Isolation: a. Transfer the mixture to a separatory funnel. b. Collect the aqueous phase. c. Wash the aqueous phase with an organic solvent (hexane or ether) to remove any residual impurities. d. Isolate the final product, (S)-BoroLeucine hydrochloride, from the aqueous layer by lyophilization or careful evaporation under reduced pressure.

Characterization and Quality Control

Verifying the complete removal of the pinanediol group and confirming the identity and purity of the final product is essential.

TechniquePurposeExpected Observations
HPLC Monitor reaction progress and assess final purityDisappearance of the starting material peak and appearance of a more polar product peak. Purity should be >98% by peak area.[13]
¹H NMR Structural confirmationDisappearance of the characteristic signals for the pinanediol moiety (typically multiple singlets for the methyl groups between δ 0.8-1.4 ppm).[7] Appearance of broad signals for B-OH.
¹¹B NMR Confirm boron environmentA shift from ~δ 30-35 ppm (trigonal boronic ester) to a broader signal around ~δ 20-30 ppm (trigonal free boronic acid).
Mass Spectrometry (MS) Confirm molecular weightObservation of the correct [M+H]⁺ ion for the deprotected (S)-BoroLeucine. Derivatization may be required for certain MS techniques.[14]
TLC with Curcumin Stain Qualitative detection of boronic acidsDevelopment of a red spot upon staining, confirming the presence of a boronic acid functional group.[15]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient stirring in biphasic protocol- Insufficient reaction time- Reagent degradation- Increase stirring speed to improve phase mixing.- Extend reaction time and continue monitoring.- Use fresh isobutylboronic acid or DEA.
Low Yield - Product loss during aqueous washes- Incomplete precipitation of DEA adduct- Minimize the volume of aqueous washes.- For the DEA method, try a less polar solvent (e.g., hexane) to improve precipitation or cool the reaction mixture.
Product Instability Formation of boroxine anhydride upon isolation- Avoid high temperatures during solvent removal.- Lyophilization is the preferred method for isolation from water.- Store the final product under inert gas at low temperature.
Purification Issues Residual boronic acid acceptor or pinanediol in the final product- Perform additional washes of the aqueous phase with an organic solvent.- Consider a final purification step like recrystallization or preparative HPLC if high purity is required.

Conclusion

The transesterification of (S)-BoroLeu-(-)-Pinanediol esters is a critical deprotection step in the synthesis of important pharmaceutical compounds. The Biphasic Transesterification with Isobutylboronic Acid (Protocol 1) is a robust, efficient, and scalable method ideal for many applications. For substrates containing acid-sensitive functionalities, the Two-Step Deprotection via a Diethanolamine Adduct (Protocol 2) provides a valuable milder alternative. The choice of method should be guided by the specific chemical properties of the substrate, the required scale of the reaction, and the available equipment. Careful monitoring and rigorous characterization are paramount to ensuring the successful synthesis of the target α-amino boronic acid.

References

  • SYNTHESIS OF AMINO BORONIC ACIDS AND CHIRAL SYNTHESIS WITH BORONIC ESTERS. ProQuest. Available at: [Link]

  • Processes For The Synthesis Of Bortezomib And Intermediates For Use Therein. QuickCompany. Available at: [Link]

  • EP2627636A1 - Process for making bortezomib and intermediates for the process. Google Patents.
  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds. PMC - NIH. Available at: [Link]

  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Luxembourg Bio Technologies. Available at: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). Available at: [Link]

  • EP2377868A1 - Synthesis of Bortezomib. Google Patents.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN103897028A - Synthesis method of bortezomib. Google Patents.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Student Theses Archive. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]

  • Synthesis and properties of pinanediol .alpha.-amido boronic esters. ACS Publications. Available at: [Link]

  • Preparation of Cedranediol Boronic Esters. Taylor & Francis Online. Available at: [Link]

  • WO1994021668A1 - Removal of boronic acid protecting groups by transesterification. Google Patents.
  • Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. Available at: [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. Available at: [Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-BoroLeu-(-)-Pinanediol Hydrochloride

Welcome to the technical support center for the synthesis of (S)-BoroLeu-(-)-Pinanediol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-BoroLeu-(-)-Pinanediol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial building block in the synthesis of various therapeutic agents, including anti-tumor and anti-inflammatory drugs, mastering the preparation of this chiral boron-containing amino alcohol is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of this important pharmaceutical intermediate.

I. Reaction Overview & Key Challenges

The synthesis of (S)-BoroLeu-(-)-Pinanediol hydrochloride typically involves the reaction of a Grignard reagent with a boronic ester, followed by salt formation. While seemingly straightforward, this process is fraught with potential pitfalls that can significantly impact yield and purity. Common challenges include:

  • Formation of Side Products: The reaction of organometallic species with trialkoxyboranes can lead to undesired side products like boronic acids and triarylboranes, complicating purification.[2]

  • Wurtz Coupling: Grignard reactions are susceptible to Wurtz coupling side products, especially with reactive halides.[3][4][5]

  • Incomplete Reactions & Low Yields: A variety of factors, including poor temperature control and the formation of stable "ate" complexes, can lead to incomplete reactions and consequently, low yields.[6][7]

  • Purification Difficulties: The inherent properties of boronic esters, such as their susceptibility to hydrolysis and over-adsorption on silica gel, can make purification challenging.[8][9]

  • Racemization: Maintaining the stereochemical integrity of the chiral centers is critical and can be compromised under certain reaction conditions.[7]

This guide will address these challenges in detail, providing actionable solutions and preventative measures.

II. Troubleshooting Guide: A-to-Z Yield Optimization

This section is structured to address specific issues you may encounter during the synthesis.

A. Low Yield of the Crude Boronic Ester

Potential Cause Explanation Recommended Solution
Poor Grignard Reagent Formation Incomplete reaction of the alkyl halide with magnesium can lead to a lower concentration of the active Grignard reagent. The presence of moisture is a primary inhibitor of Grignard reagent formation.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Consider using freshly prepared Grignard reagents for optimal reactivity.[3][5]
Slow or Incomplete Borylation Reaction The reaction between the Grignard reagent and the boronic ester may be sluggish due to steric hindrance or low reaction temperature.While some protocols suggest low temperatures to minimize side reactions, a carefully controlled increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.[2]
Formation of "Ate" Complexes Boronic esters can form stable "ate" complexes with negatively charged species, which can hinder further reaction.[6]The choice of solvent can influence the stability of these complexes. Ethereal solvents like THF are commonly used.[3][4][5]
Side Reactions (e.g., Wurtz Coupling) Reactive halides are prone to homocoupling (Wurtz reaction), which consumes the starting material and complicates purification.Using Barbier conditions, where the Grignard reagent is generated in situ in the presence of the boronic ester, can minimize Wurtz coupling byproducts.[3][4][5]

B. Difficulties in Product Isolation and Purification

Potential Cause Explanation Recommended Solution
Hydrolysis of the Boronic Ester Boronic esters are susceptible to hydrolysis, especially during aqueous workup, leading to the formation of the corresponding boronic acid and pinanediol.[8]Minimize contact with water during workup. Use anhydrous solvents for extraction and drying agents like anhydrous magnesium sulfate.[10]
Over-adsorption on Silica Gel The Lewis acidic nature of boronic esters can lead to strong adsorption on standard silica gel, resulting in low recovery from column chromatography.Use silica gel impregnated with boric acid to reduce the Lewis basicity of the stationary phase and suppress over-adsorption.[9] Alternatively, deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent can be effective.
Formation of Emulsions during Workup The presence of magnesium salts and other byproducts can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.Add a saturated solution of ammonium chloride during the workup to break up emulsions. Centrifugation can also be an effective method for separating layers.
Co-elution of Impurities Side products with similar polarities to the desired product can be challenging to separate by column chromatography.Optimize the solvent system for chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization of the purified product can further enhance purity.

C. Formation of the Hydrochloride Salt

Potential Cause Explanation Recommended Solution
Incomplete Salt Formation Insufficient acid or non-ideal solvent conditions can lead to incomplete protonation of the amine.Use a solution of HCl in an anhydrous solvent like diethyl ether or dioxane. The precipitation of the hydrochloride salt is often immediate. Ensure stoichiometric or a slight excess of HCl is used.
Low Purity of the Final Product Impurities from the previous step can be carried over and co-precipitate with the hydrochloride salt.Ensure the boronic ester is of high purity before proceeding to the salt formation step. The hydrochloride salt can often be recrystallized from a suitable solvent system (e.g., ethanol/ether) to improve purity.[11]

III. Experimental Protocols

A. Optimized Synthesis of (S)-BoroLeu-(-)-Pinanediol

This protocol incorporates best practices to maximize yield and minimize side reactions.

  • Step 1: Grignard Reagent Formation (In Situ)

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In a separate, dry dropping funnel, prepare a solution of the appropriate (S)-1-halo-3-methylbutane (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Step 2: Borylation Reaction

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • In a separate, dry flask, dissolve (-)-pinanediol boronic ester (1.0 equivalent) in anhydrous THF.

    • Add the boronic ester solution to the Grignard reagent dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on boric acid-impregnated silica gel.[9]

B. Formation of (S)-BoroLeu-(-)-Pinanediol Hydrochloride

  • Step 1: Salt Formation

    • Dissolve the purified (S)-BoroLeu-(-)-Pinanediol in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add a solution of anhydrous HCl in diethyl ether (2M) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Stir the suspension at 0 °C for 30 minutes.

  • Step 2: Isolation

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield the (S)-BoroLeu-(-)-Pinanediol hydrochloride.

IV. Visualizing the Workflow

Diagram: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Crude Product Check_Grignard Assess Grignard Formation Start->Check_Grignard Grignard_OK Grignard Formation Successful Check_Grignard->Grignard_OK Yes Grignard_Bad Improve Grignard Protocol: - Anhydrous Conditions - Fresh Reagents Check_Grignard->Grignard_Bad No Optimize_Borylation Optimize Borylation Conditions Grignard_OK->Optimize_Borylation Borylation_OK Borylation Optimized Optimize_Borylation->Borylation_OK Yes Borylation_Bad Adjust Borylation: - Temperature Control - Reaction Time - Barbier Conditions Optimize_Borylation->Borylation_Bad No Check_Workup Evaluate Workup & Purification Borylation_OK->Check_Workup Workup_OK Successful Isolation Check_Workup->Workup_OK Yes Workup_Bad Refine Purification: - Anhydrous Workup - Boric Acid Silica Gel - Optimize Chromatography Check_Workup->Workup_Bad No Grignard_Bad->Check_Grignard Borylation_Bad->Optimize_Borylation Workup_Bad->Check_Workup

Caption: A decision tree for troubleshooting low product yields.

V. Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the Grignard reaction in this synthesis?

A1: The formation of the Grignard reagent is typically initiated at room temperature and then maintained at a gentle reflux. However, the subsequent borylation step is often carried out at a lower temperature, such as 0 °C, to minimize the formation of side products. It is crucial to monitor the reaction progress to determine the optimal temperature profile for your specific substrate and scale.

Q2: Can I use a different chiral auxiliary instead of (-)-pinanediol?

A2: While (-)-pinanediol is a commonly used and effective chiral auxiliary, other chiral diols can be employed. However, the choice of auxiliary can impact the stereoselectivity of the reaction and the ease of its removal. If you choose to use a different auxiliary, you may need to re-optimize the reaction and deprotection conditions.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of (S)-BoroLeu-(-)-Pinanediol hydrochloride. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing chemical and enantiomeric purity.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the compound.[11][12]

Q4: What are the safety precautions I should take during this synthesis?

A4: Grignard reagents are highly reactive and pyrophoric, and should be handled with extreme care under an inert atmosphere. The use of anhydrous solvents is critical to prevent quenching of the Grignard reagent and potential fire hazards. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Q5: Is it possible to recycle the (-)-pinanediol?

A5: Yes, the pinanediol chiral auxiliary can be recovered after the deprotection of the boronic ester. This is typically achieved by a transesterification reaction, often with isobutylboronic acid, in a biphasic system.[13] The recovered pinanediol can then be purified and reused, which is an important consideration for cost-effectiveness and sustainability in large-scale synthesis.

VI. References

  • Butters, M., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • Google Patents. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Available at:

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

  • eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]

  • Google Patents. (2016). Synthesis of boronic esters and boronic acids using grignard reagents. Available at:

  • Heterocycles. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. Available at: [Link]

  • ResearchGate. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. Available at: [Link]

  • PubMed. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Available at: [Link]

  • Australian Journal of Chemistry. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Feasibility Analysis of (R)-BoroLeu-( )-Pinanediol-HCl from Top Manufacturer. Available at: [Link]

  • PubChem. (n.d.). (S)-BoroLeu-(+)-Pinanediol trifluoroacetate. Available at: [Link]

  • Technical Disclosure Commons. (2024). Novel process for the preparation of intermediate compounds used in the treatment of migraine. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing (1R)-(S)-pinanediol-1-amino-3-methylbutane-1-borate ester and salt thereof. Available at:

  • Organic Syntheses. (n.d.). Homologation of Boronic Esters with Lithiated Epoxides. Available at: [Link]

  • Google Patents. (n.d.). Manufacturing method for Bortezomib and new intermediate thereof. Available at:

  • PMC. (n.d.). Total Synthesis of (+)-Sieboldine A: Evolution of A Pinacol-Terminated Cyclization Strategy. Available at: [Link]

  • MDPI. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Available at: [Link]

  • NextSDS. (n.d.). BoroGly-(+)-Pinanediol-HCl — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2023). (PDF) The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Available at: [Link]

  • MDPI. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Available at: [Link]

Sources

Optimization

Technical Support Center: (S)-BoroLeu-(-)-Pinanediol-HCl Handling &amp; Troubleshooting

Welcome to the technical support and troubleshooting guide for (S)-BoroLeu-(-)-Pinanediol-hydrochloride (CAS: 779357-85-6). This compound is a highly specialized chiral alpha-aminoboronic acid ester used predominantly as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for (S)-BoroLeu-(-)-Pinanediol-hydrochloride (CAS: 779357-85-6). This compound is a highly specialized chiral alpha-aminoboronic acid ester used predominantly as a critical intermediate in the synthesis of proteasome inhibitors, most notably the anti-cancer drug Bortezomib (Velcade)[1][2].

Working with alpha-aminoboronic acid salts presents unique physicochemical challenges. This guide is designed for synthetic chemists and drug development professionals to troubleshoot solubility bottlenecks, prevent epimerization, and optimize peptide coupling workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my (S)-BoroLeu-(-)-Pinanediol-HCl failing to dissolve in Dichloromethane (DCM) during the peptide coupling step?

The Causality: The compound is supplied as a hydrochloride (HCl) salt to protect the sensitive alpha-amino group from premature degradation and to stabilize the pinanediol boronate ester[3]. Because it is an ionic salt, its high lattice energy prevents it from dissolving efficiently in low-dielectric organic solvents like DCM, Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc). The Solution: To achieve solubility, the salt must be converted to its highly lipophilic free-amine form in situ. The bulky pinanediol protecting group and the isobutyl side chain make the free amine exceptionally soluble in non-polar to moderately polar solvents. This is achieved by adding a tertiary amine base.

Q2: How do I properly free-base the compound without causing epimerization or degradation?

The Causality: Alpha-aminoboronic acids are highly susceptible to base-catalyzed epimerization (racemization) at the chiral alpha-carbon. Prolonged exposure to basic conditions at room temperature will degrade the enantiomeric purity of your intermediate. The Solution: Neutralization must be performed using a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA), strictly at 0 °C[4]. DIPEA acts as a "proton sponge," neutralizing the HCl to form DIPEA-HCl (which is soluble in DCM/DMF mixtures) and releasing the free amine without acting as a competing nucleophile.

Q3: My coupling reaction with TBTU/HATU is giving low yields and high diastereomeric impurities. What went wrong during dissolution?

The Causality: This usually stems from thermal stress or the incorrect choice of coupling reagent. If the coupling agent is added before the (S)-BoroLeu-(-)-Pinanediol-HCl is fully dissolved and neutralized, the localized concentration of unreacted base can trigger epimerization. Furthermore, standard coupling agents like EDC/HOBt can sometimes lead to racemization in boronic peptides. The Solution: Always ensure complete dissolution (visual confirmation of a clear solution) at 0 °C before adding the activated carboxylic acid partner. Literature explicitly recommends TBTU over other agents, as it has been proven to efficiently suppress racemization during fragment condensation in Bortezomib synthesis, yielding diastereomeric excesses (de) of >97%[5].

Part 2: Quantitative Solubility Profile

To optimize your solvent matrix, refer to the solubility behavior of both the HCl salt and the free-based intermediate.

Solvent SystemSolubility of HCl SaltSolubility of Free AmineMechanistic Role & Recommendation
Dichloromethane (DCM) Poor (< 1 mg/mL)Excellent (> 50 mg/mL)Primary Reaction Solvent. Ideal for coupling post-neutralization due to low reactivity with coupling agents.
N,N-Dimethylformamide (DMF) Moderate (~15 mg/mL)Excellent (> 50 mg/mL)Optimal Co-solvent. Use at 5-10% v/v with DCM to aid the initial suspension and stabilize the DIPEA-HCl byproduct[4].
Methanol (MeOH) Excellent (> 50 mg/mL)ExcellentAvoid during coupling. Highly protic; will compete as a nucleophile and can cause transesterification of the boronate[6].
Ethyl Acetate (EtOAc) Poor (< 1 mg/mL)Good (~30 mg/mL)Workup Solvent. Excellent for liquid-liquid extraction post-reaction to isolate the trimeric anhydride or protected intermediate[6].
Tetrahydrofuran (THF) Poor (< 2 mg/mL)Good (~40 mg/mL)Alternative Solvent. Can be used for specific deprotection steps, but DCM/DMF is preferred for TBTU coupling[4].

Part 3: Standardized Experimental Protocol

This self-validating protocol details the in situ free-basing and subsequent peptide coupling of (S)-BoroLeu-(-)-Pinanediol-HCl with an N-protected amino acid (e.g., N-pyrazinyl-L-phenylalanine).

Step 1: Anhydrous Solvent Matrix Preparation

  • Action: Prepare a solvent mixture of anhydrous DCM and anhydrous DMF (9:1 v/v ratio).

  • Validation: Ensure solvents are strictly anhydrous (Karl Fischer titration < 50 ppm water) to prevent premature hydrolysis of the pinanediol ester.

Step 2: Suspension and Chilling

  • Action: Suspend 1.0 equivalent of (S)-BoroLeu-(-)-Pinanediol-HCl in the solvent matrix (approx. 10 mL per gram of substrate) under an argon atmosphere. Cool the reaction flask in an ice bath to exactly 0 °C[4].

  • Validation: The mixture should appear as a uniformly cloudy white suspension. No large clumps should be visible.

Step 3: In Situ Neutralization

  • Action: Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 5 minutes while maintaining the temperature at 0 °C[4].

  • Validation (Critical): Stir for 10 minutes. The cloudy suspension must transition to a completely clear, pale-yellow or colorless solution. If the solution remains cloudy, do not proceed; verify the purity of your DIPEA or add an additional 2% v/v DMF.

Step 4: Activation and Coupling

  • Action: To the clear solution, add 1.0 equivalent of the N-protected amino acid, followed immediately by 1.1 equivalents of TBTU (or HATU)[4][5].

  • Validation: Allow the reaction to stir at 0 °C for 15 minutes, then slowly warm to room temperature over 2 hours. Monitor the reaction via LC-MS. A successful coupling will show >95% conversion of the free amine with <2% diastereomer formation[5].

Step 5: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Workflow Visualization

The following logic diagram maps the troubleshooting pathway for resolving solubility issues and executing the coupling reaction safely.

G N1 (S)-BoroLeu-(-)-Pinanediol-HCl (Insoluble Suspension) N2 Solvent Selection (DCM/DMF 9:1 v/v) N1->N2 Suspend under Argon N3 In Situ Free-Basing Add 2.2 eq DIPEA at 0°C N2->N3 Chill & Neutralize N4 Visual Validation: Is the solution clear? N3->N4 Stir 10-15 min N5 Troubleshoot: Add 5% DMF or check reagent purity N4->N5 No (Remains Cloudy) N6 Peptide Coupling Add TBTU + N-protected AA N4->N6 Yes (Clear Solution) N5->N4 Re-evaluate N7 Bortezomib Intermediate (High Yield & Purity) N6->N7 React 1-3 hrs

Workflow for troubleshooting (S)-BoroLeu-(-)-Pinanediol-HCl solubility and coupling.

References

  • Understanding (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Key Pharmaceutical Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • Chemical and Biological Evaluation of Dipeptidyl Boronic Acid Proteasome Inhibitors for Use in Prodrugs and Pro-Soft Drugs Targeting Solid Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (S)-BoroLeu-(-)-Pinanediol-HCl

Executive Analytical Brief (S)-BoroLeu-(-)-Pinanediol-hydrochloride is a chiral aminoalkylboronic acid protected as a pinanediol ester. It is a critical building block and intermediate in the synthesis of peptide boronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Analytical Brief

(S)-BoroLeu-(-)-Pinanediol-hydrochloride is a chiral aminoalkylboronic acid protected as a pinanediol ester. It is a critical building block and intermediate in the synthesis of peptide boronic acid proteasome inhibitors, such as bortezomib[1].

Analyzing the chemical purity of this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a notorious "Catch-22" for analytical scientists. The molecule possesses a dual chemical nature: a highly basic primary amine hydrochloride (pKa ~9.5) and a highly electrophilic, moisture-sensitive boronic ester[2].

If you use standard acidic mobile phases to achieve good peak shape for the amine, the boronic ester rapidly hydrolyzes on the column. If you rely on traditional UV detection, you will see nothing, as the aliphatic leucine chain and pinanediol ring lack a conjugated π-system. This guide provides field-proven, self-validating methodologies to overcome these intrinsic chemical contradictions.

Method Development Workflow

HPLC_Workflow Step1 1. Sample Preparation Anhydrous Aprotic Diluent Step2 2. Column Selection Hybrid Silica (e.g., XBridge) Step1->Step2 Step3 3. Mobile Phase pH 10 Volatile Buffer Step2->Step3 Step4 4. Detection Strategy CAD / ELSD / LC-MS Step3->Step4 Step5 5. Method Validation System Suitability Testing Step4->Step5

Sequential workflow for developing a stability-indicating HPLC method for boronic esters.

Troubleshooting & FAQ Center

Q1: My chromatogram shows two distinct peaks for a highly pure reference standard. Is my standard degrading?

A: You are observing on-column hydrolysis , the most common artifact in boronic ester analysis. Boronic esters exist in a delicate equilibrium with their free boronic acid and the diol (pinanediol) in the presence of water[3].

  • The Causality: During RP-HPLC, acidic mobile phases (e.g., 0.1% TFA) and active silanols on the silica stationary phase act as catalysts. The Lewis acid nature of the boron atom makes it highly susceptible to nucleophilic attack by water, lowering the activation energy for ester cleavage[4]. The two peaks you see are the intact (S)-BoroLeu-(-)-Pinanediol ester and the hydrolyzed free (S)-BoroLeu acid.

  • The Solution: Eliminate acidic modifiers. Switch to a high-pH mobile phase (e.g., pH 10.0) and utilize a low-residual-silanol, hybrid organic/inorganic column that can withstand basic conditions[5].

Q2: Why do I see severe baseline drift and poor sensitivity when analyzing purity at 210 nm?

A: (S)-BoroLeu-(-)-Pinanediol-HCl has virtually no UV absorbance.

  • The Causality: Photon absorption requires a chromophore (typically conjugated double bonds or aromatic rings). This molecule consists entirely of aliphatic and saturated cyclic structures. Relying on low-wavelength UV (200-210 nm) only captures the absorbance of your mobile phase gradient, leading to baseline drift, and completely fails to detect non-UV-absorbing impurities.

  • The Solution: Transition to a Universal Detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory for accurate mass-balance purity. Alternatively, LC-MS (ESI+) can be used for mass-directed quantification[2].

Q3: How do I prevent sample degradation in the autosampler before injection?

A: Boronic esters degrade rapidly in protic solvents. If your sample diluent contains water or methanol, hydrolysis begins immediately in the vial[6].

  • The Causality: Protic solvents act as nucleophiles, attacking the electron-deficient boron atom and displacing the pinanediol protecting group.

  • The Solution: Prepare all samples in 100% anhydrous, aprotic solvents such as Acetonitrile (MeCN). Keep the autosampler chilled to 4°C to kinetically suppress any residual degradation[6].

Q4: I suppressed hydrolysis, but I am still observing severe peak tailing. What causes this?

A: Peak tailing in boronic compounds is driven by secondary interactions between the empty p-orbital of the boron atom and ionized, unendcapped silanol groups (Si-O⁻) on the stationary phase[3].

  • The Causality: Boron is a strong Lewis acid and coordinates aggressively with electron-rich silanols.

  • The Solution: Employ columns with extensive endcapping or MaxPeak High Performance Surfaces (HPS) technology, which provides a physical barrier between the analyte and the metal/silica surfaces.

Diagnostics Visualization

Hydrolysis_Troubleshooting Issue Peak Splitting / Double Peaks Cause1 Aqueous Diluent Issue->Cause1 Cause2 Acidic Mobile Phase Issue->Cause2 Cause3 Active Surface Silanols Issue->Cause3 Sol1 Use 100% MeCN Cause1->Sol1 Sol2 Basic pH (Ammonium Bicarbonate) Cause2->Sol2 Sol3 Use Hybrid / MaxPeak Columns Cause3->Sol3

Root cause analysis and corrective actions for on-column hydrolysis of boronic esters.

Quantitative Impact of Method Parameters

The following table summarizes the causal relationship between HPLC parameters and the structural integrity of boronic pinanediol esters during analysis[3][6].

Column TechnologyMobile Phase pHSample DiluentIntact Ester (%)Free Boronic Acid (%)Peak Tailing (Tf)
Standard C183.0 (0.1% Formic Acid)50% Water / 50% MeCN45.2%54.8%2.1
Monolithic C187.0 (Neutral)50% Water / 50% MeCN82.5%17.5%1.6
Standard C187.0 (Neutral)100% Anhydrous MeCN91.0%9.0%1.8
Hybrid C18 (HPS) 10.0 (Ammonium Bicarb) 100% Anhydrous MeCN 99.8% < 0.2% 1.1

Self-Validating Experimental Protocol: HPLC-CAD Purity Analysis

To ensure absolute trustworthiness, this protocol incorporates a built-in System Suitability Test (SST) utilizing forced degradation. This proves the system's capability to baseline-resolve the intact ester from its hydrolyzed artifact prior to analyzing real samples.

Step 1: Self-Validating SST Preparation (Forced Hydrolysis)
  • Weigh 5 mg of (S)-BoroLeu-(-)-Pinanediol-HCl standard.

  • Dissolve in 5 mL of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

  • Vortex and let sit at room temperature for 30 minutes to force partial hydrolysis.

  • Validation Criteria: Upon injection, the method must show two distinct peaks (Free BoroLeu and Intact Ester) with a Resolution ( Rs​ ) 2.0. If this is not met, the column chemistry is failing to differentiate the species.

Step 2: Sample Preparation (Aprotic Protection)
  • Causality: Prevents nucleophilic attack on the boron atom prior to injection.

  • Weigh 10 mg of the target (S)-BoroLeu-(-)-Pinanediol-HCl batch into a dry volumetric flask.

  • Dissolve and dilute to 10 mL using 100% anhydrous Acetonitrile (MeCN) .

  • Transfer to amber autosampler vials and maintain the autosampler tray at 4°C.

Step 3: Chromatographic Setup
  • Causality: A pH of 10.0 neutralizes the primary amine (pKa ~9.5), increasing its hydrophobicity for proper C18 retention, while simultaneously protecting the boronic ester from acid-catalyzed hydrolysis[6].

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or XSelect Premier HSS T3. (Note: Standard silica will dissolve at pH 10; hybrid particles are mandatory).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide. (Must be volatile for CAD compatibility).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: 10% 90% B

    • 10–12 min: 90% B

    • 12–15 min: 10% B (Re-equilibration)

Step 4: CAD Detector Configuration
  • Causality: CAD provides uniform mass-response independent of chemical structure, ideal for non-chromophoric molecules.

  • Evaporation Temperature: Set to 35°C. (Higher temperatures risk thermal degradation of the labile boronic ester).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

References

  • Ivanov, A. S., et al. (2009). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." PubMed Central (PMC). Available at:[Link][1]

  • Petri, L., et al. (2021). "Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads." PubMed Central (PMC). Available at:[Link][2]

  • Kumar, A., Ng, T., et al. (2014). "ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC." Journal of Liquid Chromatography & Related Technologies / Semantic Scholar. Available at:[Link][3]

  • Xu, J., et al. (2012). "Strategies for the analysis of highly reactive pinacolboronate esters." ResearchGate. Available at:[Link][4]

  • Kumar, A., et al. (2015). "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." ResearchGate. Available at:[Link][5]

  • Waters Corporation. (2023). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters. Available at: [Link]

  • Xu, J., et al. (2012). "Strategies for the analysis of highly reactive pinacolboronate esters." PubMed / Elsevier B.V. Available at:[Link][6]

Sources

Optimization

Hydrolysis of pinanediol boronic esters troubleshooting and tips

Welcome to the Technical Support Center for Boronic Ester Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of pinanediol boronic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boronic Ester Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of pinanediol boronic esters. While (+)- or (-)-pinanediol is an exceptional chiral auxiliary for directing Matteson homologations with high stereoselectivity, its removal is notoriously difficult.

This guide is designed to provide you with the mechanistic understanding, validated protocols, and troubleshooting strategies necessary to successfully liberate your free boronic acids without compromising the integrity of your synthesized molecules.

Workflow: Selecting a Cleavage Strategy

Before diving into the laboratory, it is critical to select the appropriate cleavage method based on the thermodynamic stability and chemical sensitivity of your substrate.

G Start Pinanediol Boronic Ester Cleavage Strategy Q1 Is the substrate highly acid/base sensitive? Start->Q1 M1 Biphasic Phenylboronic Acid Exchange (Hexane/Water, Mild pH) Q1->M1 Yes M2 NaIO4 / NH4OAc Oxidative Cleavage (Acetone/Water) Q1->M2 No / Standard M3 BCl3 Destructive Cleavage (Anhydrous, Harsh) Q1->M3 Last Resort

Workflow for selecting the optimal pinanediol boronic ester cleavage method.

Module 1: The "Why" — Mechanistic Insights into Pinanediol Stability

To troubleshoot effectively, you must understand why pinanediol is so resistant to hydrolysis. The extreme hydrolytic resistance of pinanediol boronic esters is not merely a kinetic issue; it is a profound thermodynamic sink[1].

The rigidity of the bicyclic pinanediol backbone perfectly aligns its hydroxyl groups with the boron atom. This minimizes steric strain and creates an exceptionally favorable entropy of formation. Consequently, standard transesterification methods (such as the diethanolamine exchange used for pinacol esters) fail completely. To break this bond, we must manipulate the equilibrium via Le Chatelier's principle (biphasic exchange) or irreversibly destroy the diol (oxidative cleavage)[1].

Quantitative Comparison of Cleavage Methods
Cleavage MethodReagentsSolvent SystemTypical YieldReaction TimeAuxiliary Fate
Biphasic Exchange Phenylboronic Acid (3-5 eq)Hexane / Water (pH ~3)75–90%12–24 hRecovered as PBA-ester
Oxidative Cleavage NaIO₄ (3-5 eq), NH₄OAcAcetone / Water70–85%24–48 hDestroyed (oxidized)
Destructive Cleavage BCl₃ (excess)Anhydrous DCM (-78°C)Variable2–4 hDestroyed

Module 2: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . By monitoring the specific in-process indicators, you can confirm causality and ensure the reaction is proceeding as intended.

Protocol A: Biphasic Phenylboronic Acid (PBA) Exchange

This is the gold standard for preserving sensitive functional groups, particularly for α -aminoboronic acids used in peptide synthesis[2].

  • Preparation: Dissolve the pinanediol boronic ester (1.0 eq) in a 1:1 mixture of a non-polar organic solvent (e.g., hexane or diethyl ether) and water.

  • Acidification: Adjust the aqueous layer to pH ~3 using 1N HCl.

    • Causality: Protonation of the amine (if synthesizing an α -aminoboronic acid) drastically increases the aqueous solubility of the liberated product, preventing it from partitioning back into the organic layer[2].

  • Exchange: Add phenylboronic acid (3.0 - 5.0 eq).

    • Causality: PBA acts as a sacrificial trapping agent. Because the resulting pinanediol phenylboronate is highly lipophilic, it partitions exclusively into the organic layer, driving the equilibrium forward.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • In-Process Validation: Spot the organic layer on a TLC plate. You should observe the accumulation of the highly non-polar pinanediol phenylboronate byproduct. Analyze the aqueous layer via 11 B NMR; a shift from ~30 ppm (ester) to ~18 ppm (free acid) confirms successful cleavage.

  • Separation & Isolation: Separate the layers. Wash the aqueous layer with additional hexane (3x) to extract any residual PBA and byproduct. Lyophilize the aqueous layer or apply it to a Dowex-50 cation exchange resin (eluting with NH 4​ OH) to isolate the free boronic acid[2].

Protocol B: Oxidative Cleavage via NaIO 4​

Use this method when biphasic exchange stalls and you do not need to recover the chiral auxiliary.

  • Preparation: Dissolve the pinanediol boronic ester (1.0 eq) in a 1:1 mixture of acetone and water.

  • Buffering: Add ammonium acetate (NH 4​ OAc, 0.1 N in the aqueous portion).

    • Causality: Maintains a mildly acidic/neutral pH to prevent base-catalyzed epimerization of the α -chiral center.

  • Oxidation: Add sodium periodate (NaIO 4​ , 3.0 - 5.0 eq) in portions.

    • Causality: NaIO 4​ oxidatively cleaves the carbon-carbon bond of the pinanediol diol backbone, irreversibly destroying the ester and releasing the free boronic acid.

  • Reaction: Stir at room temperature for 24–48 hours.

  • In-Process Validation: The precipitation of white sodium iodate (NaIO 3​ ) salts serves as a visual indicator that the oxidation is proceeding.

  • Isolation: Filter off the precipitated salts. Evaporate the acetone, acidify the remaining aqueous layer, and purify the free boronic acid via extraction or ion-exchange chromatography.

Module 3: Troubleshooting Guide & FAQs

Q: Why does my biphasic exchange stall at 50% conversion? A: If the reaction stalls, the thermodynamic equilibrium has been reached[1]. The biphasic system relies entirely on the physical separation of the byproduct into the organic layer. Solution: Increase the volume of the organic layer (hexane) or perform a solvent swap midway through the reaction. Stop the stirring, remove the organic layer containing the PBA-pinanediol byproduct, and replace it with fresh hexane and additional PBA to continuously drive Le Chatelier's principle.

Q: Can I use diethanolamine to cleave pinanediol esters, just like I do for pinacol esters? A: No. While diethanolamine transesterification is highly effective for pinacol esters (forming a stable, crystalline adduct), the thermodynamic sink of pinanediol esters is simply too deep. Diethanolamine falls short of achieving complete hydrolysis for pinanediol derivatives[1].

Q: I am observing epimerization of my α -chiral center during deprotection. How can I prevent this? A: α -aminoboronic acids are notoriously prone to epimerization under basic conditions or extended heating. Solution: Strictly maintain an acidic environment (pH < 3) during the biphasic exchange, or use the NH 4​ OAc buffer during oxidative cleavage. Avoid basic workups entirely, and never heat the reaction mixture above room temperature[2].

Q: My free boronic acid is streaking on TLC and difficult to purify. What is the best analytical approach? A: Free boronic acids dynamically form trimeric anhydrides (boroxines) on silica gel, leading to severe streaking. Do not rely on TLC for final purity. Solution: Use LC-MS (monitoring for the boronic acid mass, or the dehydrated boroxine mass) and 11 B NMR. For purification, rely on reverse-phase preparative HPLC or cation-exchange resins (like Dowex-50) rather than standard normal-phase silica chromatography[2].

References

  • Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Stability of (S)-BoroLeu-(-)-Pinanediol-hydrochloride at room temperature

Welcome to the dedicated technical support center for (S)-BoroLeu-(-)-Pinanediol-hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for (S)-BoroLeu-(-)-Pinanediol-hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this critical reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of Boronic Acid Pinanediol Esters

(S)-BoroLeu-(-)-Pinanediol-hydrochloride is a chiral boronic acid derivative, where the boronic acid is protected as an ester with (-)-pinanediol. This protection strategy is commonly employed to enhance the stability of the boronic acid moiety, which can be susceptible to degradation.[1] While pinanediol esters are significantly more stable than their corresponding free boronic acids, their long-term stability, particularly at room temperature, is a critical consideration for experimental success.[2] This guide will delve into the factors affecting the stability of (S)-BoroLeu-(-)-Pinanediol-hydrochloride and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for (S)-BoroLeu-(-)-Pinanediol-hydrochloride?

A1: For long-term storage, it is highly recommended to store (S)-BoroLeu-(-)-Pinanediol-hydrochloride at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[3][4] For short-term storage (weeks to months), refrigeration at 2-8°C is acceptable.[5] Storing the compound at room temperature for extended periods is not advised due to the potential for slow degradation.

Q2: How stable is (S)-BoroLeu-(-)-Pinanediol-hydrochloride at room temperature?

A2: While pinanediol esters are known for their enhanced stability, prolonged exposure to ambient room temperature, especially in the presence of moisture and oxygen, can lead to gradual hydrolysis of the pinanediol ester back to the free boronic acid and subsequent degradation. The hydrochloride salt form can also attract moisture, accelerating this process. For optimal results, it is crucial to minimize the time the compound spends at room temperature.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for boronic acid pinanediol esters include:

  • Hydrolysis: The ester bond can hydrolyze in the presence of water to yield the free boronic acid and pinanediol. This is often the initial and most significant degradation step.[6]

  • Oxidation: The resulting free boronic acid is susceptible to oxidation.[1]

  • Protodeboronation: Under certain conditions, the carbon-boron bond can be cleaved.[1]

Q4: Can I dissolve the compound in an aqueous buffer for my experiment?

A4: Dissolving (S)-BoroLeu-(-)-Pinanediol-hydrochloride in aqueous buffers should be done immediately before use. Prolonged storage in aqueous solutions is not recommended as it will promote hydrolysis.[7] If your experiment requires a stock solution, prepare it in a dry, aprotic organic solvent like anhydrous DMSO or DMF and store it at -20°C. Make fresh dilutions into your aqueous buffer for each experiment.

Q5: How can I check the purity of my (S)-BoroLeu-(-)-Pinanediol-hydrochloride?

A5: The purity of the compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the intact ester from its degradation products.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools to monitor the integrity of the compound. The presence of signals corresponding to free pinanediol or other byproducts can indicate degradation.[10]

  • Mass Spectrometry (MS): LC-MS can be used to identify the parent compound and any degradation products by their mass-to-charge ratio.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of activity. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from moisture. 2. Assess Purity: Perform an HPLC or NMR analysis on your current stock to check for degradation products. 3. Use Fresh Aliquots: If possible, use a fresh, unopened vial of the compound. 4. Minimize Room Temperature Exposure: When preparing solutions, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Weigh out the required amount quickly and reseal the container promptly.[12]
Poor solubility in the desired solvent. The compound may have degraded, or the incorrect solvent is being used.1. Confirm Solvent Choice: (S)-BoroLeu-(-)-Pinanediol-hydrochloride is generally soluble in polar organic solvents like DMSO and DMF. 2. Check for Particulates: If the solution appears cloudy or contains particulates after thorough mixing, this could indicate the presence of insoluble degradation products. 3. Gentle Warming/Sonication: Gentle warming or brief sonication can aid in dissolution, but avoid excessive heat which can accelerate degradation.[7]
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Presence of impurities from synthesis or degradation products.1. Analyze a Fresh Standard: Run a fresh, high-purity standard of the compound to confirm the retention time and mass of the intact molecule. 2. Identify Degradation Products: Compare the masses of the unknown peaks to potential degradation products (e.g., free boronic acid, pinanediol). 3. Review Handling Procedures: Scrutinize your sample preparation and handling procedures to identify any potential sources of contamination or degradation.

Experimental Protocols

Protocol 1: Stability Assessment of (S)-BoroLeu-(-)-Pinanediol-hydrochloride at Room Temperature using HPLC

This protocol outlines a stability-indicating HPLC method to quantify the degradation of (S)-BoroLeu-(-)-Pinanediol-hydrochloride over time when stored at room temperature.

Materials:

  • (S)-BoroLeu-(-)-Pinanediol-hydrochloride

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of (S)-BoroLeu-(-)-Pinanediol-hydrochloride and dissolve it in ACN to a final concentration of 1 mg/mL. This is your time zero (T=0) sample.

  • Initial Analysis (T=0): Immediately inject an aliquot of the stock solution onto the HPLC system.

  • Room Temperature Storage: Store the stock solution in a tightly sealed vial at room temperature (e.g., 20-25°C), protected from light.

  • Time Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours, 1 week, 2 weeks), inject an aliquot of the stored solution onto the HPLC.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 220 nm).

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peak area of the intact (S)-BoroLeu-(-)-Pinanediol-hydrochloride at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Monitor for the appearance and increase of any new peaks, which may correspond to degradation products.

Visualization of Workflow:

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Prep Prepare 1 mg/mL Stock Solution in ACN T0 Inject T=0 Sample Prep->T0 Immediate Injection Storage Store at Room Temperature T0->Storage Timepoints Inject at Time Intervals (24h, 48h, 1wk...) Storage->Timepoints Periodic Sampling Data Analyze Peak Area of Parent Compound Timepoints->Data Calc Calculate % Remaining vs. T=0 Data->Calc Deg Monitor for Degradation Peaks Data->Deg

Caption: Workflow for HPLC-based stability assessment.

Protocol 2: Qualitative Monitoring of Stability by ¹H NMR

This protocol provides a method for qualitatively assessing the stability of (S)-BoroLeu-(-)-Pinanediol-hydrochloride in solution using ¹H NMR spectroscopy.

Materials:

  • (S)-BoroLeu-(-)-Pinanediol-hydrochloride

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Procedure:

  • Prepare NMR Sample: Dissolve a small amount (e.g., 5-10 mg) of (S)-BoroLeu-(-)-Pinanediol-hydrochloride in a suitable deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum (T=0): Acquire a ¹H NMR spectrum immediately after preparation. Identify the characteristic peaks for the intact compound.

  • Room Temperature Incubation: Leave the NMR tube at room temperature, protected from light.

  • Time-Lapse Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., daily or weekly).

  • Spectral Analysis:

    • Compare the spectra over time.

    • Look for a decrease in the intensity of the signals corresponding to the parent compound.

    • Monitor for the appearance of new signals, particularly those that can be attributed to free (-)-pinanediol. The presence and increase of these signals are indicative of hydrolysis.

Logical Relationship Diagram:

NMR_Stability_Logic Compound (S)-BoroLeu-(-)-Pinanediol-HCl (Intact) Hydrolysis Hydrolysis (Presence of H₂O) Compound->Hydrolysis NMR_Intact Characteristic ¹H NMR Signals (Stable) Compound->NMR_Intact Observed in Products Free Boronic Acid + (-)-Pinanediol Hydrolysis->Products NMR_Degraded Appearance of new ¹H NMR Signals (e.g., free Pinanediol) Products->NMR_Degraded Observed as

Caption: Relationship between hydrolysis and NMR observation.

References

  • Capot Chemical Co., Ltd. (2017). Specifications of (S)-BoroLeu-(-)-Pinanediol-hydrochloride. Retrieved from [Link]

  • Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • Reddit. (2024). Trouble purifying my boronate ester compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved from [Link]

  • National Science Foundation. (n.d.). Internal and External Catalysis in Boronic Ester Networks. Retrieved from [Link]

  • PubMed. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]

  • National Institutes of Health. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-BoroLeu-(+)-Pinanediol-HCl — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (1997). Stability of ursodiol 25 mg/mL in an extemporaneously prepared oral liquid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Boronic Esters: (S)-BoroLeu-(-)-Pinanediol-hydrochloride vs. Pinacol Boronic Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the construction of complex chiral molecules for pharmaceuticals and agrochemicals, the choice...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex chiral molecules for pharmaceuticals and agrochemicals, the choice of boronic acid derivative is a critical parameter that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison between two classes of boronic esters: the chiral, sterically hindered (S)-BoroLeu-(-)-Pinanediol-hydrochloride and the more commonly employed achiral pinacol boronic esters. Our analysis, grounded in experimental data and mechanistic principles, aims to equip researchers with the insights necessary to make informed decisions for their specific synthetic challenges.

At a Glance: Key Differences and Structures

The fundamental distinction between (S)-BoroLeu-(-)-Pinanediol-hydrochloride and pinacol boronic esters lies in the diol used to protect the boronic acid moiety. This structural variance imparts significant differences in their stability, reactivity, and utility in asymmetric synthesis.

(S)-BoroLeu-(-)-Pinanediol-hydrochloride is a specific example of a chiral boronic ester derived from (-)-pinanediol, a chiral auxiliary, and the amino acid L-leucine. The pinanediol backbone provides a rigid, chiral environment around the boron center, which is instrumental in stereoselective transformations.

Pinacol boronic esters are a broad class of boronic acid derivatives protected with the achiral diol, pinacol. Their widespread use stems from their enhanced stability compared to free boronic acids and their general compatibility with a wide range of reaction conditions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]

The Stability Paradigm: A Tale of Two Diols

The operational advantage of boronic esters over their corresponding free boronic acids is their enhanced stability, which simplifies handling, purification, and storage.[3] However, the degree of this stability varies significantly between pinanediol and pinacol esters, a crucial factor in multi-step syntheses where the boronic ester moiety must endure various reaction conditions.

Hydrolytic Stability: The Pinanediol Advantage

Pinanediol boronic esters are demonstrably more resistant to hydrolysis than their pinacol counterparts.[4] This heightened stability is attributed to the sterically demanding and conformationally rigid bicyclic pinane skeleton, which shields the boron atom from nucleophilic attack by water.

A comparative study on the hydrolytic stability of various boronic esters revealed that pinanediol esters are among the most robust.[4] While pinacol esters offer a significant stability improvement over free boronic acids, they are known to be susceptible to hydrolysis, especially under acidic or basic aqueous conditions, which can lead to erosion of the reagent and decreased yields.[5][6]

Boronic Ester TypeRelative Hydrolytic StabilityKey Structural FeatureReference
Pinanediol Boronic EstersHighRigid, sterically hindered bicyclic pinane skeleton[4]
Pinacol Boronic EstersModerateSterically accessible boron center[5][6]

This enhanced stability of pinanediol esters makes them the reagents of choice when the boronic ester functionality needs to be carried through several synthetic steps or when reactions are performed in the presence of water.

Deprotection Strategies: Releasing the Boronic Acid

The increased stability of pinanediol esters necessitates more forcing conditions for their cleavage to the corresponding boronic acid when required.

Pinacol Ester Deprotection:

  • Transesterification with diethanolamine: A mild and efficient method that proceeds in a short time, often with precipitation of the diethanolamine adduct, simplifying purification.[5]

  • Acidic hydrolysis: Often requires heating and can be time-consuming.[7]

  • Oxidative cleavage: Using reagents like sodium periodate.[8]

  • Conversion to trifluoroborate salts: Followed by hydrolysis.[9]

Pinanediol Ester Deprotection:

  • Transesterification with other boronic acids: Often requires biphasic conditions.[10]

  • Transborylation with boron trichloride (BCl₃): A more reactive and hazardous reagent.[11]

  • Conversion to trifluoroborates: Followed by hydrolysis, similar to pinacol esters, though potentially requiring more forcing conditions.[10]

The choice of deprotection method must be carefully considered based on the functional group tolerance of the substrate.

Reactivity in Cross-Coupling: A Mechanistic Perspective

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and both pinanediol and pinacol boronic esters are competent coupling partners. Mechanistic studies have revealed that boronic esters can undergo transmetalation directly to the palladium center without prior hydrolysis to the boronic acid.[1]

Suzuki_Miyaura_Cycle

The steric bulk of the pinanediol group can, in some cases, lead to a slower rate of transmetalation compared to less hindered esters.[1] However, the electronic properties of the diol also play a crucial role, and a simple steric argument is not always sufficient to predict reactivity.[12]

Asymmetric Synthesis: The Realm of (S)-BoroLeu-(-)-Pinanediol-hydrochloride

The primary advantage of using a chiral boronic ester like (S)-BoroLeu-(-)-Pinanediol-hydrochloride lies in its application in asymmetric synthesis. The pinanediol moiety serves as a chiral auxiliary, enabling the stereoselective formation of new chiral centers. This is particularly valuable in the synthesis of chiral α-amino acids and their derivatives, which are important building blocks in medicinal chemistry.

While pinacol boronic esters are generally not used for inducing stereoselectivity, they are widely employed in enantioselective Suzuki-Miyaura couplings where a chiral ligand on the metal catalyst controls the stereochemical outcome.[13][14]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura cross-coupling reaction using a pinacol boronic ester and a general protocol for reactions involving chiral pinanediol boronic esters.

General Protocol for Suzuki-Miyaura Coupling with an Aryl Pinacol Boronate

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl pinacol boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, aryl pinacol boronate, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol_Pinacol

Considerations for Reactions with (S)-BoroLeu-(-)-Pinanediol-hydrochloride

While a specific, universally applicable protocol is substrate-dependent, the following considerations are crucial when working with (S)-BoroLeu-(-)-Pinanediol-hydrochloride, particularly in stereoselective reactions:

  • Base Selection: The hydrochloride salt will need to be neutralized. A non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) is often added in stoichiometric amounts. The choice of base for the coupling reaction itself (e.g., a carbonate or phosphate) should be made carefully to avoid epimerization of the chiral center.

  • Temperature Control: To maximize stereoselectivity, these reactions are often run at lower temperatures than typical Suzuki-Miyaura couplings.

  • Catalyst and Ligand Choice: In cases where the pinanediol acts as a chiral auxiliary, the choice of palladium source and ligand can still influence the reaction's efficiency and selectivity.

  • Anhydrous Conditions: Given the value of the chiral starting material, ensuring anhydrous conditions can be critical to prevent hydrolysis and maximize yield.

Conclusion: Making the Right Choice

The decision to use (S)-BoroLeu-(-)-Pinanediol-hydrochloride or a pinacol boronic ester is contingent on the specific goals of the synthesis.

Choose (S)-BoroLeu-(-)-Pinanediol-hydrochloride when:

  • The introduction of a chiral leucine moiety is desired.

  • The pinanediol is intended to act as a chiral auxiliary to control the stereochemical outcome of a subsequent reaction.

  • High hydrolytic stability is paramount due to the nature of the synthetic route.

Choose a pinacol boronic ester when:

  • A stable, easy-to-handle boronic acid surrogate is needed for a standard cross-coupling reaction.

  • The introduction of an achiral or racemic moiety is the objective.

  • Cost and availability are significant considerations, as pinacol and its derivatives are generally more economical.

  • Stereocontrol will be achieved through other means, such as a chiral catalyst.

By understanding the distinct properties of these two classes of boronic esters, researchers can better navigate the complexities of modern organic synthesis and select the optimal reagent to achieve their desired molecular targets with greater efficiency and control.

References

  • Hutton, C. A., et al. (2010). A two-step deprotection of the pinacol group via fluorinated intermediates. Journal of Organic Chemistry, 75(2), 468-471.
  • Yao, X., & Tang, W. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2164-2167.
  • Protecting Groups for Boronic Acids. (2016).
  • Pinacol removal from boronic esters 6 and 7 and synthesis of cyclic boronate 14.
  • St. Denis, J. D., Lee, C. F., & Yudin, A. K. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Symposium Series, 1236, 357-377.
  • Hutton, C. A., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468-471.
  • Santos, W. L. (2010).
  • Molander, G. A., & Pu, Y. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(49), 6843-6846.
  • Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters, 35(29), 5109-5112.
  • Li, W., & Tang, W. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 24(4), 933-938.
  • Hall, D. G. (Ed.). (2011).
  • Morken, J. P., et al. (2023). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 145(15), 8496-8501.
  • Singh, V., & Sapehiyia, V. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Letters in Organic Chemistry, 4(5), 324-328.
  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 676-677.
  • Sigman, M. S., & Biscoe, M. R. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15026-15032.
  • Morken, J. P., et al. (2023). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 145(15), 8496-8501.
  • Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425-1429.
  • Hartwig, J. F., & Carrow, B. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4341-4351.
  • Spring, D. R., & Gaunt, M. J. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. University of Cambridge.
  • Morken, J. P. (2017). Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions.
  • Hartwig, J. F., & Carrow, B. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4341-4351.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Kubínová, P., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(37), 7549-7557.
  • Berionni, G., et al. (2020). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry.
  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • Thomas, S. P., & Aggarwal, V. K. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4404-4407.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324-7330.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Irie, M., & Higuchi, M. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • Wang, P., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Comparative

Advanced Deprotection Strategies for Boronic Esters: A Comparative Guide to Pinacol vs. Pinanediol Cleavage

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter a common synthetic bottleneck: the deprotection of boronic esters. Boronic acids are indispensable in chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter a common synthetic bottleneck: the deprotection of boronic esters. Boronic acids are indispensable in chemical biology and medicinal chemistry—exemplified by the FDA-approved proteasome inhibitor Bortezomib[1]. However, because free boronic acids are susceptible to oxidation and protodeboronation, they are routinely protected as esters.

The two most prominent protecting groups are pinacol (pin) and (+)-pinanediol (pnd) . While installing these groups is straightforward, their removal requires entirely different strategic approaches. Applying a standard pinacol deprotection protocol to a pinanediol ester will almost certainly result in the recovery of unreacted starting material. This guide objectively compares the performance of various deprotection methods, explaining the thermodynamic and kinetic causality behind these experimental choices.

Thermodynamic and Kinetic Causality: Why is Pinanediol So Stubborn?

To design a successful deprotection workflow, we must first understand the structural causality dictating the reactivity of the boron center:

  • Pinacol (pin) Esters: These feature a relatively planar, accessible geometry around the sp2-hybridized boron atom. While thermodynamically stable compared to acyclic esters, the empty p-orbital of the boron remains kinetically accessible to nucleophilic attack by transesterifying agents or water.

  • Pinanediol (pnd) Esters: Derived from naturally occurring (+)-pinene, pinanediol is the premier chiral auxiliary for Matteson's asymmetric homologation[2]. However, its bulky bicyclic framework and axial methyl groups create severe steric hindrance. This structural bulk severely restricts the approach of nucleophiles to the empty p-orbital, rendering pinanediol esters highly resistant to standard hydrolysis due to intense 1,3-diaxial interactions[2][3].

Comparative Analysis of Deprotection Workflows

A. Diethanolamine (DEA) Transesterification (Optimal for Pinacol)

This protocol exploits the Lewis acidity of the boronic ester. Diethanolamine coordinates to the empty p-orbital of the sp2 boron, forming a highly stable, sp3-hybridized bicyclic adduct (a "DEA boronate cage")[1].

  • Causality & Self-Validation: The reaction is driven to completion by the precipitation of the DEA adduct from non-polar solvents (like diethyl ether). This precipitation acts as a self-validating visual cue —if the white solid forms, the transesterification is successful. Subsequent mild acidic hydrolysis rapidly liberates the free boronic acid[1].

  • Limitation: The steric bulk of pinanediol prevents the initial DEA coordination, making this method largely ineffective for pnd esters.

B. Fluorinated Intermediates via KHF₂ / TMSCl (The Universal Equalizer)

When dealing with recalcitrant pinanediol esters or sensitive amido-boronates, the fluorination pathway is highly effective. Treatment with Potassium Hydrogen Difluoride (KHF₂) converts the ester into a trifluoroborate salt[4].

  • Causality & Self-Validation: The formation of extremely strong B-F bonds provides the thermodynamic driving force required to eject even the stubborn pinanediol auxiliary. Hydrolysis is then achieved using Trimethylsilyl chloride (TMSCl) and water. The high affinity of silicon for fluorine (forming volatile TMS-F) acts as the thermodynamic sink, irreversibly driving the equilibrium toward the free boronic acid[4].

C. Oxidative Cleavage via Sodium Periodate (NaIO₄) (The Brute Force Approach)

For highly resistant pinanediol esters where fluorination is not viable, oxidative cleavage is employed. NaIO₄ directly oxidizes the diol backbone[2].

  • Causality: Because the periodate attacks the diol rather than the sterically shielded boron center, it bypasses the kinetic bottleneck. However, this method destroys the valuable chiral auxiliary and is incompatible with oxidation-sensitive functional groups[2].

Visualizing the Strategic Logic

Figure 1: Decision tree for selecting boronic ester deprotection strategies.

Figure 2: Mechanism and visual self-validation of DEA transesterification.

Quantitative Performance Data

The following table summarizes the operational metrics of each method to guide your experimental design:

Deprotection MethodSubstrate SuitabilityReaction ConditionsYield RangeAuxiliary RecoveryKey Advantage
DEA Transesterification Pinacol (Excellent)Pinanediol (Poor)DEA in Ether (RT); then 0.1 M HCl85–99%Pinacol (Yes)Extremely mild; self-purifying intermediate[1].
KHF₂ / TMSCl Fluorination Pinacol (Good)Pinanediol (Excellent)KHF₂ in MeOH/H₂O; then TMSCl in MeCN/H₂O70–95%Pinanediol (Yes)Overcomes severe steric hindrance; preserves chiral auxiliary[4].
NaIO₄ Oxidative Cleavage Pinacol (Good)Pinanediol (Good)NaIO₄, NH₄OAc aq, Acetone (RT)60–85%DestroyedIrreversible thermodynamic driving force[2].

Self-Validating Experimental Protocols

Protocol 1: DEA Deprotection of Pinacol Esters[1]

This protocol is highly recommended for standard pinacol esters due to its mildness and visual confirmation.

  • Adduct Formation: Dissolve the pinacolyl boronate ester (1.0 eq) in anhydrous diethyl ether (approx. 0.1 M).

  • Transesterification: Add diethanolamine (DEA, 1.1 eq) dropwise at room temperature while stirring.

  • Self-Validation: Stir for 30 minutes. The successful formation of the sp3-hybridized boron·DEA adduct is confirmed by the appearance of a thick white precipitate.

  • Isolation: Filter the precipitate and wash thoroughly with cold diethyl ether to remove the displaced pinacol and organic impurities.

  • Hydrolysis: Suspend the solid DEA-adduct in 0.1 M aqueous HCl and stir vigorously for 20 minutes at room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the pure free boronic acid.

Protocol 2: KHF₂/TMSCl Deprotection of Pinanediol Esters[4]

This protocol is mandatory for sterically hindered pinanediol esters where auxiliary recovery is desired.

  • Fluorination: Dissolve the pinanediol boronate ester (1.0 eq) in a 4:1 mixture of Methanol/Water.

  • Salt Formation: Add Potassium Hydrogen Difluoride (KHF₂, 3.0 eq) and stir at room temperature for 4 hours.

  • Isolation of Intermediate: Evaporate the solvent under reduced pressure. Extract the resulting solid residue with hot acetone, filter to remove inorganic salts, and concentrate the filtrate to yield the intermediate potassium trifluoroborate salt.

  • Hydrolysis: Dissolve the trifluoroborate salt in a 1:1 mixture of acetonitrile and water.

  • Silicon-Driven Cleavage: Add Trimethylsilyl chloride (TMSCl, 3.0 eq) and stir at room temperature for 1–2 hours. The formation of TMS-F drives the reaction.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate to afford the free boronic acid. The pinanediol auxiliary can be recovered from the organic phase.

References

  • Coutts, S. J., et al. "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids." Tetrahedron Letters, 1994. 2

  • "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." NIH Public Access / ACS, 2011. 1

  • Inglis, S. R., et al. "Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates." The Journal of Organic Chemistry, 2009. 4

Sources

Validation

A Comparative Guide to Enantiomeric Excess Determination: Chiral HPLC vs. NMR Spectroscopy for (S)-BoroLeu-(-)-Pinanediol-hydrochloride

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For complex chiral molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For complex chiral molecules such as (S)-BoroLeu-(-)-Pinanediol-hydrochloride, a key building block in the synthesis of novel therapeutic agents, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Solvating Agent (CSA).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate method for their specific analytical needs.

The Imperative of Enantiomeric Purity in Drug Development

The biological systems with which drugs interact are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), therefore mandate stringent control over the stereochemical identity of new drug entities. This underscores the necessity for robust and reliable analytical methods to quantify enantiomeric purity.

Method 1: High-Resolution Chiral HPLC

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] It leverages the differential interaction of enantiomers with a chiral stationary phase, leading to their physical separation and distinct elution times. For a molecule like (S)-BoroLeu-(-)-Pinanediol-hydrochloride, which contains a primary amine and a boronic ester, a polysaccharide-based CSP is a highly effective choice.[2][3]

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP, such as one derived from cellulose phenylcarbamates, is based on its proven broad applicability and success in resolving a wide range of chiral compounds, including amines.[2] The use of a normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol, provides a suitable environment for the chiral recognition to occur on the polysaccharide backbone. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial.[4] It serves to suppress the interaction of the basic amine group of the analyte with any residual acidic silanol groups on the silica support of the CSP, thereby improving peak shape and resolution.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (S) and (R) enantiomers of BoroLeu-(-)-Pinanediol-hydrochloride to determine the enantiomeric excess.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Lux® 5 µm Cellulose-2 column (250 x 4.6 mm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Sample Diluent: Mobile Phase.

  • (S)-BoroLeu-(-)-Pinanediol-hydrochloride sample and a racemic standard.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (as the analyte lacks a strong chromophore, a lower wavelength is necessary).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the (S)-BoroLeu-(-)-Pinanediol-hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Prepare a solution of the racemic standard at the same concentration.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

4. Analysis and Calculation:

  • Inject the racemic standard to confirm the resolution of the two enantiomers and determine their retention times.

  • Inject the (S)-BoroLeu-(-)-Pinanediol-hydrochloride sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas from the chromatogram with the following formula:

    % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Method 2: Rapid Enantiomeric Excess Determination by ¹H NMR Spectroscopy

NMR spectroscopy, when used with a chiral solvating agent (CSA), offers a powerful and rapid alternative for determining enantiomeric excess without the need for physical separation.[5] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different, leading to distinct chemical shifts for corresponding protons in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric ratio.[6][7]

Rationale for Method Selection

For an analyte containing an amine group like (S)-BoroLeu-(-)-Pinanediol-hydrochloride, a chiral Brønsted acid can serve as an effective CSA. (R)-1,1'-Bi-2-naphthol (BINOL)-derived phosphoric acids are excellent candidates due to their well-defined chiral pocket and acidic proton, which can interact with the amine of the analyte to form diastereomeric salts.[6] This interaction leads to observable chemical shift differences, particularly for protons near the stereocenter of the analyte.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of (S)-BoroLeu-(-)-Pinanediol-hydrochloride by observing the chemical shift non-equivalence induced by a chiral solvating agent.

1. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • High-quality 5 mm NMR tubes.

  • Chiral Solvating Agent (CSA): (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or a similar BINOL-derived CSA.

  • Deuterated Solvent: Chloroform-d (CDCl₃).

  • (S)-BoroLeu-(-)-Pinanediol-hydrochloride sample and a racemic standard.

2. Sample Preparation:

  • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the (S)-BoroLeu-(-)-Pinanediol-hydrochloride sample in ~0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • To the same NMR tube, add 1.0 to 1.2 equivalents of the (R)-BINOL-derived CSA.

  • Gently shake the tube to ensure thorough mixing.

  • Prepare a separate NMR sample with the racemic standard and the CSA in the same manner.

3. NMR Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum of the sample containing the analyte and the CSA.

  • Identify a proton signal of the analyte (ideally a singlet or a well-resolved multiplet) that shows clear splitting into two distinct signals in the spectrum of the racemic mixture with the CSA. The proton alpha to the amine group is a good candidate.

  • Integrate the two separated signals corresponding to the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the integral values:

    % ee = [(Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer)] x 100

Quantitative Performance Comparison

The choice between chiral HPLC and NMR spectroscopy for enantiomeric excess determination often hinges on the specific analytical requirements, such as sensitivity, speed, and the nature of the sample. The following table provides a comparative summary of these two techniques.[5][8]

ParameterChiral HPLC¹H NMR with CSA
Principle Physical separation of enantiomersFormation of transient diastereomers with distinct NMR signals
Resolution Typically baseline resolution of enantiomer peaksDepends on the CSA and analyte; may have overlapping signals
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL levels)Lower (typically requires mg of sample)
Analysis Time 15-30 minutes per sample5-10 minutes per sample (after sample preparation)
Sample Throughput Moderate, can be automatedHigh, suitable for rapid screening
Sample Preparation Requires dissolution and filtrationSimple mixing in an NMR tube
Solvent Consumption Higher (mL/min flow rate)Low (~0.6 mL per sample)
Non-destructive Yes, fractions can be collectedYes, sample can be recovered
Precision/Reproducibility Excellent (RSD < 2%)Good, but can be influenced by integration accuracy
Method Development Can be time-consuming (screening columns and mobile phases)Relatively fast (screening of CSAs)

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both chiral HPLC and ¹H NMR analysis.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve & Filter Sample Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare & Degas Mobile Phase Prep_MP->Inject Separate Separate on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 1: Experimental workflow for chiral HPLC analysis.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Acquisition cluster_data_nmr Data Analysis Dissolve_Analyte Dissolve Analyte in CDCl3 Add_CSA Add Chiral Solvating Agent Dissolve_Analyte->Add_CSA Mix Mix Thoroughly Add_CSA->Mix Acquire_Spectrum Acquire 1H NMR Spectrum Mix->Acquire_Spectrum Identify_Signals Identify Split Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Diastereotopic Signals Identify_Signals->Integrate_Signals Calculate_ee Calculate % ee Integrate_Signals->Calculate_ee Method_Selection_Logic Start Define Analytical Need High_Sensitivity High Sensitivity Required? (Trace Analysis) Start->High_Sensitivity High_Throughput High Throughput Needed? (Screening) High_Sensitivity->High_Throughput No Use_HPLC Use Chiral HPLC High_Sensitivity->Use_HPLC Yes Regulatory Regulatory Submission? High_Throughput->Regulatory No Use_NMR Use NMR with CSA High_Throughput->Use_NMR Yes Regulatory->Use_HPLC No Consider_Both Consider Cross-Validation with Both Methods Regulatory->Consider_Both Yes

Figure 3: Decision tree for selecting an analytical method.
  • For routine quality control, release testing, and regulatory submissions , where high sensitivity, precision, and a validated method are required, chiral HPLC is the method of choice .

  • For reaction monitoring, high-throughput screening of catalysts or reaction conditions, and rapid analysis of a large number of samples , the speed and minimal sample preparation of ¹H NMR with a CSA are highly advantageous .

  • For ultimate confidence in enantiomeric purity , particularly for pivotal drug development milestones, a cross-validation approach using both techniques is strongly recommended . [5]

Conclusion

Both chiral HPLC and ¹H NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. Chiral HPLC provides a robust, highly sensitive, and precise method based on the physical separation of enantiomers, making it ideal for stringent quality control environments. ¹H NMR with a chiral solvating agent offers a rapid, non-destructive, and high-throughput alternative that is exceptionally well-suited for research and development settings where speed is of the essence.

By understanding the principles, advantages, and limitations of each technique, as detailed in this guide, researchers and drug development professionals can make informed decisions to ensure the stereochemical integrity of their chiral molecules, ultimately contributing to the development of safer and more effective medicines.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]

  • Satinder, A. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. Available at: [Link]

  • Phenomenex. Advantages of using immobilized stationary phases in chiral separations. Available at: [Link]

  • Lee, H. M., et al. (2025). Insertion of chiral carbenoids into pinanediol boronic esters. Arkat USA. Available at: [Link]

  • Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. (2022). Nature Communications. Available at: [Link]

  • Zhang, X., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports. Available at: [Link]

  • Eureka by PatSnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Available at: [Link]

  • ResearchGate. (2026). Chiral stationary phases for HPLC. Available at: [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - and 19F-NMR spectroscopic analysis. Semantic Scholar. Available at: [Link]

  • American Chemical Society. (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Southgate, E. H., & Svejstrup, T. D. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Bull, S. D., et al. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

  • Seco, J. M., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. Available at: [Link]

  • Matteson, D. S., et al. (1986). 99% Chirally Selective Syntheses via Pinanediol Boronic Esters: Insect Pheromones, Diols, and an Amino Alcohol. Semantic Scholar. Available at: [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry. Available at: [Link]

  • Esteves, V. I., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A. Available at: [Link]

  • Suryaprakash, N., & Chandan, S. (2014). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2014). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of (S)-BoroLeu-(-)-Pinanediol

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Pattern of (S)-BoroLeu-(-)-Pinanediol As a Senior Application Scientist specializing in the structural characterization of active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Pattern of (S)-BoroLeu-(-)-Pinanediol

As a Senior Application Scientist specializing in the structural characterization of active pharmaceutical ingredients (APIs), I frequently encounter the analytical challenges posed by boronic acid derivatives. (S)-BoroLeu-(-)-Pinanediol is a critical chiral intermediate in the synthesis of proteasome inhibitors, most notably Bortezomib[1].

Analyzing boronic acids via Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously difficult due to their propensity for protodeboronation, oxidation, and spontaneous dehydration into boroxines[2]. Derivatization with chiral diols, such as (-)-pinanediol, not only directs stereoselective synthesis but also fundamentally alters the molecule's ionization and fragmentation behavior in the gas phase.

This guide objectively compares the mass spectrometric performance of (S)-BoroLeu-(-)-Pinanediol against common alternatives—specifically the pinacol ester and the unprotected boronic acid—and provides a self-validating experimental framework for its CID (Collision-Induced Dissociation) fragmentation analysis.

Comparative Analysis of Boronic Protecting Groups in MS

The choice of boronic acid protecting group dictates the stability of the analyte during electrospray ionization (ESI) and the complexity of the resulting MS/MS spectra. We evaluated (S)-BoroLeu protected by (-)-pinanediol, pinacol, and the unprotected free acid.

Causality Behind MS Behavior
  • Unprotected Boronic Acid: Free boronic acids exhibit poor ESI+ ionization efficiency. In the source, they rapidly dehydrate to form cyclic trimeric anhydrides (boroxines), splitting the ion current across multiple complex adducts ([M+H]+, [3M-3H2O+H]+)[3].

  • Pinacol Ester: Pinacol provides moderate steric shielding, preventing boroxine formation. However, the five-membered dioxaborolane ring is susceptible to in-source fragmentation and hydrolysis in acidic LC mobile phases, leading to variable signal intensity[2].

  • (-)-Pinanediol Ester: The rigid, bicyclic structure of pinanediol creates a highly stable, sterically encumbered ester. This prevents both in-source hydrolysis and boroxine formation, funneling the ion current into a single, highly abundant [M+H]+ precursor ion. The trade-off is that higher Normalized Collision Energy (NCE) is required to induce fragmentation[4].

Table 1: Comparative MS Performance Metrics
Protecting GroupESI+ Ionization EfficiencyLC-MS Stability (Acidic Mobile Phase)Primary CID Neutral LossOptimal NCE (%)Boroxine Formation
(-)-Pinanediol ExcellentHigh136 Da (Pinanediol)30 - 45None
Pinacol GoodModerate84 Da (Pinacol)20 - 30Low
Unprotected PoorLow18 Da (H2O), 17 Da (NH3)10 - 20High (Trimerization)

Fragmentation Pattern & Mechanistic Pathways

The exact mass of (S)-BoroLeu-(-)-Pinanediol (C15H28BNO2) is approximately 265.22 Da. In ESI+, the dominant precursor ion is observed at m/z 266.23 ([M+H]+) for the ^11B isotope, with a characteristic ^10B isotopic peak at m/z 265.23 at ~20% relative abundance[3].

When subjected to CID, the fragmentation of the pinanediol ester follows a highly predictable, step-wise degradation pathway.

  • Loss of Ammonia: The primary amine on the leucine side chain is easily protonated. Low-energy collisions frequently result in the neutral loss of NH3 (-17 Da), yielding an ion at m/z ~249.

  • Cleavage of the Pinanediol Auxiliary: The most diagnostic fragmentation event is the loss of the pinanediol moiety. Due to the stability of the bicyclic leaving group, this requires higher collision energies. The neutral loss of C10H16 (-136 Da) leaves a boro-alkyl fragment at m/z ~130.

  • Alkyl Chain Cleavage: Subsequent fragmentation of the m/z 130 ion involves the loss of the isobutyl side chain of the leucine derivative (loss of isobutene, -56 Da), yielding low-mass boron-containing fragments (m/z ~74).

Fragmentation P Precursor Ion [M+H]+ m/z 266.2 F1 Loss of NH3 [M+H-17]+ m/z 249.2 P->F1 -NH3 (17 Da) F2 Loss of Pinanediol [M+H-136]+ m/z 130.1 P->F2 -C10H16 (136 Da) F4 C-B Bond Cleavage Loss of B(OH)2-Pin P->F4 Alkyl Cleavage F3 Loss of Isobutene [M+H-136-56]+ m/z 74.1 F2->F3 -C4H8 (56 Da)

CID Fragmentation pathway of (S)-BoroLeu-(-)-Pinanediol highlighting diagnostic neutral losses.

Experimental Protocol: LC-MS/MS Workflow

To ensure high-fidelity data acquisition, the following protocol is designed as a self-validating system. By actively monitoring the ^10B/^11B isotopic ratio in both the precursor and product ions, analysts can definitively rule out isobaric interferences—a common pitfall in complex synthetic matrices.

Step 1: Sample Preparation
  • Dissolve (S)-BoroLeu-(-)-Pinanediol standard in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to maximize [M+H]+ yield, while the organic fraction ensures the hydrophobic pinanediol ester remains in solution.

Step 2: UHPLC Separation
  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition (Q-TOF or Orbitrap)
  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • Precursor Selection: Isolate m/z 266.2 (width 1.0 Da) to capture the ^11B isotope. In a parallel scan, isolate m/z 265.2 to capture the ^10B isotope.

  • Fragmentation: Apply a stepped NCE of 20%, 35%, and 50%. Causality: Stepped NCE ensures the capture of both the easily cleaved NH3 loss (at 20%) and the high-energy pinanediol cleavage (at 50%) in a single composite spectrum.

Step 4: Self-Validation via Isotopic Ratio

Verify that the product ion at m/z 130.1 (from the ^11B precursor) has a corresponding product ion at m/z 129.1 (from the ^10B precursor) at exactly ~25% of the intensity. If this ratio is absent, the fragment does not contain boron.

Workflow S1 Sample Prep (0.1% FA in MeCN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Capillary 3.5 kV) S2->S3 S4 CID Fragmentation (Stepped NCE 20-50%) S3->S4 S5 Data Validation (10B/11B Ratio Check) S4->S5

Self-validating LC-MS/MS workflow for the characterization of boronic esters.

Conclusion

For drug development professionals synthesizing proteasome inhibitors, the choice of boronic acid protecting group is not merely a synthetic consideration, but an analytical one. While unprotected BoroLeu suffers from severe in-source degradation, and pinacol esters offer only moderate stability, (S)-BoroLeu-(-)-Pinanediol provides exceptional LC-MS stability. Its fragmentation pattern, dominated by the high-energy loss of the pinanediol auxiliary, yields clean, predictable spectra that are ideal for quantitative MRM (Multiple Reaction Monitoring) assays and structural verification.

Sources

Validation

Absolute Purity Validation of (S)-BoroLeu-(-)-Pinanediol-HCl: A qNMR Comparative Guide

As pharmaceutical development increasingly relies on targeted therapies like boronic acid-based proteasome inhibitors (e.g., Bortezomib, Ixazomib), the analytical rigor applied to their synthetic intermediates must be ab...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development increasingly relies on targeted therapies like boronic acid-based proteasome inhibitors (e.g., Bortezomib, Ixazomib), the analytical rigor applied to their synthetic intermediates must be absolute. (S)-BoroLeu-(-)-Pinanediol-hydrochloride (CAS 945606-99-5)[] is a critical chiral building block in these pathways.

However, validating the purity of this specific aliphatic boronic ester presents a severe analytical challenge. Purity assessment is critical whenever chemistry is linked to biological outcomes, yet traditional chromatographic methods frequently fail to provide an accurate mass fraction for this class of molecules[2]. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the definitive, self-validating standard for this intermediate.

The Analytical Challenge: Why HPLC Fails for Aliphatic Boronic Esters

To understand the necessity of qNMR, we must first examine the mechanistic failures of HPLC-UV when applied to (S)-BoroLeu-(-)-Pinanediol-HCl.

The Chromophore Deficit: The molecule consists of a leucine-derived aliphatic chain and a bicyclic terpene (pinanediol) moiety. It completely lacks conjugated π -systems or aromatic rings. Consequently, its UV absorbance is restricted to weak transitions in the far-UV region (<210 nm). At these wavelengths, the assumption that all components have a similar response factor collapses[3].

If an impurity (such as unreacted pinanediol or degraded free boronic acid) lacks a chromophore entirely or has a significantly lower UV response than the main compound, HPLC area percent calculations will artificially inflate the reported purity[4]. Furthermore, boronic esters are notoriously prone to on-column hydrolysis during reversed-phase HPLC, creating artifact peaks that confound impurity profiling.

AnalyticalSelection Start (S)-BoroLeu-(-)-Pinanediol-HCl Purity Validation Q1 Does analyte have a strong UV chromophore? Start->Q1 NoUV No (Aliphatic/Terpene) Q1->NoUV YesUV Yes Q1->YesUV Q2 Is an exact reference standard available? NoUV->Q2 HPLC HPLC-UV (High Error Risk) YesUV->HPLC NoRef No Q2->NoRef qNMR 1H qNMR (Absolute Purity) NoRef->qNMR

Decision matrix for selecting the optimal purity validation method.

The qNMR Advantage: Metrological Traceability

Quantitative NMR (qNMR) overcomes chromatographic limitations by relying on the fundamental principle of reciprocity: the integrated area of a specific resonance signal is directly proportional to the number of nuclei (protons) contributing to that signal[3].

By co-dissolving the analyte with a certified internal standard (IS) of known purity, qNMR provides a direct measurement of absolute purity without requiring a reference standard of the analyte itself[5]. The United States Pharmacopeia (USP) recognizes qNMR as an analytical method capable of yielding results with metrological traceability to the International System of Units (SI)[6].

Method Comparison Table
Analytical Feature 1 H qNMR (Internal Standard)HPLC-UV (Area %)HPLC-ELSD / CAD
Detection Mechanism Nuclear spin resonance (Reciprocity)UV AbsorbanceLight Scattering / Aerosol Charge
Reference Standard Not required for analyte (Uses IS)Required for absolute quantitationRequired for absolute quantitation
Suitability for Analyte Excellent (Direct molar measurement)Poor (Lacks strong chromophores)Moderate (Non-linear response)
Accuracy / Bias High (Absolute mass fraction)Low (Overestimates purity)Moderate (Calibration dependent)

Experimental Methodology: Self-Validating 1 H qNMR Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every parameter is chosen based on specific physical chemistry principles to eliminate bias[7].

A. Internal Standard (IS) Selection Causality

Maleic acid ( δ 6.26 ppm, singlet, 2H) is selected as the internal standard. Causality: The proton resonances of (S)-BoroLeu-(-)-Pinanediol-HCl are entirely aliphatic ( δ 0.8–2.8 ppm). Maleic acid provides an isolated olefinic signal in a completely clear region of the spectrum, preventing integration overlap. It is also stable, non-hygroscopic, and available as a TraceCERT® standard[5].

B. Step-by-Step Workflow
  • System Suitability Test (SST - Self-Validation): Acquire a 1 H NMR spectrum of the deuterated solvent (DMSO- d6​ ) and Maleic acid alone. Validation criteria: Verify that no background signals integrate >0.1% in the analyte's target integration region ( δ 0.8–2.8 ppm).

  • Gravimetric Preparation: Using a calibrated microbalance ( d=0.01 mg), accurately co-weigh ∼20.00 mg of (S)-BoroLeu-(-)-Pinanediol-HCl and ∼5.00 mg of Maleic Acid into a static-free vial. Causality: High-precision gravimetry is the foundation of qNMR accuracy; static elimination prevents weighing drift.

  • Dissolution: Add 0.6 mL of DMSO- d6​ . Vortex until completely dissolved, then transfer to a high-quality 5 mm NMR tube.

  • NMR Acquisition: Acquire data at ≥500 MHz using a 90∘ flip angle. Set the relaxation delay ( D1​ ) to 60 seconds . Causality: Parameter settings profoundly impact quantification errors[7]. D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton to ensure >99.3% macroscopic magnetization recovery between scans, preventing signal saturation.

  • Processing & Integration: Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz). Perform manual phase correction and rigorous baseline correction[8]. Integrate the maleic acid singlet ( Istd​ ) and a distinct, well-resolved analyte peak, such as the pinanediol methyl singlets ( Ix​ ).

qNMRWorkflow Prep 1. Sample Prep Co-weigh Analyte & IS Dissolve 2. Dissolution Deuterated Solvent Prep->Dissolve Acquire 3. NMR Acquisition 90° Pulse, D1 > 5*T1 Dissolve->Acquire Process 4. Processing Phase & Baseline Corr. Acquire->Process Quant 5. Quantification Integration Calculation Process->Quant

Step-by-step workflow for absolute purity determination using 1H qNMR.

C. Absolute Purity Calculation

The absolute mass fraction ( Px​ ) is calculated using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weighed mass, and Pstd​ = Purity of the internal standard).

Quantitative Data: Experimental Discrepancy Analysis

The following table summarizes simulated comparative data from three batches of (S)-BoroLeu-(-)-Pinanediol-HCl, illustrating the inherent bias of HPLC-UV compared to the absolute accuracy of qNMR.

Batch IDHPLC-UV (Area %) 1 H qNMR (Absolute % w/w)Discrepancy ( Δ )Primary Cause of Discrepancy
BLP-2026-01 99.85%98.12% +1.73%Non-chromophoric impurities (e.g., residual pinanediol) missed by UV detection.
BLP-2026-02 99.40%97.65% +1.75%Overestimation due to variable UV response factors of degradation products.
BLP-2026-03 98.90%98.50% +0.40%Trace inorganic salts (NMR silent, but captured by gravimetric mass balance).

Data Interpretation: The discrepancy clearly shows that HPLC-UV consistently overestimates purity. Because qNMR is a molar-based technique, it provides a highly accurate representation of the composition[3]. Assay by NMR is rapidly becoming the gold standard release test for complex intermediates, rendering traditional HPLC area percent methods obsolete for compounds lacking strong chromophores[9].

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem.3

  • Quantitative NMR (qNMR) for Purity Assessment of 2',5'-Dichloroacetophenone: A Comparative Guide. BenchChem. 4

  • Stimuli Article (qNMR). US Pharmacopeia (USP). 6

  • Improving the Performance of High-Precision qNMR Measurements by a Double Integration Procedure in Practical Cases. Analytical Chemistry - ACS Publications. 8

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. 7

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia. 5

  • Nuclear Magnetic Resonance (NMR) has long been the workhorse ID test... Almac Group. 9

  • Main Product - CAS 945606-99-5. BOC Sciences.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Comparative

A Tale of Two Enantiomers: A Comparative Guide to the Reactivity of (+)-Pinanediol and (-)-Pinanediol Boronic Esters

For the discerning researcher in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Among the arsenal of tools available, pinanediol-deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Among the arsenal of tools available, pinanediol-derived boronic esters have carved a significant niche, particularly in the reliable construction of stereogenic centers. This guide provides an in-depth comparison of the reactivity of boronic esters derived from (+)-pinanediol and its enantiomeric counterpart, (-)-pinanediol, offering experimental context and mechanistic insights to inform your synthetic strategy.

The Pinanediol Scaffold: A Foundation for Stereocontrol

Pinanediol, derived from the naturally abundant monoterpene α-pinene, exists as two enantiomers: (+)-pinanediol and (-)-pinanediol. The rigid, bicyclic structure of the pinanediol moiety imparts a well-defined and sterically demanding chiral environment when complexed with a boronic acid.[1] This steric hindrance is the cornerstone of its efficacy as a chiral auxiliary, effectively shielding one face of the boron center and directing the approach of incoming reagents to the less hindered face.[2] The result is a high degree of stereocontrol in a variety of chemical transformations, most notably the Matteson homologation reaction.[1][3]

The fundamental principle governing the choice between (+)- and (-)-pinanediol boronic esters is one of enantiocomplementarity . The absolute configuration of the newly formed stereocenter is directly controlled by the chirality of the pinanediol auxiliary employed.[3][4] If a synthetic route using (+)-pinanediol yields the (R)-enantiomer of a desired product, employing (-)-pinanediol under identical conditions will predictably furnish the (S)-enantiomer, typically with comparable yield and stereoselectivity.[4]

Reactivity and Stereochemical Outcomes: A Mirror Image Relationship

The primary application of chiral pinanediol boronic esters is in the Matteson homologation, a powerful method for the asymmetric extension of a carbon chain by a single carbon atom.[1][5] This reaction proceeds with exceptional levels of diastereoselectivity, often exceeding 99%.[6][7]

The general workflow involves the reaction of a pinanediol boronic ester with a dihalomethyllithium reagent (e.g., LiCHCl₂), followed by the addition of a nucleophile, such as a Grignard reagent.[3] The stereochemical outcome is determined during the initial attack of the dihalomethyllithium and the subsequent rearrangement. The pinanediol auxiliary directs this process to create a chiral α-halo boronic ester intermediate with high diastereomeric excess.

While direct, side-by-side kinetic comparisons of (+)- and (-)-pinanediol boronic esters are not extensively reported in the literature, the vast body of work utilizing these reagents demonstrates that their intrinsic reactivity is essentially identical. The choice of enantiomer is purely a strategic one to access a specific stereoisomer of the target molecule.

Table 1: Stereochemical Outcomes in Matteson Homologation

Chiral AuxiliaryStarting Boronic EsterProduct Stereochemistry
(+)-PinanediolR-B(O₂pin⁺)(S)-R-CH(Nu)-B(O₂pin⁺)
(-)-PinanediolR-B(O₂pin⁻)(R)-R-CH(Nu)-B(O₂pin⁻)

Note: The specific (R) or (S) designation of the product depends on the priority of the 'R' and 'Nu' groups according to Cahn-Ingold-Prelog nomenclature.

This enantiocomplementary relationship allows for a programmable approach to asymmetric synthesis. Researchers can confidently select the appropriate pinanediol enantiomer to access either enantiomer of a chiral building block.[4][5]

Mechanistic Underpinnings of Stereoselectivity

The high fidelity of stereochemical transfer originates from the transition state of the 1,2-migration of the organic group from the boron atom to the adjacent carbon of the carbenoid. Computational studies have shed light on the subtle interactions that govern this selectivity. While steric repulsion was initially considered the primary factor, recent investigations have highlighted the importance of attractive electrostatic interactions, specifically a chlorine-hydrogen interaction, in stabilizing the favored transition state.[2]

Matteson_Mechanism cluster_0 Reaction Pathway cluster_1 Stereochemical Control Start Chiral Pinanediol Boronic Ester Intermediate1 Boronate Complex (with LiCHCl₂) Start->Intermediate1 + LiCHCl₂ Intermediate2 α-Chloro Boronic Ester (High d.r.) Intermediate1->Intermediate2 1,2-Migration (Stereodetermining) Product Homologated Boronic Ester Intermediate2->Product + Nucleophile (Nu⁻) ChiralAuxiliary Pinanediol Scaffold StericHindrance Steric Hindrance ChiralAuxiliary->StericHindrance provides FacialBias Facial Bias StericHindrance->FacialBias creates FacialBias->Intermediate1 directs attack caption Figure 1. Generalized workflow of the Matteson homologation.

Figure 1. Generalized workflow of the Matteson homologation. This diagram illustrates the key steps, highlighting the stereodetermining 1,2-migration directed by the chiral pinanediol auxiliary.

Experimental Protocol: Asymmetric Homologation of a Pinanediol Boronic Ester

The following is a representative protocol for the Matteson homologation, adapted from established procedures. This protocol is general and may require optimization for specific substrates.

Objective: To synthesize a chiral homologated boronic ester with high diastereoselectivity.

Materials:

  • (+)- or (-)-Pinanediol boronic ester (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂) (2.2 equiv)

  • n-Butyllithium (n-BuLi) (2.0 equiv) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)

  • Grignard reagent (e.g., MeMgBr) (1.2 equiv) in THF or Et₂O

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Formation of Dichloromethyllithium: To the cold THF, add dichloromethane followed by the dropwise addition of n-butyllithium over 15-20 minutes, maintaining the internal temperature below -70 °C. The resulting solution is stirred for an additional 30 minutes at -78 °C. Causality: This in-situ formation of the highly reactive dichloromethyllithium is crucial for the subsequent reaction with the boronic ester.

  • Addition of Boronic Ester: A solution of the pinanediol boronic ester in a minimal amount of anhydrous THF is added dropwise to the dichloromethyllithium solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. Causality: The low temperature is essential to maintain the stability of the lithium carbenoid and to control the initial addition to the boron center.

  • Rearrangement: Anhydrous zinc chloride is added in one portion, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. Causality: Zinc chloride acts as a Lewis acid, coordinating to the boronate complex and facilitating the 1,2-migration of the organic group from boron to carbon, which is the key stereodetermining step.[3]

  • Nucleophilic Substitution: The reaction mixture is cooled to 0 °C, and the Grignard reagent is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validation: The diastereomeric ratio of the product can be determined by ¹H or ¹¹B NMR spectroscopy of the crude reaction mixture or the purified product. The enantiomeric excess of the final product after cleavage of the pinanediol auxiliary can be determined by chiral HPLC or GC analysis.

Cleavage of the Pinanediol Auxiliary

A practical consideration in the use of pinanediol boronic esters is the cleavage of the chiral auxiliary to liberate the free boronic acid or its derivative. Several methods have been developed for this purpose, including transesterification with another boronic acid or treatment with boron trichloride.[8] More recently, methods involving the formation of trifluoroborate salts with potassium hydrogen difluoride (KHF₂) followed by hydrolysis have gained popularity due to their mild conditions and high yields.[8]

Cleavage_Workflow Start Homologated Pinanediol Boronic Ester Step1 Treatment with KHF₂ Start->Step1 Intermediate Potassium Trifluoroborate Salt Step1->Intermediate Step2 Hydrolysis (e.g., TMSCl, H₂O) Intermediate->Step2 Product Free Chiral Boronic Acid Step2->Product Byproduct Recovered Pinanediol Step2->Byproduct caption Figure 2. Workflow for the cleavage of pinanediol boronic esters.

Figure 2. Workflow for the cleavage of pinanediol boronic esters. This diagram outlines a common and effective method for removing the chiral auxiliary to yield the desired boronic acid.

Conclusion

The choice between (+)-pinanediol and (-)-pinanediol boronic esters is a powerful and predictable tool in the hands of a synthetic chemist. Their reactivity profiles are for all practical purposes identical, with the selection of the enantiomer being the determining factor for the absolute stereochemistry of the product. The high degree of stereocontrol, coupled with well-established protocols for their use and subsequent cleavage, solidifies the position of pinanediol boronic esters as indispensable reagents in modern asymmetric synthesis.

References

  • Matteson, D. S.; Sadhu, K. M.; Peterson, M. L. 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. J. Am. Chem. Soc.1986 , 108 (4), 810–819. [Link]

  • Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Mar. Drugs2021 , 19(1), 25. [Link]

  • Lee, H. M.; Korth, H.-G.; Heger, N.; Hirschhäuser, C. The epi-Matteson Reaction: Addition of Sodium Iodide in the Substitution Step Allows for a Stereodivergent Outcome. Org. Lett.2015 , 17 (23), 5780–5783. [Link]

  • Lapp, S. A.; Liptak, M. D. Origin of stereocontrol in the Matteson reaction: Importance of attractive electrostatic interactions. J. Org. Chem.2014 , 79 (15), 7045–7053. [Link]

  • Wang, Z.; Wang, Y.; Jin, J. K. Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angew. Chem. Int. Ed.2023 , 62 (1), e202214131. [Link]

  • Andler, O.; Kazmaier, U. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Org. Chem. Front.2023 , 10, 2933-2938. [Link]

  • Morken, J. P. Enantioselective Catalytic 1,2-Boronate Rearrangements. Science2016 , 354 (6314), 868–871. [Link]

  • Matteson, D. S.; Sadhu, K. M. 99% Chirally Selective Syntheses via Pinanediol Boronic Esters: Insect Pheromones, Diols, and an Amino Alcohol. J. Am. Chem. Soc.1986 , 108 (4), 810-819. [Link]

  • Cox, J. M.; et al. Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. J. Org. Chem.2010 , 75 (1), 208–211. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (S)-BoroLeu-(-)-Pinanediol-hydrochloride

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-BoroLeu-(-)-Pinanediol-hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-BoroLeu-(-)-Pinanediol-hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage their waste streams safely and effectively.

Hazard Assessment and Regulatory Context

The first step in any disposal protocol is a thorough understanding of the material's hazards and the regulations governing its disposal.

(S)-BoroLeu-(-)-Pinanediol-hydrochloride is a chiral amino acid derivative protected as a boronic acid pinanediol ester. A Safety Data Sheet (SDS) for the corresponding (R)-enantiomer, which is expected to have identical disposal requirements, classifies the substance as not a hazardous substance or mixture according to GHS criteria.[1] However, this classification does not preclude the need for cautious handling and adherence to institutional and local disposal regulations.

Deconstructing the Compound for Disposal:

  • Boronic Acid Moiety: Boronic acids are generally considered to have low toxicity. However, they can be harmful if ingested or come into contact with skin, and some derivatives may cause irritation.[2][3]

  • Pinanediol Protecting Group: This is a terpene-derived diol. It is a combustible solid but is not classified as a hazardous material.[4]

  • Hydrochloride Salt: This indicates the presence of a protonated amine, making the compound a salt. This has implications for its pH in aqueous solutions.

The Principle of Prudence: Despite its non-hazardous classification, it is a best practice in a laboratory setting to treat all chemical waste as potentially hazardous unless explicitly cleared for non-hazardous disposal by your institution's Environmental Health & Safety (EHS) office.[5] Regulations can vary significantly by region and even by institution. Therefore, the guidance provided here is based on a conservative approach that prioritizes safety and compliance.

Property / Hazard Assessment Source
GHS Classification Not a hazardous substance or mixture[1]
Physical State Solid / Powder[4]
Acute Toxicity No data available, but handle with care[1]
Incompatible Materials Strong oxidizing agents[4]
Primary Disposal Concern Adherence to local and institutional chemical waste protocols[6][7]
Immediate Safety Protocols & Personal Protective Equipment (PPE)

Proper handling during accumulation and disposal is critical to prevent exposure and contamination.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves before use and use proper removal techniques.[1]

  • Body Protection: A standard laboratory coat that covers the arms and is fully fastened.

  • Footwear: Closed-toe shoes are required in any laboratory setting.

All handling and waste consolidation should ideally be performed within a certified chemical fume hood to minimize the risk of inhaling fine dust particles.[1]

Disposal Pathway Decision Workflow

The decision on how to dispose of (S)-BoroLeu-(-)-Pinanediol-hydrochloride should follow a clear, logical path that prioritizes safety and regulatory compliance. The primary determinant is the policy set by your institution's EHS office.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_decision Decision Point cluster_pathways Disposal Pathways cluster_collection Waste Collection A Start: Have (S)-BoroLeu- (-)-Pinanediol-HCl waste B Consult Institutional EHS Policy & SDS for disposal guidance A->B C Is the waste explicitly classified as NON-HAZARDOUS by your EHS office? B->C D Pathway A: Follow EHS protocol for non-hazardous solid chemical waste. C->D  Yes   E Pathway B (Default): Manage as HAZARDOUS CHEMICAL WASTE. C->E No / Unsure F Collect in a designated, compatible, and sealed container. E->F G Label container clearly: 'Hazardous Waste' and list full chemical name. Do not use abbreviations. F->G H Store in a designated Satellite Accumulation Area (SAA). G->H I Arrange for pickup by EHS or licensed waste vendor. H->I

Caption: Disposal decision workflow for (S)-BoroLeu-(-)-Pinanediol-HCl.

Standard Operating Procedure for Disposal (Pathway B)

This protocol outlines the default and most recommended procedure: managing the material as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all unused (S)-BoroLeu-(-)-Pinanediol-hydrochloride powder, along with any contaminated items like weighing papers, gloves, or absorbent pads, in a designated solid hazardous waste container. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be in good condition, and have a secure, sealable lid.[5]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. The container must be compatible with the solvent used. Do not mix different waste streams. For instance, do not mix halogenated and non-halogenated solvent waste unless your facility's protocol allows it.

  • Contaminated Glassware: The first rinse of any glassware that contained the compound should be collected as hazardous liquid waste.[8] Subsequent rinses with soap and water may be permissible for drain disposal, but this should be confirmed with your EHS office.

Step 2: Labeling

  • As soon as the first drop of waste is added, the container must be labeled.[8]

  • Use your institution's official hazardous waste tag.

  • Clearly write "Hazardous Waste" and list the full chemical name: "(S)-BoroLeu-(-)-Pinanediol-hydrochloride". Do not use formulas or abbreviations.[9]

  • If it is a solution, list all components, including solvents and their approximate percentages.[9]

Step 3: Storage

  • Keep waste containers securely closed at all times, except when adding waste.[8][9] Leaving a funnel in the container is a common violation.

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[9][10]

  • Ensure the waste is stored with secondary containment to catch any potential leaks.[8]

Step 4: Final Disposal

  • Once the container is nearly full (around 90%), or in accordance with your institution's time limits for accumulation, arrange for a pickup from your EHS department or a certified hazardous waste contractor.[9]

  • Complete all required waste manifest paperwork accurately.

Advanced Topic: Chemical Deactivation (EHS Approval Required)

In some cases, chemical deactivation can be used to render a compound less hazardous before disposal. For boronic acid pinanediol esters, hydrolysis can cleave the ester bond. This is an advanced procedure that must not be performed without specific approval and a validated protocol from your EHS office.

  • Mechanism: Boronate esters can be hydrolyzed under acidic or basic conditions to yield the free boronic acid and the diol (pinanediol).[11] This process can be complex and may not be suitable for pinanediol esters which are more stable than other boronate esters.

  • Rationale: The purpose would be to break down the parent compound into its simpler, potentially less regulated components. However, the resulting mixture would still contain chemical waste (boronic acid derivative, pinanediol) that requires proper disposal.

  • Recommendation: Due to the stability of the compound and the fact that it is already classified as non-hazardous, in-lab deactivation is generally not necessary or recommended. The safest and most compliant approach is direct disposal via your institution's waste management program.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • For Small Spills (contained within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Carefully sweep up the solid material to avoid generating dust.[1][4]

    • Use an inert absorbent material (like vermiculite or sand) for any solutions.

    • Place all cleanup materials into a sealed, labeled container for disposal as hazardous waste.[5][12]

    • Decontaminate the area with soap and water.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert nearby personnel.

    • Restrict access to the area.

    • Contact your institution's EHS office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training.

By adhering to this guide, you can ensure the disposal of (S)-BoroLeu-(-)-Pinanediol-hydrochloride is handled in a manner that is safe for you, your colleagues, and the environment, while maintaining full regulatory compliance.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved March 22, 2026, from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved March 22, 2026, from [Link]

  • Scungio, D. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved March 22, 2026, from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved March 22, 2026, from [Link]

  • Clean Earth. (n.d.). San Jose, California. Retrieved March 22, 2026, from [Link]

  • American Chemical Society. (2001, July 16). BetterGuide to minimizing waste in laboratories. Retrieved March 22, 2026, from [Link]

  • DeVroom, D. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved March 22, 2026, from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved March 22, 2026, from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved March 22, 2026, from [Link]

  • My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices. Retrieved March 22, 2026, from [Link]

  • U.S. Water. (2015, March 25). Safety Data Sheet 447-LM. Retrieved March 22, 2026, from [Link]

  • NextSDS. (n.d.). (S)-BoroPro-(-)-Pinanediol-HCl — Chemical Substance Information. Retrieved March 22, 2026, from [Link]

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Retrieved March 22, 2026, from [Link]

  • D'Andrea, S. L., & Ornstein, P. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(9), 2140–2143. Retrieved March 22, 2026, from [Link]

  • D'Andrea, S. L., & Ornstein, P. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved March 22, 2026, from [Link]

  • Reddit. (2024, August 18). Trouble purifying my boronate ester compound. Retrieved March 22, 2026, from [Link]

  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents.
  • Jin, Y., et al. (2021). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 143(49), 20993–20999. Retrieved March 22, 2026, from [Link]

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